1-Phenylpiperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-phenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFZAPQHSZCXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741558 | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209005-67-4 | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Phenylpiperidine-4-carboxylic acid hydrochloride basic properties
An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Core Properties and Applications
Abstract
This compound is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry and drug development. Its unique structural scaffold, featuring a phenyl group attached to a piperidine ring with a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of analgesics and psychoactive agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into the experimental considerations and strategic applications of this important chemical entity.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The hydrochloride salt form significantly enhances its aqueous solubility, a crucial attribute for its application in various synthetic and biological assays.[1]
Structural and Molecular Data
The chemical structure of this compound is characterized by a piperidine ring N-substituted with a phenyl group and a carboxylic acid group at the 4-position.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 209005-67-4 | [2][3][4] |
| Molecular Formula | C12H16ClNO2 | [2][3][4] |
| Molecular Weight | 241.71 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | Room temperature or 0-8°C | [1][2] |
Spectral Data
-
¹H NMR: Expected signals would include aromatic protons from the phenyl group, distinct multiplets for the axial and equatorial protons of the piperidine ring, and a signal for the acidic proton of the carboxylic acid.
-
¹³C NMR: Aromatic carbons would appear in the downfield region, followed by the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C12H15NO2) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic moieties, and a C=O stretch for the carbonyl group.
Synthesis and Purification
The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the N-arylation of a piperidine-4-carboxylic acid derivative. Below is a generalized, illustrative synthetic workflow.
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathway to this compound.
Experimental Protocol: N-Arylation and Hydrolysis
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: N-Arylation of Ethyl Piperidine-4-carboxylate
-
To a solution of ethyl piperidine-4-carboxylate and an aryl halide (e.g., bromobenzene) in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).
-
Add a base (e.g., sodium tert-butoxide) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-phenylpiperidine-4-carboxylic acid ester.
Causality: The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming C-N bonds. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the coupling of the piperidine nitrogen with the aryl halide. The base is essential for the deprotonation of the amine and regeneration of the active catalyst.
Step 2: Ester Hydrolysis
-
Dissolve the purified ester from Step 1 in a mixture of a suitable solvent (e.g., THF or methanol) and water.
-
Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the ester by TLC or LC-MS.
-
Once complete, carefully neutralize the reaction mixture with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-phenylpiperidine-4-carboxylic acid.
Causality: Base-catalyzed hydrolysis (saponification) is a standard method for cleaving esters to their corresponding carboxylic acids. The use of a water-miscible organic solvent ensures the homogeneity of the reaction mixture.
Step 3: Hydrochloride Salt Formation
-
Suspend the synthesized 1-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Causality: The formation of the hydrochloride salt improves the compound's stability and solubility in aqueous media, which is often advantageous for subsequent applications.
Applications in Drug Discovery and Development
The phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs containing this core structure.[6][7][8] this compound serves as a crucial intermediate in the synthesis of many of these and other novel therapeutic agents.
Precursor for Opioid Analgesics
A significant application of this compound is in the synthesis of potent opioid analgesics, such as fentanyl and its analogues.[6][7] The 4-phenylpiperidine moiety is a key structural feature for high-affinity binding to the mu-opioid receptor.[7]
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An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: A Key Building Block in Modern Drug Discovery
CAS Number: 209005-67-4
Prepared by a Senior Application Scientist
Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry
Welcome to a comprehensive exploration of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. This guide moves beyond a simple recitation of facts to provide a deeper understanding of this compound's synthesis, analytical characterization, and, most critically, its emerging role as a valuable building block in the design of novel therapeutics. As we delve into the technical intricacies of this compound, we will uncover the causality behind its utility, particularly in the burgeoning field of targeted protein degradation.
Core Molecular Attributes and Physicochemical Properties
This compound is a heterocyclic compound featuring a central piperidine ring N-substituted with a phenyl group and bearing a carboxylic acid at the 4-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and chemical applications.
| Property | Value | Source(s) |
| CAS Number | 209005-67-4 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.71 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of 1-Phenylpiperidine-4-carboxylic acid and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common and effective strategy involves the N-arylation of a piperidine-4-carboxylic acid derivative. Below is a generalized, yet detailed, protocol that illustrates a plausible synthetic pathway.
Experimental Protocol: Synthesis of this compound
Step 1: N-Arylation of a Piperidine-4-carboxylate Ester
The initial step involves the coupling of a protected piperidine-4-carboxylic acid, typically an ester such as ethyl isonipecotate, with an aryl halide in the presence of a suitable catalyst and base. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.
-
Reactants: Ethyl isonipecotate, bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Solvent: A dry, aprotic solvent such as toluene or dioxane.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add the solvent, followed by ethyl isonipecotate and bromobenzene.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-phenylpiperidine-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The ester is then hydrolyzed to the corresponding carboxylic acid.
-
Reactants: Ethyl 1-phenylpiperidine-4-carboxylate and a base (e.g., lithium hydroxide or sodium hydroxide).
-
Solvent: A mixture of tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve the ester in the THF/water solvent mixture.
-
Add the base and stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 1-Phenylpiperidine-4-carboxylic acid.
-
Step 3: Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt to improve solubility and stability.
-
Reactants: 1-Phenylpiperidine-4-carboxylic acid and a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane).
-
Solvent: A dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Slowly add the HCl solution with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be utilized for the analysis of 1-Phenylpiperidine-4-carboxylic acid.[2]
-
Column: A C18 column is a suitable choice.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid (for Mass Spectrometry compatibility) or phosphoric acid is typically used.[2]
-
Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for confirmation of the molecular weight.
A validated HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: One would expect to see signals corresponding to the aromatic protons on the phenyl ring, as well as signals for the protons on the piperidine ring. The protons adjacent to the nitrogen and the proton on the carbon bearing the carboxylic acid would likely be the most deshielded among the piperidine protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, the aliphatic carbons of the piperidine ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
Application in Drug Development: A Scaffold for PROTACs
The true significance of this compound in modern drug discovery lies in its application as a building block for Proteolysis Targeting Chimeras (PROTACs).
The PROTAC Concept: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[3] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5]
Caption: The mechanism of action of a PROTAC.
The Role of 1-Phenylpiperidine-4-carboxylic acid as a Linker Component
The linker in a PROTAC is not merely a passive tether; it plays a crucial role in the stability, solubility, and overall efficacy of the molecule.[4][5] The incorporation of rigid structural elements, such as piperidine rings, into the linker can enhance the metabolic stability of the PROTAC and provide a more defined spatial orientation of the two ligands.[2][4] This controlled orientation is critical for the formation of a productive ternary complex between the target protein and the E3 ligase.[2]
This compound serves as an excellent starting point for the synthesis of such rigid linkers. The carboxylic acid functionality provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand via an amide bond formation. The phenyl group can also be further functionalized to modulate the physicochemical properties of the linker. The rigid piperidine scaffold helps to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which is a key determinant of degradation efficiency.[2]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[6][7]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
-
Avoid breathing dust.[6]
-
In case of contact with eyes or skin, rinse immediately with plenty of water.[6][7]
-
Store in a cool, dry place away from incompatible materials.[7]
-
Conclusion and Future Perspectives
This compound has emerged as a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with its inherent structural rigidity, makes it an attractive component for the design of sophisticated molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible building blocks such as this will undoubtedly grow. Future research will likely focus on the development of novel PROTACs incorporating this and similar piperidine-based linkers to target a wider range of disease-causing proteins, further solidifying the importance of this compound in the future of drug discovery.
References
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- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2011). Molecules, 16(12), 10184-10203.
- An overview of PROTACs: a promising drug discovery paradigm. (2022).
- Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). RSC Advances, 12(36), 23653-23662.
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1-Phenylpiperidine-4-carboxylic acid. (2018). SIELC Technologies. Retrieved January 6, 2026, from [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 94201-40-8 Name: 1-phenylpiperidine-4-carboxylic acid. (n.d.). XiXisys. Retrieved January 6, 2026, from [Link]
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What makes PROTACs and MGDs game-changers in drug discovery?. (2025). News-Medical.Net. Retrieved January 6, 2026, from [Link]
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An In-Depth Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpiperidine-4-carboxylic acid hydrochloride is a key chemical entity with significant relevance in medicinal chemistry and pharmaceutical development. As a substituted piperidine derivative, it serves as a crucial building block in the synthesis of a variety of bioactive molecules, most notably as a precursor to potent analgesics and psychoactive agents.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, analytical characterization, and established applications in drug discovery and neuroscience research. The hydrochloride salt form enhances the compound's solubility, making it particularly amenable to a range of experimental conditions.[1] A thorough understanding of this molecule is essential for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a piperidine ring substituted at the 1-position with a phenyl group and at the 4-position with a carboxylic acid. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₆ClNO₂ | [2] |
| Molecular Weight | 241.71 g/mol | [2] |
| CAS Number | 209005-67-4 | [2] |
| Appearance | Solid | [3] |
| Melting Point | 131 °C (for free base) | [3] |
| Boiling Point | 379.6 °C at 760 mmHg (for free base) | [3] |
| pKa (Predicted) | 3.85 ± 0.20 | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |
Chemical Structure:
The chemical structure of this compound is characterized by the presence of a phenyl group directly attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group at the 4-position. This arrangement is foundational to its utility as a scaffold in medicinal chemistry.
Caption: Chemical structure of this compound.
Synthesis Methodologies
A plausible synthetic route starts from piperidine-4-carboxylic acid (isonipecotic acid). The general approach involves an initial protection of the carboxylic acid group as an ester, followed by N-phenylation, and subsequent hydrolysis of the ester and salt formation.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (General Procedure):
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Suspend piperidine-4-carboxylic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free ester into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the piperidine-4-carboxylic acid methyl ester.
Step 2: N-Phenylation
-
Dissolve the piperidine-4-carboxylic acid methyl ester, phenylboronic acid, and a copper(II) acetate catalyst in a suitable solvent such as dichloromethane.
-
Add a base, for instance, triethylamine, to the mixture.
-
Stir the reaction at room temperature under an air atmosphere for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenylpiperidine-4-carboxylic acid methyl ester.
Step 3: Hydrolysis
-
Dissolve the 1-phenylpiperidine-4-carboxylic acid methyl ester in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the free acid.
-
Filter the precipitate and wash with cold water.
-
Dry the solid to yield 1-phenylpiperidine-4-carboxylic acid.
Step 4: Hydrochloride Salt Formation
-
Dissolve the synthesized 1-phenylpiperidine-4-carboxylic acid in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.
Analytical Characterization
A comprehensive analytical characterization is imperative to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 2: Analytical Methodologies
| Technique | Purpose | Key Parameters & Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A reverse-phase HPLC method can be utilized with a C18 column. A mobile phase consisting of acetonitrile and water with an acidic modifier like phosphoric or formic acid is suitable.[4] The compound should elute as a sharp, single peak. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity profiling | Coupled with HPLC, mass spectrometry provides molecular weight information (m/z for the free base expected around 206.12). It is highly sensitive for detecting and identifying trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra will confirm the connectivity of atoms. Expected ¹H NMR signals would include multiplets for the phenyl protons and the piperidine ring protons, and a broad singlet for the carboxylic acid proton. |
| Infrared (IR) Spectroscopy | Functional group identification | The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-N stretching of the tertiary amine, and aromatic C-H and C=C stretching. |
Exemplary Analytical Protocol: HPLC Method
-
Column: Newcrom R1 reverse-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS compatibility, formic acid should be used instead of phosphoric acid.[4]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization.[4]
Mechanism of Action and Biological Relevance
Phenylpiperidine derivatives are a well-established class of compounds with significant activity at opioid receptors.[5] This scaffold is a core component of potent analgesics like fentanyl and its analogues.[5] The primary mechanism of action for many phenylpiperidines involves agonism at the mu-opioid receptor, which leads to analgesic and sedative effects.[5]
While direct studies on the opioid receptor binding affinity of 1-Phenylpiperidine-4-carboxylic acid are not extensively published, its structural similarity to known opioid ligands strongly suggests potential interaction with these receptors.[6][7][8] The presence of the N-phenyl group and the piperidine core are key pharmacophoric features for opioid receptor recognition. It is plausible that this compound acts as a precursor or a metabolite in biological systems, or as a starting point for the synthesis of more potent opioid receptor modulators. Its utility in neuroscience research lies in its potential to probe the structure-activity relationships of ligands targeting neurotransmitter systems.[1]
Signaling Pathway Implication:
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The Cornerstone of Synthetic Opioids: An In-depth Technical Guide to the Discovery and History of 1-Phenylpiperidine-4-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpiperidine-4-carboxylic acid hydrochloride stands as a pivotal scaffold in the landscape of medicinal chemistry. Its discovery, intrinsically linked to the pioneering synthesis of the first fully synthetic opioid, pethidine, marked a paradigm shift in analgesic drug development. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and its enduring legacy as a foundational precursor for a diverse range of pharmaceuticals. By examining the causality behind experimental choices and providing detailed methodologies, this document offers a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: A Molecule of Unforeseen Significance
This compound is a versatile chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a wide array of bioactive molecules.[1] Its hydrochloride salt form confers enhanced solubility, rendering it a highly adaptable component in various medicinal chemistry applications.[1] The significance of this compound is most pronounced in the development of analgesics and psychoactive agents, where its rigid phenylpiperidine framework serves as a crucial pharmacophore.[1] Beyond its pharmaceutical applications, it is also a valuable tool in neuroscience research, aiding in the exploration of neurotransmitter systems and the mechanisms of psychoactive substances.[1]
The discovery of this seemingly simple molecule was not a targeted endeavor but rather a serendipitous outcome of research in a different therapeutic area. Its story is inextricably woven with the quest for new synthetic drugs in the early 20th century and the groundbreaking work that led to the creation of pethidine, a discovery that opened the floodgates for the development of a vast class of synthetic opioids.
The Genesis: A Serendipitous Discovery in the Pursuit of Antispasmodics
The history of 1-phenylpiperidine-4-carboxylic acid begins with the synthesis of pethidine (also known as meperidine) in 1938 by the German chemist Otto Eisleb at IG Farben.[2] Eisleb was not initially searching for an analgesic. His research was focused on developing synthetic anticholinergic agents, compounds that could act as antispasmodics. The structural similarities between pethidine and atropine, a known anticholinergic, fueled this line of inquiry.
The analgesic properties of the newly synthesized compound were discovered shortly after by Otto Schaumann, a pharmacologist also at IG Farben.[2][3] This unexpected finding was a landmark moment in pharmacology, demonstrating that potent opioid-like analgesia could be achieved with a structure entirely different from the complex polycyclic architecture of morphine. This realization shattered the long-held belief that analgesic activity was exclusive to morphine and its direct derivatives, paving the way for the era of synthetic opioids.[2]
The synthesis of pethidine, and by extension the implicit creation of its carboxylic acid precursor, was a direct result of the burgeoning field of organic synthesis in Germany, which was driven by a need to develop novel drugs and reduce reliance on imported natural products like opium.
The Foundational Synthesis: The Eisleb Method
The original synthesis of pethidine, as developed by Otto Eisleb, laid the groundwork for the production of 1-phenylpiperidine-4-carboxylic acid and its derivatives. The key steps of this classical synthesis involve the formation of the 4-phenylpiperidine ring system and the subsequent manipulation of the 4-position substituent.
The process begins with the reaction of benzyl cyanide and N,N-bis(2-chloroethyl)methylamine in the presence of a strong base, typically sodium amide.[4] This reaction proceeds via a double alkylation of the acidic methylene group of benzyl cyanide by the bis-electrophilic nitrogen mustard, leading to the formation of the piperidine ring and yielding 1-methyl-4-phenylpiperidine-4-carbonitrile.
The crucial step for the formation of the carboxylic acid is the hydrolysis of the nitrile group. This is typically achieved by heating the carbonitrile intermediate with a strong acid, such as sulfuric acid, or a strong base.[4][5] This hydrolysis converts the cyano group into a carboxylic acid, yielding 1-methyl-4-phenylpiperidine-4-carboxylic acid. This carboxylic acid is a key intermediate that can then be esterified, for instance with ethanol in the presence of an acid catalyst, to produce pethidine (ethyl 1-methyl-4-phenylpiperidine-4-carboxylate).[4]
The hydrochloride salt of 1-phenylpiperidine-4-carboxylic acid is then readily prepared by treating the free base with hydrochloric acid.
Visualizing the Eisleb Synthesis
Caption: The Eisleb synthesis of pethidine, highlighting the formation of the carboxylic acid intermediate.
Experimental Protocol: A Modern Adaptation of the Eisleb Synthesis
The following protocol is a representative modern adaptation of the classical Eisleb synthesis for obtaining 1-methyl-4-phenylpiperidine-4-carboxylic acid.
Step 1: Synthesis of 1-Methyl-4-phenylpiperidine-4-carbonitrile
-
To a stirred solution of benzyl cyanide and N,N-bis(2-chloroethyl)methylamine hydrochloride in a suitable aprotic solvent (e.g., benzene or toluene), slowly add a solution of sodium amide in the same solvent at a controlled temperature (e.g., 30°C).[6]
-
After the addition is complete, heat the reaction mixture to reflux for several hours (e.g., 3-5 hours) to ensure complete cyclization.[6]
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the organic layer, wash with water until the pH is neutral, and then dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude 1-methyl-4-phenylpiperidine-4-carbonitrile, which can be further purified by crystallization.
Step 2: Hydrolysis to 1-Methyl-4-phenylpiperidine-4-carboxylic acid
-
Add the 1-methyl-4-phenylpiperidine-4-carbonitrile to a solution of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., potassium hydroxide in a high-boiling solvent like ethylene glycol).
-
Heat the mixture under reflux for an extended period until the hydrolysis is complete (monitoring by TLC is recommended).
-
If using acid hydrolysis, carefully pour the cooled reaction mixture onto ice and neutralize with a base to precipitate the carboxylic acid.
-
If using base hydrolysis, cool the mixture, dilute with water, and acidify to precipitate the carboxylic acid.
-
Collect the precipitated 1-methyl-4-phenylpiperidine-4-carboxylic acid by filtration, wash with cold water, and dry.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the dried 1-methyl-4-phenylpiperidine-4-carboxylic acid in a suitable solvent (e.g., isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.
-
Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Evolution of Synthesis: Modern and Alternative Routes
While the Eisleb method was groundbreaking, it has limitations, including the use of hazardous reagents like sodium amide and nitrogen mustards. Over the decades, medicinal and process chemists have developed alternative and improved synthetic routes to 1-phenylpiperidine-4-carboxylic acid and its derivatives.
One notable modern approach involves the use of a Strecker-type condensation of a piperidone with an aniline and a cyanide source.[7] This method offers a more convergent and often higher-yielding route to the corresponding α-amino nitrile, which can then be hydrolyzed to the desired carboxylic acid.
Another strategy employs enzymatic hydrolysis of the nitrile intermediate.[6] The use of nitrilases can offer milder reaction conditions, higher selectivity, and a more environmentally friendly process compared to harsh acidic or basic hydrolysis.[6]
Comparative Synthesis Data
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Eisleb Method | Benzyl cyanide, N,N-bis(2-chloroethyl)methylamine, Sodium amide | Moderate | Historically significant, established | Use of hazardous reagents, multi-step |
| Strecker Condensation | Piperidone, Aniline, Cyanide source | Good to Excellent[7] | Convergent, higher yields | Use of cyanide |
| Enzymatic Hydrolysis | Nitrile intermediate, Nitrilase | High | Mild conditions, environmentally friendly | Enzyme cost and stability |
A Versatile Precursor: The Gateway to a Diverse Pharmacopoeia
The true legacy of this compound lies in its role as a versatile building block for a vast array of pharmaceuticals. While its most famous descendant is pethidine, the core structure has been modified in countless ways to produce drugs with a wide range of pharmacological activities.
Opioid Analgesics:
The 4-phenylpiperidine scaffold is the cornerstone of the fentanyl family of potent opioid analgesics.[8] Fentanyl, sufentanil, alfentanil, and remifentanil all feature this core structure, with modifications to the N-substituent and the 4-position group dramatically influencing potency and pharmacokinetic profiles.
Beyond Analgesia:
The utility of the 1-phenylpiperidine-4-carboxylic acid scaffold extends far beyond opioid receptors. Derivatives have been developed as:
-
Antidiarrheal agents: Loperamide and diphenoxylate are peripherally acting opioid agonists that reduce gut motility.
-
Antipsychotics: Certain butyrophenone antipsychotics, such as haloperidol, incorporate a 4-phenylpiperidine moiety.
-
Monoamine Reuptake Inhibitors: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been investigated as inhibitors of serotonin, dopamine, and norepinephrine reuptake for the treatment of depression and other CNS disorders.[9]
Logical Relationship of Derivatives
Caption: Diverse therapeutic agents derived from the 1-phenylpiperidine-4-carboxylic acid scaffold.
Conclusion: An Enduring Legacy in Drug Discovery
The discovery of this compound, born from the serendipitous discovery of pethidine's analgesic properties, represents a pivotal moment in the history of pharmaceutical sciences. It fundamentally altered the course of analgesic drug development and introduced a versatile and enduring scaffold that continues to be a source of novel therapeutics. From potent opioids to treatments for CNS disorders and gastrointestinal issues, the derivatives of this foundational molecule are a testament to the power of synthetic chemistry to address a wide spectrum of medical needs. The ongoing exploration of new derivatives ensures that the legacy of 1-phenylpiperidine-4-carboxylic acid will continue to shape the future of medicine.
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Chemistry Steps. Synthesis of Pethidine aka Meperidine. [Link]
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Scribd. Pethidine: Synthesis and Metabolism. [Link]
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A Comprehensive Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Nomenclature, Synthesis, and Applications
Abstract
This technical guide provides an in-depth examination of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal building block in modern medicinal chemistry and pharmaceutical development. We will establish its definitive IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-proven synthetic pathway with a focus on the causal relationships behind procedural choices. Furthermore, this guide outlines a comprehensive analytical workflow for structural verification and purity assessment, ensuring a self-validating system for researchers. The applications of this compound as a versatile scaffold in the synthesis of complex bioactive molecules, particularly in neuroscience and pain management research, are also explored. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this key intermediate.
Definitive Nomenclature and Molecular Structure
The correct and unambiguous identification of chemical entities is foundational to scientific research. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: This compound []
This name is derived by identifying the core heterocyclic system, which is a piperidine ring. A phenyl group is substituted on the nitrogen atom (position 1), and a carboxylic acid group is located at position 4. The "hydrochloride" suffix indicates that the molecule is supplied as a salt, formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. This salt form is often preferred in research and development due to its increased stability and solubility in aqueous media compared to the free base.[2]
Synonyms: 1-Phenyl-4-piperidinecarboxylic acid hydrochloride[] CAS Number: 209005-67-4 (for the hydrochloride salt)[3] Parent Compound CAS: 94201-40-8 (for the free base, 1-phenylpiperidine-4-carboxylic acid)[4][5]
The molecular structure, depicted below, consists of a saturated six-membered piperidine ring, which provides a rigid, three-dimensional scaffold. The N-phenyl group and the C4-carboxylic acid serve as critical functional handles for further chemical modification.
Caption: Molecular structure of this compound.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in experimental design, including reaction setup, purification, and formulation. The data below is aggregated from authoritative chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₂ (Free Base) C₁₂H₁₆ClNO₂ (HCl Salt) | [4],[3] |
| Molecular Weight | 205.25 g/mol (Free Base) 241.71 g/mol (HCl Salt) | [4],[3] |
| Appearance | Solid | [3] |
| Purity | ≥98% (Typical) | [4] |
| Topological Polar Surface Area (TPSA) | 40.54 Ų | [4] |
| Computed LogP | 1.9876 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Mechanistic Rationale
The synthesis of 1-phenylpiperidine-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical approach begins with the commercially available and less expensive piperidine-4-carboxylic acid (isonipecotic acid).[6] The strategy hinges on two key transformations: esterification to protect the carboxylic acid and subsequent N-arylation.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Objective: To protect the carboxylic acid functional group as an ethyl ester.
-
Causality: The free carboxylic acid can interfere with the subsequent N-arylation step by acting as a competing nucleophile or by deactivating the catalyst. Esterification prevents these side reactions, thereby improving the yield and purity of the desired product.[6]
-
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C. The thionyl chloride reacts with ethanol to form HCl in situ, which catalyzes the esterification.
-
After the addition is complete, warm the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude ethyl piperidine-4-carboxylate hydrochloride is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the ester as a free base.
-
Step 2: N-Arylation of Ethyl Piperidine-4-carboxylate
-
Objective: To form the C-N bond between the piperidine nitrogen and a phenyl group.
-
Causality: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for forming C-N bonds. This method offers high functional group tolerance and generally proceeds with excellent yields. The choice of ligand (e.g., BINAP, XPhos) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add ethyl piperidine-4-carboxylate (1.0 eq), bromobenzene (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).
-
Add a strong base, such as sodium tert-butoxide (1.4 eq), and an anhydrous solvent like toluene.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 1-phenylpiperidine-4-carboxylate.
-
Step 3 & 4: Hydrolysis and Salt Formation
-
Objective: To deprotect the ester and form the final hydrochloride salt.
-
Causality: Basic or acidic hydrolysis cleaves the ester to reveal the carboxylic acid. The final salt formation step is performed to generate a stable, crystalline solid that is easier to handle and purify.
-
Procedure:
-
Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure and acidify the remaining aqueous solution to a pH of ~2-3 with 1M HCl.
-
Extract the product into an organic solvent. To obtain the hydrochloride salt directly, after acidification, concentrate the solution to dryness or precipitate the product by adding a non-polar solvent like diethyl ether, then collect by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.
-
Analytical Validation and Quality Control
A multi-technique approach is required to confirm the identity, structure, and purity of the final compound. This protocol constitutes a self-validating system.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Method: A reverse-phase (RP) HPLC method is suitable.[7]
-
Column: C18 column (e.g., Newcrom R1).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV at 254 nm.
-
Acceptance Criterion: Purity ≥ 98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenyl group, as well as the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms, including the characteristic carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Expected Ion: In positive ion mode, the analysis should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 206.12.
-
Applications in Medicinal Chemistry and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a crucial starting material and structural scaffold in the synthesis of APIs.[8] Its value lies in the combination of its rigid piperidine core and its two distinct functional groups.
-
Versatile Chemical Scaffold: The piperidine ring provides a well-defined three-dimensional geometry, which is often beneficial for specific binding to biological targets like receptors and enzymes.
-
Intermediate for Analgesics: The N-phenylpiperidine substructure is a core component of many potent opioid analgesics, including fentanyl and its analogues. While this specific compound is a precursor, related structures like 4-phenylpiperidine-4-carboxylic acid are key intermediates in the synthesis of analgesics such as pethidine (meperidine).[9]
-
Neuroscience Research: The N-phenylpiperidine motif is explored in the development of agents targeting the central nervous system (CNS), including psychoactive substances and potential treatments for neurological disorders.[2][8] The structure allows for systematic modifications to probe structure-activity relationships (SAR) for neurotransmitter systems.
-
Drug Formulation: The hydrochloride salt form enhances aqueous solubility, which is a critical attribute for compounds intended for biological testing and potential drug formulation.[2]
Conclusion
This compound is a compound of significant strategic importance for professionals in chemical synthesis and drug discovery. Its well-defined structure, characterized by the IUPAC name This compound , provides a robust platform for the development of novel therapeutics. The synthetic and analytical protocols detailed in this guide offer a reliable framework for its preparation and validation, ensuring the high quality required for advanced research applications. Its continued use as a versatile building block underscores the enduring importance of the piperidine scaffold in medicinal chemistry.
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4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259. PubChem, National Center for Biotechnology Information. [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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1-Phenylpiperidine: Synthesis, Properties, and Applications in Organic Chemistry and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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1 Phenylpiperidine 4 Carboxylic Acid. Cenmed Enterprises. [Link]
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A Comprehensive Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride: Properties, Synthesis, Analysis, and Applications
Abstract: This technical guide provides an in-depth examination of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a pivotal chemical intermediate in modern pharmaceutical development. We will explore its fundamental physicochemical properties, discuss general synthetic strategies and analytical characterization methodologies, and detail its significant applications in the discovery of novel therapeutics, particularly in the fields of analgesia and neuroscience. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize or are investigating phenylpiperidine scaffolds in their work.
Introduction: The Phenylpiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged scaffold in drug design. When functionalized with a phenyl group, the resulting phenylpiperidine core becomes a cornerstone for many centrally active agents.[2]
Historically, this scaffold is most famously associated with the opioid class of analgesics, including meperidine and fentanyl.[2] However, its utility extends far beyond pain management. Derivatives have been developed as potent and selective inhibitors of monoamine neurotransmitter re-uptake for treating depression and other CNS disorders.[3] this compound serves as a critical and versatile building block, providing a pre-functionalized core for chemists to elaborate into more complex and biologically active molecules.[4][5] The hydrochloride salt form is particularly advantageous as it typically enhances aqueous solubility and stability, facilitating its use in both synthetic reactions and biological screening assays.[4]
Physicochemical Properties and Key Identifiers
A precise understanding of a compound's properties is the foundation of all subsequent research and development. The key characteristics of this compound and its corresponding free base are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 209005-67-4 | [6][7] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [6][7] |
| Molecular Weight | 241.71 g/mol | [6][7] |
| Synonyms | 4-Piperidinecarboxylic acid, 1-phenyl-, hydrochloride | [7] |
| Free Acid Name | 1-Phenylpiperidine-4-carboxylic acid | [8][9] |
| Free Acid CAS | 94201-40-8 | [8][9][10] |
| Free Acid Formula | C₁₂H₁₅NO₂ | [9][11][12] |
| Free Acid Mol. Wt. | 205.26 g/mol | [8][9][11] |
| Appearance | White to off-white solid | [7] |
Synthesis and Manufacturing Considerations
This compound is not a final drug product but a crucial synthetic intermediate. Its synthesis is a key step in the production of more complex active pharmaceutical ingredients (APIs). While multiple proprietary routes exist, a common and logical approach involves the N-arylation of a pre-existing piperidine-4-carboxylic acid derivative.
The causality behind this strategy is efficiency; it is often more straightforward to construct the piperidine ring first and then introduce the phenyl group, rather than building the ring with the phenyl group already attached.
Considerations for large-scale production often focus on optimizing the N-arylation step to maximize yield and minimize catalyst loading, which can be a significant cost driver and a source of impurities that must be purged in downstream processing.[13]
Analytical Characterization
Ensuring the identity, purity, and quality of a chemical intermediate is non-negotiable in drug development. A multi-pronged analytical approach is required. High-Performance Liquid Chromatography (HPLC) is a workhorse technique for assessing purity.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a self-validating system as it includes a system suitability check to ensure the chromatographic system is performing correctly before sample analysis.
-
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for MS compatibility or standard UV, respectively)[10]
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution.
-
Data Processing: Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area % method).
-
For unequivocal structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[14]
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential.
-
Analgesics: This compound is a direct precursor or structural analog to intermediates used in the synthesis of potent analgesics.[4] The core structure is readily apparent in drugs like meperidine. By modifying the carboxylic acid and the phenyl ring, chemists can fine-tune potency, selectivity for opioid receptor subtypes, and pharmacokinetic properties.[2]
-
Neuroscience and CNS Disorders: The phenylpiperidine scaffold is a privileged structure for targeting the central nervous system. This intermediate is used in research to synthesize novel compounds for studying neurotransmitter systems.[4][5] For example, derivatives are investigated as monoamine re-uptake inhibitors, which are a cornerstone in the treatment of depression and other mood disorders.[3]
-
Organic Synthesis: Beyond specific therapeutic areas, it serves as a valuable building block in organic chemistry, allowing for the efficient creation of complex molecular architectures for various research purposes.[4][5]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified as hazardous, and appropriate precautions are mandatory.
| Hazard Type | GHS Statement | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed | [15][16] |
| Skin Irritation | H315: Causes skin irritation | [15][16] |
| Eye Irritation | H319: Causes serious eye irritation | [15][16] |
| Respiratory Irritation | H335: May cause respiratory irritation | [16][17] |
Recommended Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][18]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17][18] Avoid all personal contact.[17] Wash hands thoroughly after handling.[18]
-
Storage: Store in a cool, dry, and well-ventilated location.[18] Keep the container tightly closed to prevent moisture absorption and contamination.[18]
-
Spills: In case of a spill, avoid generating dust.[17] Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.[18]
Conclusion
This compound is more than just a chemical on a shelf; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and versatile carboxylic acid handle provide a reliable starting point for the synthesis of novel compounds targeting complex diseases. From potent analgesics to next-generation CNS therapies, the journey of discovery often begins with foundational building blocks like this one. A thorough understanding of its properties, handling requirements, and analytical controls is essential for any researcher or organization aiming to leverage its full potential in the pursuit of new medicines.
References
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ChemWhat. (n.d.). This compound CAS#: 209005-67-4. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]
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Chemchart. (n.d.). 1-Phenylpiperidine-4-carboxylic acid (94201-40-8). Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 1 Phenylpiperidine 4 Carboxylic Acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Phenylpiperidine: Synthesis, Properties, and Applications. Retrieved from [Link]
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Halmai, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(5), 5684-5704. Retrieved from [Link]
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Fisher Scientific. (2023, September 25). Safety Data Sheet - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023990, 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19259, 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. Retrieved from [Link]
- Google Patents. (2011). US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
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ChemSynthesis. (n.d.). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved from [Link]
- Trescot, A. M., et al. (2008). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 11(2S), S123-S138.
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The Cornerstone of Neuropharmacology: A Technical Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the pivotal role of 1-Phenylpiperidine-4-carboxylic acid hydrochloride in the landscape of neuroscience. Far more than a mere synthetic intermediate, this compound represents a foundational scaffold upon which a significant portion of modern neuropharmacology has been built. Its structural versatility has given rise to a diverse array of potent and selective modulators of key central nervous system (CNS) targets, including opioid receptors, dopamine transporters, and serotonin transporters. This guide will delve into the core chemical properties, strategic synthetic derivatizations, and profound neuropharmacological implications of this molecule. We will explore the nuanced structure-activity relationships that govern target engagement and provide detailed experimental protocols for the synthesis of key derivatives. Through a synthesis of established literature and practical insights, this document aims to empower researchers to fully leverage the potential of the 1-phenylpiperidine-4-carboxylic acid scaffold in the ongoing quest for novel therapeutics for neurological and psychiatric disorders.
Introduction: The Privileged Scaffold in CNS Drug Discovery
The 4-phenylpiperidine moiety is a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing high-affinity ligands for more than one type of receptor or enzyme target. This compound stands as a testament to this concept, serving as a critical building block for a multitude of clinically significant drugs. Its strategic importance lies in its inherent structural features: a rigid piperidine ring that orients substituents in a defined three-dimensional space, a phenyl group that can engage in crucial aromatic interactions with protein targets, and a carboxylic acid handle that allows for diverse chemical modifications. This guide will illuminate the journey from this foundational molecule to potent neuropharmacological agents, providing both the theoretical underpinnings and the practical knowledge necessary for its application in modern drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 209005-67-4 | |
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.71 g/mol | |
| Appearance | Solid | |
| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. |
Synthesis and Derivatization: Unlocking Pharmacological Diversity
The true power of this compound lies in its synthetic tractability. The carboxylic acid and the secondary amine (after deprotection of the phenyl group or in related non-N-phenylated precursors) serve as key functional handles for derivatization.
General Synthetic Strategies
Two primary modifications unlock the pharmacological potential of this scaffold:
-
Modification of the Carboxylic Acid: The carboxylic acid is most commonly converted to an ester, which is a key pharmacophore for opioid activity, as seen in pethidine (meperidine). This is typically achieved through Fischer esterification.
-
N-Alkylation/Arylation: The piperidine nitrogen is a crucial point for modification to influence potency and selectivity for various CNS targets. This is often accomplished via reductive amination or direct N-alkylation with alkyl halides.
Experimental Protocol: Synthesis of Pethidine (Meperidine) from a 1-Phenylpiperidine-4-carboxylic acid Precursor
This protocol provides a representative example of how the 1-phenylpiperidine-4-carboxylic acid scaffold is utilized to synthesize a clinically important opioid analgesic. This is a multi-step synthesis that begins with precursors to the target molecule.
Step 1: Esterification of a protected 1-Methyl-4-phenylpiperidine-4-carboxylic acid
-
Rationale: The carboxylic acid is converted to its ethyl ester, a critical moiety for mu-opioid receptor binding. An acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol.
-
Materials: 1-Methyl-4-phenylpiperidine-4-carboxylic acid, absolute ethanol, concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution.
-
Procedure:
-
Suspend 1-Methyl-4-phenylpiperidine-4-carboxylic acid (1 equivalent) in an excess of absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).
-
Step 2: N-Alkylation (Illustrative for other derivatives)
-
Rationale: To synthesize other derivatives, the piperidine nitrogen can be alkylated. Reductive amination is a common and efficient method.
-
Materials: 4-Phenylpiperidine-4-carboxylic acid ethyl ester, an appropriate aldehyde or ketone (e.g., formaldehyde for methylation), sodium triacetoxyborohydride, dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-Phenylpiperidine-4-carboxylic acid ethyl ester (1 equivalent) and the aldehyde/ketone (1.2 equivalents) in DCM.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated derivative.
-
The Pivotal Role in Neuroscience: Targeting Key CNS Pathways
Derivatives of 1-Phenylpiperidine-4-carboxylic acid have profoundly impacted neuroscience by providing chemical tools and therapeutic agents that modulate critical neurotransmitter systems.
Opioid Receptor Modulation
The 4-phenylpiperidine scaffold is a cornerstone of synthetic opioid analgesics. Pethidine (meperidine), a direct derivative, was one of the first fully synthetic opioids and remains in clinical use.
-
Mechanism of Action: Pethidine and its analogs act primarily as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. These events collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, resulting in analgesia.
Dopamine Transporter (DAT) Inhibition
Modification of the 4-phenylpiperidine scaffold has yielded potent dopamine transporter (DAT) inhibitors. These compounds are valuable research tools for studying the dopaminergic system and have therapeutic potential for conditions like ADHD and depression.
-
Mechanism of Action: DAT inhibitors bind to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission.
Serotonin Transporter (SERT) Inhibition
The 4-phenylpiperidine scaffold is also present in selective serotonin reuptake inhibitors (SSRIs), which are first-line treatments for depression and anxiety disorders.
-
Mechanism of Action: Similar to DAT inhibitors, SSRIs derived from this scaffold bind to the serotonin transporter (SERT), preventing the reuptake of serotonin from the synapse. This increases the synaptic concentration of serotonin, potentiating serotonergic neurotransmission.
Structure-Activity Relationships (SAR)
The pharmacological profile of 4-phenylpiperidine derivatives is highly dependent on the nature and position of substituents.
-
Piperidine Nitrogen (N1): The substituent at the N1 position is a key determinant of activity. Small alkyl groups like methyl are often found in opioid agonists. Larger, more complex substituents can shift activity towards DAT and SERT inhibition.
-
4-Position Phenyl Ring: Substituents on the phenyl ring can influence potency and selectivity. For example, a meta-hydroxyl group on the phenyl ring is a common feature in potent opioid analgesics, mimicking a key interaction of morphine.
-
4-Position Carboxylic Acid Derivative: As mentioned, an ester at this position is crucial for opioid agonism. Conversion to other functional groups can dramatically alter the pharmacological profile.
Table of Representative Derivatives and their Biological Activity:
| Compound Class | Representative Derivative | Target | Affinity (Ki, nM) |
| Opioid Agonist | Pethidine (Meperidine) | μ-Opioid Receptor | ~100-500 |
| DAT Inhibitor | GBR 12935 Analogue | Dopamine Transporter (DAT) | 113-116 |
| SERT Inhibitor | Paroxetine Analogue | Serotonin Transporter (SERT) | 2-400 |
| Sigma Receptor Ligand | Various Derivatives | Sigma-1 Receptor | 1-10 |
Conclusion
This compound is a deceptively simple molecule that holds a position of immense significance in the field of neuroscience. Its elegant and adaptable structure has provided a fertile ground for the development of a vast and diverse range of CNS-active agents. From potent analgesics to selective monoamine reuptake inhibitors, the derivatives of this scaffold have not only yielded crucial therapeutic interventions but have also provided invaluable tools for dissecting the complexities of neurotransmitter systems. As our understanding of the molecular basis of neurological and psychiatric disorders deepens, the strategic modification of this privileged scaffold will undoubtedly continue to be a cornerstone of rational drug design, paving the way for the next generation of safer and more effective neurotherapeutics. This guide has aimed to provide both the foundational knowledge and the practical insights necessary for researchers to continue to build upon this remarkable chemical legacy.
References
-
Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]
- Musio, B., et al. (2007). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445.
- Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4212-4218.
-
ChemWhat. (n.d.). This compound CAS#: 209005-67-4. Retrieved from [Link]
- Kim, K. H. (1963). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4), 201-205.
- Foulon, C., et al. (1992). Synthesis and in vitro binding properties of halogenated analogues of GBR as new dopamine uptake carrier ligands.
A Theoretical and Computational In-Depth Guide to 1-Phenylpiperidine-4-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This molecule, a key scaffold in medicinal chemistry, particularly in the development of analgesics and psychoactive agents, presents an interesting case for computational analysis due to its conformational flexibility and the influence of protonation on its electronic structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into conformational analysis, quantum chemical calculations, and molecular docking studies. The causality behind methodological choices is explained, and all protocols are designed to be self-validating systems.
Introduction: The Significance of the 1-Phenylpiperidine Scaffold
The 1-phenylpiperidine moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its derivatives are known to interact with a variety of biological targets, most notably the opioid receptors.[2] The conformational landscape of the piperidine ring is a critical determinant of its interaction with these targets. The hydrochloride salt form enhances solubility, making it a common choice for pharmaceutical development.[1] Theoretical studies provide an indispensable tool for understanding the structure-activity relationships (SAR) of these compounds at the molecular level, guiding the rational design of new therapeutic agents with improved potency and selectivity.
Conformational Analysis: The Axial vs. Equatorial Dilemma
A fundamental aspect of the theoretical study of this compound is the determination of its most stable conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain. The key question revolves around the orientation of the phenyl and carboxylic acid substituents on the C4 carbon.
The Energetic Landscape
For many 4-phenylpiperidine derivatives, particularly analgesics like meperidine, the phenyl equatorial conformation is generally preferred.[3] However, the energy difference between the axial and equatorial conformers can be small, often less than 1 kcal/mol.[3] This small energy gap suggests that both conformers may exist in equilibrium and that the axial conformer could be biologically relevant, potentially being the active conformation for binding to a receptor.[3] The protonation of the piperidine nitrogen in the hydrochloride form will further influence this equilibrium by introducing electrostatic interactions that can stabilize or destabilize certain conformations.
Quantum Chemical Calculations: A Deeper Look into Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and spectroscopic properties of molecules.
Geometry Optimization
The first step in any DFT study is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. For this compound, this would involve starting with several possible initial structures (e.g., chair conformations with axial and equatorial phenyl groups) and allowing the algorithm to find the most stable geometry.
Protocol 1: Geometry Optimization using Gaussian
This protocol outlines the general steps for a geometry optimization and frequency calculation of this compound.
-
Input File Preparation:
-
Build the initial 3D structure of the molecule. It is advisable to create separate input files for the axial and equatorial conformers.
-
Define the charge (e.g., +1 for the protonated form) and multiplicity (singlet for a closed-shell molecule).
-
Specify the level of theory and basis set (e.g., B3LYP/6-31G(d,p) is a common choice for good accuracy and computational efficiency).
-
Use the Opt keyword to request a geometry optimization.
-
Use the Freq keyword to request a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
Execution:
-
Submit the input file to the Gaussian software.
-
-
Analysis:
-
Examine the output file to confirm successful convergence.
-
Verify that there are no imaginary frequencies.
-
Extract the final optimized coordinates and the total electronic energy. The conformer with the lower energy is the more stable one.
-
Vibrational Spectroscopy (IR)
Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) spectra. The calculated frequencies correspond to the vibrational modes of the molecule. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching modes of the piperidine ring, and various C-H stretches.[4]
Data Presentation: Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3500-3000 (broad) | ~3300-2500 (broad) |
| N-H stretch (Protonated Amine) | ~2700-2250 | ~2700-2250 |
| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretch (Aliphatic) | ~3000-2850 | ~3000-2850 |
| C=O stretch (Carboxylic Acid) | ~1720 | ~1760-1690 |
| C=C stretch (Aromatic) | ~1600-1450 | ~1600-1450 |
| C-N stretch | ~1250-1020 | ~1250-1020 |
Note: Theoretical frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) for better agreement with experimental data.
NMR Spectroscopy
Calculating theoretical NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
Protocol 2: NMR Chemical Shift Calculation
-
Input File Preparation:
-
Use the optimized geometry from the previous step.
-
Specify the NMR keyword in the route section.
-
The same level of theory and basis set as the optimization should be used.
-
-
Execution and Analysis:
-
Run the calculation.
-
The output will list the absolute isotropic shielding values for each nucleus.
-
To obtain the chemical shifts, these values are referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.
-
δ_sample = σ_TMS - σ_sample
-
Data Presentation: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |
| Carboxylic Acid (OH) | > 10 | 10-13 (broad)[5] |
| Aromatic (Ph-H) | 7.0 - 8.0 | 7.0 - 8.0[5] |
| Piperidine (N-H) | Variable (often broad) | Variable |
| Piperidine (CH₂) | 2.0 - 4.0 | 2.0 - 4.0 |
Frontier Molecular Orbitals and Molecular Electrostatic Potential
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and is useful for identifying sites for electrophilic and nucleophilic attack.
Molecular Docking: Predicting Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[6] For this compound, a primary target of interest would be the mu-opioid receptor (MOR), given the known activity of related compounds.[2][6]
The Mu-Opioid Receptor (MOR)
The MOR is a G-protein coupled receptor and the primary target for most opioid analgesics. Understanding how this compound interacts with the MOR's binding pocket can inform the design of more potent and selective ligands.
Workflow: Molecular Docking of this compound into the MOR
Caption: A typical workflow for molecular docking studies.
Protocol 3: Molecular Docking using AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of the target receptor (e.g., MOR) from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools: remove water molecules, add polar hydrogens, and assign charges.
-
-
Ligand Preparation:
-
Use the optimized 3D structure of this compound (both axial and equatorial conformers can be tested).
-
Assign charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the known binding site of the receptor.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligand(s), and grid parameters.
-
-
Results Analysis:
-
Analyze the output, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.
-
Visualize the ligand-receptor complex using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Data Presentation: Hypothetical Docking Results
| Ligand Conformer | Binding Affinity (kcal/mol) | Key Interacting Residues (MOR) |
| Phenyl-equatorial | -8.5 | ASP147, TYR148, HIS297 |
| Phenyl-axial | -8.2 | ASP147, TYR326, TRP293 |
Note: Lower binding energy values indicate a more favorable interaction.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical framework for the study of this compound. Through a combination of conformational analysis, quantum chemical calculations, and molecular docking, researchers can gain profound insights into the structural, electronic, and interactive properties of this important scaffold. The methodologies described herein provide a robust foundation for predicting molecular behavior, interpreting experimental data, and guiding the design of novel derivatives with tailored pharmacological profiles. Future studies could expand on this work by performing molecular dynamics simulations to understand the stability of the ligand-receptor complex over time and by employing more advanced quantum chemical methods to refine the electronic property calculations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
The Phenylpiperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The phenylpiperidine scaffold is a quintessential example of such a "privileged structure." Characterized by a phenyl group directly attached to a piperidine ring, this motif is deceptively simple yet remarkably versatile. Its rigid structure allows for the precise spatial arrangement of functional groups, enabling targeted interactions with a wide array of biological macromolecules. This guide provides a comprehensive exploration of the phenylpiperidine core, from its fundamental chemical properties and synthesis to its profound impact on drug discovery, with a particular focus on its role in the development of potent analgesics and other central nervous system (CNS) active agents.
Section 1: The Phenylpiperidine Core - Structure, Properties, and Synthesis
The phenylpiperidine scaffold's utility in drug design stems from a unique combination of physicochemical properties. The piperidine ring, a saturated heterocycle, provides a robust, three-dimensional framework. The attached phenyl group introduces aromaticity and serves as a key interaction point with biological targets, often through pi-stacking or hydrophobic interactions.
Physicochemical Characteristics
A key distinction in the properties of phenylpiperidine derivatives arises from the position of the phenyl group on the piperidine ring. While 2- and 3-phenylpiperidines have been explored, the 4-phenylpiperidine substitution pattern is of particular significance in medicinal chemistry.[1][2]
| Property | Phenylpiperidine | Phenylpiperazine | Key Implications for Drug Design |
| Structure | Phenyl group on a piperidine ring. | Phenyl group on a piperazine ring. | The second nitrogen in piperazine introduces an additional basic center, altering conformation and electronic distribution.[3] |
| Basicity (pKa) | ~8.8 | pKa1 ≈ 4.8, pKa2 ≈ 8.8 | Phenylpiperazine's dibasic nature can influence salt formation, solubility, and receptor interactions differently than the monobasic phenylpiperidine.[3] |
| Lipophilicity (logP) | Generally higher | Generally lower | The additional nitrogen in piperazine typically increases hydrophilicity, impacting membrane permeability and distribution.[3] |
Foundational Synthesis of the 4-Phenylpiperidine Core
The construction of the 4-phenylpiperidine scaffold is a critical first step in the synthesis of numerous active pharmaceutical ingredients (APIs). A common and efficient strategy involves a three-step sequence, which has been optimized to produce high yields.[4][5][6] This general approach is exemplified by the synthesis of fentanyl, a potent opioid analgesic.[4][5][6]
Experimental Protocol: Optimized Synthesis of Fentanyl [4][5][6]
-
Alkylation of 4-Piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with a suitable electrophile, such as 2-(bromoethyl)benzene, in the presence of a base like cesium carbonate. The use of acetonitrile as a solvent has been shown to improve yields compared to dimethylformamide.[6]
-
Reductive Amination: The resulting N-substituted 4-piperidone undergoes reductive amination with aniline. This reaction is typically mediated by a mild reducing agent like sodium triacetoxyborohydride in the presence of acetic acid to furnish the 4-piperidineamine precursor.[6]
-
Acylation: The final step involves the acylation of the 4-piperidineamine. For the synthesis of fentanyl, this is achieved using propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine).[4][5]
This optimized, three-step synthetic strategy has been demonstrated to produce fentanyl and its analogs in excellent yields, often between 73-78%.[4][5]
Caption: Generalized synthetic workflow for 4-phenylpiperidine derivatives.
Section 2: Phenylpiperidines as Potent Opioid Receptor Modulators
The most prominent application of the phenylpiperidine scaffold is in the development of opioid analgesics.[7][8] These compounds primarily exert their effects by acting as agonists at the mu (µ)-opioid receptor.[7][8]
Mechanism of Action at the µ-Opioid Receptor
Phenylpiperidine-based opioids, such as fentanyl, bind to µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[9][10] This binding event triggers a cascade of intracellular signaling events:
-
G-Protein Activation: The activated µ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels.[9]
-
Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions and the inhibition of calcium influx lead to hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters such as substance P, GABA, and glutamate.[9][10]
The net effect of these actions is a potent analgesic and sedative effect.[7][8]
Caption: Simplified signaling pathway of phenylpiperidine opioids at the µ-opioid receptor.
Structure-Activity Relationships (SAR) of Phenylpiperidine Opioids
Extensive SAR studies have been conducted on phenylpiperidine derivatives to understand the structural requirements for potent µ-opioid receptor agonism.[11][12][13][14][15][16][17][18]
-
The 4-Anilino Group: The anilino (N-phenyl) group at the 4-position of the piperidine ring is crucial for high-affinity binding.
-
The N-Substituent: The substituent on the piperidine nitrogen significantly influences potency and duration of action. For instance, the N-phenethyl group of fentanyl is a key contributor to its high potency.[12]
-
The 4-Acyl Group: The nature of the acyl group attached to the anilino nitrogen also modulates activity. In fentanyl, this is a propionyl group. Modifications to this group have led to the development of various fentanyl analogs with differing potencies.[12]
-
Piperidine Ring Substitutions: Substitutions on the piperidine ring itself can have a profound impact on activity. Generally, groups larger than a methyl at the 3-position tend to decrease analgesic potency, suggesting that steric factors play a significant role.[15][16]
Table of Clinically Relevant Phenylpiperidine Derivatives
| Compound | Key Structural Features | Primary Clinical Use | Relative Potency (Morphine = 1) |
| Meperidine | N-methyl, 4-phenyl, 4-ethoxycarbonyl | Analgesic[19] | 0.1 |
| Fentanyl | N-phenethyl, 4-anilino, N-propionyl | Analgesic, Anesthetic[7][8][20] | 50-100[20] |
| Sufentanil | Thienyl analog of fentanyl | Analgesic, Anesthetic[21] | 500-1000 |
| Remifentanil | Ester-linked N-substituent | Ultra-short-acting analgesic[21] | 100-200 |
| Loperamide | P-chlorophenyl, diphenylpropanol moiety | Antidiarrheal (peripherally restricted)[1] | N/A (does not cross BBB) |
| Haloperidol | Butyrophenone derivative | Antipsychotic[1][22] | N/A |
Section 3: Beyond Opioids - The Versatility of the Phenylpiperidine Scaffold
While the phenylpiperidine core is strongly associated with opioids, its therapeutic applications extend to other areas, particularly in the development of treatments for CNS disorders.
Antipsychotics
Several butyrophenone antipsychotics, including haloperidol, incorporate a 4-phenylpiperidine moiety.[1][22] These drugs primarily exert their effects as antagonists of the dopamine D2 receptor.
Antidepressants
Derivatives of phenylpiperidine have also been developed as selective serotonin reuptake inhibitors (SSRIs). Paroxetine is a prominent example, showcasing the scaffold's adaptability to target different neurotransmitter systems.[1]
Dopaminergic Stabilizers
More recently, phenylpiperidine derivatives have been investigated as "dopaminergic stabilizers." Pridopidine, for example, is a D2 receptor antagonist with fast-off kinetics, which may offer a unique therapeutic profile for conditions like Huntington's disease.[23]
Section 4: Future Directions and Advanced Concepts
The exploration of the phenylpiperidine scaffold is far from complete. Current and future research directions aim to refine the therapeutic properties of these compounds and expand their applications.
Bioisosteric Replacements and Scaffold Hopping
To overcome challenges such as poor metabolic stability or off-target effects, medicinal chemists are increasingly employing strategies like bioisosteric replacement and scaffold hopping.[24][25][26][27] This involves replacing the phenyl ring or the piperidine core with other chemical groups that mimic their essential properties while offering improved pharmacokinetic or pharmacodynamic profiles.
Example of Bioisosteric Replacement:
-
Phenyl Ring Replacements: Replacing the phenyl ring with various heterocycles (e.g., pyridine, thiophene) or saturated carbocycles can modulate lipophilicity, metabolic stability, and receptor interactions.[25][28] The development of thiofentanyl, an analog of fentanyl, is an example of this strategy.[6]
-
Scaffold Hopping: In some cases, the entire phenylpiperidine core may be replaced with a novel scaffold that maintains the crucial pharmacophoric features.[24][26]
Peripherally Restricted Phenylpiperidines
A significant challenge with CNS-active drugs is the potential for undesirable side effects. One approach to mitigate this is to design peripherally restricted derivatives that do not readily cross the blood-brain barrier (BBB). Loperamide, an antidiarrheal agent, is a classic example of a phenylpiperidine-based opioid that is excluded from the CNS, thereby avoiding central opioid effects.[1]
Conclusion: A Privileged Scaffold with a Bright Future
The phenylpiperidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its structural rigidity, synthetic tractability, and ability to be tailored for specific biological targets have solidified its status as a privileged scaffold in medicinal chemistry. From potent analgesics to antipsychotics and antidepressants, the impact of phenylpiperidine-based drugs on human health is undeniable. As our understanding of disease biology deepens and synthetic methodologies advance, the phenylpiperidine core will undoubtedly continue to serve as a foundation for the next generation of innovative medicines.
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Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. [Link]
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Ponten, H., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for 1-Phenylpiperidine-4-carboxylic acid hydrochloride as an Opioid Precursor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for informational and research purposes only. 1-Phenylpiperidine-4-carboxylic acid hydrochloride and its derivatives are potent chemical compounds with significant physiological effects. The synthesis and handling of these materials should only be conducted by qualified professionals in a controlled laboratory setting, in strict compliance with all applicable laws and regulations. This guide does not endorse or encourage the illicit production of controlled substances.
Introduction
This compound is a synthetic compound that serves as a key intermediate in the synthesis of certain opioid analgesics. Its rigid piperidine core, substituted with a phenyl group at the 1-position and a carboxylic acid at the 4-position, provides a versatile scaffold for the development of pharmacologically active molecules. The hydrochloride salt form enhances its solubility in aqueous media, facilitating its use in various chemical reactions.
Historically and most notably, this compound is recognized as a direct precursor to the synthetic opioid pethidine (also known as meperidine)[1][2]. The synthesis involves the esterification of the carboxylic acid group of 1-phenylpiperidine-4-carboxylic acid[1]. While the core structure of 1-phenylpiperidine-4-carboxylic acid shares features with precursors of other synthetic opioids like fentanyl, its direct role as a precursor in the clandestine synthesis of fentanyl is not well-documented in publicly available scientific literature. However, the regulatory landscape surrounding piperidine derivatives is stringent due to their potential for diversion for illicit drug manufacturing[3][4][5]. Researchers working with this compound must exercise due diligence regarding its legal status and the regulations governing its use.
These application notes provide a comprehensive overview of this compound, including its chemical properties, its established role in the synthesis of pethidine, proposed analytical protocols for its characterization, and a discussion of the relevant regulatory context.
Chemical Profile and Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₅NO₂·HCl | |
| Molecular Weight | 241.71 g/mol | |
| Appearance | White to off-white solid | [6] |
| Melting Point | Not specified | |
| Solubility | Soluble in water | |
| CAS Number | 209005-67-4 | [6] |
Role as a Precursor in Pethidine Synthesis
The primary and well-established role of 1-Phenylpiperidine-4-carboxylic acid as an opioid precursor is in the synthesis of pethidine (meperidine). Pethidine is a synthetic opioid analgesic belonging to the phenylpiperidine class[7].
The synthesis of pethidine from 1-Phenylpiperidine-4-carboxylic acid is a straightforward esterification reaction. The carboxylic acid moiety is converted to its corresponding ethyl ester, yielding pethidine[1]. This transformation is typically achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas.
Caption: Synthesis of Pethidine from 1-Phenylpiperidine-4-carboxylic acid.
Analytical Protocols
Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound. The following are proposed protocols based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)
This proposed HPLC method is adapted from established protocols for the analysis of related piperidine-based carboxylic acids. It is designed to provide good resolution and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 10 | 5 | 95 |
| 12 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
Rationale: The use of a C18 column provides a non-polar stationary phase suitable for retaining the phenylpiperidine moiety. The formic acid in the mobile phase helps to protonate the analyte, improving peak shape and ionization efficiency for MS detection. A gradient elution is employed to ensure the efficient elution of the compound of interest while separating it from potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)
Due to the relatively low volatility of the carboxylic acid, derivatization is recommended to improve its chromatographic behavior for GC-MS analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens.
Derivatization (Silylation):
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 100 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 100 µL of a dry, inert solvent such as acetonitrile or pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Rationale: Derivatization with a silylating agent replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl group, increasing the volatility and thermal stability of the analyte for GC analysis. The proposed GC temperature program allows for the efficient separation of the derivatized analyte from the solvent and any potential byproducts. Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivatized molecule.
Regulatory Status and Considerations
The legal status of this compound is a critical consideration for any researcher or institution. While this specific compound may not be explicitly listed as a controlled substance in all jurisdictions, its close structural relationship to known opioid precursors necessitates a high degree of caution.
-
United States: As of early 2026, this compound is not explicitly listed as a scheduled substance by the Drug Enforcement Administration (DEA)[3]. However, the DEA closely monitors chemicals that can be used in the illicit manufacture of controlled substances[5][8]. The regulatory landscape can change, and it is imperative to consult the latest version of the Controlled Substances Act and related regulations.
-
European Union: The European Union maintains a list of scheduled drug precursors. While this compound is not explicitly listed, several other piperidine derivatives that are precursors to fentanyl and its analogues have been placed under control[9]. This indicates a heightened level of scrutiny for this class of compounds within the EU.
Workflow for Regulatory Compliance:
Caption: A workflow for ensuring regulatory compliance when working with potential opioid precursors.
Conclusion
This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the opioid analgesic pethidine. While its direct involvement as a precursor in the illicit synthesis of other opioids like fentanyl is not strongly supported by available evidence, its structural similarity to controlled substances places it in a category of chemicals that require careful handling and strict adherence to all regulatory guidelines. The analytical protocols proposed in these notes provide a starting point for researchers to develop validated methods for the characterization and quantification of this compound. As the landscape of synthetic opioids and their precursors continues to evolve, it is incumbent upon the scientific community to maintain a high level of awareness and responsibility when working with such materials.
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PETHIDINE - Chemistry Education. Homi Bhabha Centre for Science Education. [Link]
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The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology - PMC - PubMed Central. PubMed Central. [Link]
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Application Notes & Protocols: 1-Phenylpiperidine-4-carboxylic acid hydrochloride as a Pivotal Precursor in Analgesic Synthesis
Abstract: The 4-phenylpiperidine scaffold is a cornerstone in the architecture of numerous synthetic opioids, representing a departure from the complex polycyclic structure of morphine while retaining potent analgesic activity. This guide provides an in-depth exploration of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a critical starting material in this chemical class. We will dissect the synthetic pathways leading to the archetypal analgesic, Pethidine (Meperidine), and discuss the underlying chemical principles, offering field-proven insights into protocol optimization and analog synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and study of opioid analgesics.
Introduction: The Strategic Importance of the Phenylpiperidine Scaffold
The development of Pethidine (also known as Meperidine) in 1938 marked a pivotal moment in pharmacology; it was the first fully synthetic opioid, demonstrating that potent analgesic effects could be achieved with a structure significantly simpler than that of natural opium alkaloids.[1] This discovery launched the phenylpiperidine class of opioids, which includes highly potent drugs such as Fentanyl and its analogs.[2][3] These agents primarily exert their effects by acting as agonists at the μ-opioid receptor.[1][2]
At the heart of these synthetic endeavors lies 1-Phenylpiperidine-4-carboxylic acid, a versatile precursor that contains the core phenylpiperidine moiety.[4] Its hydrochloride salt form enhances solubility and stability, making it an ideal starting point for various synthetic transformations.[4] This guide will focus on its application in the synthesis of Pethidine, a process that involves two fundamental organic reactions: N-methylation and esterification. Understanding and mastering these steps are crucial for researchers aiming to produce these analgesics and their derivatives for further study.
Precursor Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the starting material is paramount for successful and safe synthesis.
Table 1: Physicochemical Data for this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Phenylpiperidine-4-carboxylic acid | 94201-40-8 | C₁₂H₁₅NO₂ | 205.25 | Solid[5][6] |
| 1-Phenylpiperidine-4-carboxylic acid HCl | 209005-67-4 | C₁₂H₁₆ClNO₂ | 241.71 | Solid[7] |
| Pethidine (Meperidine) | 57-42-1 | C₁₅H₂₁NO₂ | 247.33 | -[1][8] |
| Pethidine Hydrochloride | 50-13-5 | C₁₅H₂₂ClNO₂ | 283.80 | White crystalline powder[7][9] |
Safety and Handling Precautions
As a chemical intermediate, 1-Phenylpiperidine-4-carboxylic acid and its salts require careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Hazards: The tosylate salt is known to cause skin and serious eye irritation and may cause respiratory irritation.[10] Similar precautions should be taken for the hydrochloride salt.
Core Application: The Synthesis of Pethidine (Meperidine)
The conversion of this compound to Pethidine hydrochloride is a logical and illustrative multi-step process. The primary transformations are the addition of a methyl group to the piperidine nitrogen (N-methylation) followed by the conversion of the carboxylic acid to an ethyl ester (esterification).
Overall Synthetic Pathway
The diagram below outlines the two-stage conversion from the starting material to the final active pharmaceutical ingredient.
Figure 1: Synthetic pathway from precursor to Pethidine HCl.
Protocol 1: N-Methylation via Eschweiler-Clarke Reaction
Principle: The Eschweiler-Clarke reaction is a classic method for the methylation of a primary or secondary amine. It utilizes formic acid as the reducing agent and formaldehyde as the source of the methyl group. This method is advantageous because it is a one-pot reaction and avoids the use of alkyl halides, preventing over-alkylation (quaternization) of the nitrogen atom. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate.
Materials:
-
This compound
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (for neutralization)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Neutralize the solution carefully with an aqueous solution of sodium hydroxide to free the amine base.
-
To this solution, add formaldehyde (approx. 2.5 eq) followed by the slow addition of formic acid (approx. 2.5 eq).
-
Causality Insight: The order of addition is important. The formaldehyde and amine react to form an intermediate, which is then reduced by the formic acid. Adding the formic acid last ensures the reductive pathway is favored.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully make the solution alkaline by adding a concentrated sodium hydroxide solution to decompose the excess formic acid.
-
Acidify the solution with hydrochloric acid to a pH of approximately 3-4. The product, 1-Methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic acid), will precipitate out of the solution.[11]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Fischer Esterification to Pethidine
Principle: Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. In this step, the synthesized Pethidinic acid is reacted with ethanol in the presence of a strong acid catalyst (typically sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium, so using an excess of the alcohol (ethanol) helps drive the reaction towards the product.
Materials:
-
1-Methyl-4-phenylpiperidine-4-carboxylic acid (from Protocol 1)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend the dry 1-Methyl-4-phenylpiperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (at least 10-20 eq) in a round-bottom flask.
-
Causality Insight: Using absolute (anhydrous) ethanol is critical. The presence of water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials and reducing the yield.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.
-
After cooling, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and transfer to a separatory funnel. Make the solution alkaline (pH > 9) with a saturated sodium bicarbonate solution to neutralize the acid and deprotonate the piperidine nitrogen.
-
Extract the aqueous layer three times with diethyl ether. The product, Pethidine base, will move into the organic layer.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield crude Pethidine base as an oil.
-
For purification and stable storage, the hydrochloride salt is prepared by dissolving the oily base in dry diethyl ether and adding a solution of HCl in ether until precipitation is complete. The resulting white solid (Pethidine HCl) is collected by filtration, washed with cold ether, and dried.
Experimental Workflow and Data Management
A structured workflow ensures reproducibility and accuracy.
Figure 2: General experimental workflow for Pethidine synthesis.
Table 2: Expected Product Characteristics
| Parameter | Expected Result for Pethidine HCl |
| Appearance | White crystalline solid[7] |
| Melting Point | 172-175 °C |
| Yield (Overall) | 50-70% (highly dependent on optimization) |
| ¹H NMR (CDCl₃) | Characteristic peaks for ethyl ester (triplet/quartet), N-methyl singlet, aromatic protons, and piperidine ring protons. |
| IR (KBr, cm⁻¹) | Strong C=O stretch (ester) ~1730 cm⁻¹, C-O stretch ~1180 cm⁻¹. |
Advanced Applications: Synthesis of Analogs
The true utility of 1-Phenylpiperidine-4-carboxylic acid lies in its potential for creating a diverse library of analgesic compounds.[12] Structure-Activity Relationship (SAR) studies have shown that modifications at several positions can drastically alter potency, duration of action, and side-effect profile.
-
Varying the Ester Group: Replacing ethanol in the esterification step with other alcohols (e.g., isopropanol) produces different esters (e.g., Properidine).[7] This modification can affect the rate of hydrolysis by plasma esterases, thereby altering the drug's metabolic profile.[13]
-
Modifying the N-Substituent: While Pethidine has an N-methyl group, replacing this with larger groups, such as a phenethyl group, is a key step towards the Fentanyl series of compounds. This often requires different synthetic strategies, such as alkylation of the secondary amine precursor with a suitable alkyl halide.
-
Aryl Ring Substitution: Introducing substituents (e.g., fluoro, chloro) onto the 4-phenyl ring can modulate receptor binding affinity and selectivity.[12]
These advanced syntheses often require protecting group strategies and more complex purification techniques, as highlighted in the synthesis of carfentanil precursors where tert-butyl esters were used to facilitate selective transformations that were difficult with simple alkyl esters.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a foundational building block in the field of medicinal chemistry that enabled the development of an entire class of synthetic analgesics. The protocols detailed herein for the synthesis of Pethidine provide a robust framework for its utilization. By understanding the principles behind N-methylation and esterification, and by appreciating the potential for structural modification, researchers can leverage this versatile precursor to explore novel chemical space in the ongoing quest for safer and more effective pain management therapies.
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PubChem. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259. Available from: [Link]
-
ScholarWorks@UNO. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). (2010). Available from: [Link]
-
Wikipedia. Pethidine. Available from: [Link]
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PMC - NIH. The synthesis of new potential photosensitizers. 1. Mono-carboxylic acid derivatives of tetraphenylporphyrin. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Phenyl-4-piperidinecarboxylic acid p-methylbenzenesulfonate. Available from: [Link]
- Google Patents. CN105349593A - Pethidine hydrochloride preparation method.
-
precisionFDA. MEPERIDINE. Available from: [Link]
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PMC - PubMed Central. The Oxford Catalogue of Opioids: A systematic synthesis of opioid drug names and their pharmacology. Available from: [Link]
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Pain Physician. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Available from: [Link]
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PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]
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Pharmacy 180. Meperidine analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Narcotic Analgesics. Available from: [Link]
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Application Notes & Protocols: 1-Phenylpiperidine-4-carboxylic acid hydrochloride in Drug Formulation
Introduction: The Strategic Role of Phenylpiperidine Carboxylic Acids in Synthesis
The piperidine ring is a foundational scaffold in medicinal chemistry, present in over twenty classes of pharmaceuticals, from modern anticancer agents to potent analgesics.[1][2][3] Within this structural class, phenylpiperidine carboxylic acids serve as critical intermediates, or "building blocks," for constructing more complex active pharmaceutical ingredients (APIs). This guide focuses on a key member of this family, often referred to as 1-Phenylpiperidine-4-carboxylic acid hydrochloride.
It is crucial for the researcher to distinguish between isomers. While the title compound has the phenyl group on the nitrogen (position 1), a more common and highly significant isomer in analgesic synthesis is 4-Phenylpiperidine-4-carboxylic acid hydrochloride (CAS: 3627-45-0), where both the phenyl and carboxyl groups are attached to the same carbon (position 4).[4][5][6] This latter compound is a direct precursor to normeperidinic acid, a key intermediate in the synthesis of pethidine (Meperidine) and related opioids.[6] Given its prevalence and importance, this guide will primarily use 4-Phenylpiperidine-4-carboxylic acid hydrochloride as the model compound for outlining formulation principles, while noting that the methodologies described are broadly applicable to other isomers and piperidine derivatives.
The use of the hydrochloride salt form is a deliberate and strategic choice in pharmaceutical development. For basic compounds like piperidine derivatives, conversion to a salt like hydrochloride typically enhances aqueous solubility, improves crystallinity, and increases thermal stability compared to the free base—properties that are highly desirable for consistent manufacturing and bioavailability.[4][7]
Physicochemical Profile
A comprehensive understanding of the physicochemical properties of an intermediate or API is the cornerstone of successful formulation development.[8] These properties dictate everything from dissolution rate and absorption to manufacturing processability and final product stability.
Table 1: Physicochemical Properties of 4-Phenylpiperidine-4-carboxylic acid hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 4-Phenylpiperidine-4-carboxylic acid hydrochloride | [2][5] |
| CAS Number | 3627-45-0 | [4] |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | [4] |
| Molecular Weight | 241.73 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [9][10] |
| pKa (Predicted) | Carboxylic Acid: ~3.57; Piperidine Nitrogen: ~10.20 | [11][12] |
| Solubility | Soluble in water; enhanced solubility compared to free base | [4][10][12] |
| Storage Conditions | 0 - 8 °C, protected from light and moisture | [4] |
Note: The pKa values are predicted for the parent molecule's functional groups. The acidic pKa of the carboxyl group and the basic pKa of the piperidine nitrogen are both critical for understanding pH-dependent behavior.
Application in API Synthesis: A Critical Intermediate
The primary application of 4-phenylpiperidine-4-carboxylic acid is as a key intermediate in the synthesis of potent analgesics. Its rigid structure provides a reliable scaffold for introducing various functional groups to modulate pharmacological activity, particularly at the mu-opioid receptor.[8] The synthesis of many fentanyl analogs, for instance, proceeds through intermediates that are structurally related to the 4-anilidopiperidine core, which can be derived from piperidone-based precursors.[13]
The causality behind its utility lies in its structure: the 4-phenyl and 4-carboxy substituents provide a sterically defined framework that, after further chemical modification (e.g., esterification, amidation, and N-alkylation), presents the necessary pharmacophores for receptor binding.
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Caption: Generalized synthetic utility of the 4-phenylpiperidine-4-carboxylic acid scaffold.
Pre-formulation Studies: From Molecule to Medicine
Pre-formulation is the systematic investigation of a compound's properties to develop a stable, safe, and effective dosage form.[8][14] For a hydrochloride salt like 4-Phenylpiperidine-4-carboxylic acid HCl, specific attention must be paid to its stability and compatibility.
Solid-State Characterization
The solid-state properties of a substance influence its stability, dissolution, and manufacturability.
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point, purity, and thermal stability of the compound. For a hydrochloride salt, it can also reveal interactions with excipients, visible as shifts in melting endotherms or the appearance of new thermal events.
-
X-Ray Powder Diffraction (XRPD): XRPD provides a structural fingerprint of the crystalline material. It is essential for identifying the polymorphic form and for detecting any changes in crystallinity during stability studies or upon mixing with excipients. A consistent crystalline form is critical for reproducible product performance.
-
Hygroscopicity: The tendency of a substance to absorb atmospheric moisture is determined by gravimetric vapor sorption (GVS) analysis. While hydrochloride salts often improve other properties, they can be more hygroscopic than the free base.[9] Excessive moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.
Stability and Degradation Pathways
A crucial aspect of formulation is ensuring the API remains stable throughout the product's shelf life. For amine hydrochloride salts, a primary concern is disproportionation .
Disproportionation: This is a process where the salt reverts to its constituent free base and free acid. In a solid dosage form, this is often mediated by moisture and interaction with alkaline excipients (e.g., magnesium stearate). The formation of the less soluble free base can negatively impact the product's dissolution rate and bioavailability.[14]
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// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2;
// Factors Moisture [label="High Humidity /\nMoisture", fillcolor="#F1F3F4", fontcolor="#202124"]; Excipient [label="Basic Excipients\n(e.g., Mg Stearate)", fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="High Micro-pH\nEnvironment", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Salt -> Base [label="Disproportionation", dir=forward, color="#EA4335", fontcolor="#EA4335", fontsize=11]; Base -> Salt [label="Re-formation", dir=forward, color="#4285F4", fontcolor="#4285F4", fontsize=11];
Moisture -> p1 [dir=none]; Excipient -> p1 [dir=none]; pH -> p1 [dir=none]; p1 -> Salt [label=" Factors\n Promoting\n Instability", arrowhead=vee, style=dashed, color="#EA4335", fontcolor="#202124"]; }
Caption: Key factors influencing the disproportionation of hydrochloride salts in solid formulations.
Analytical Protocols
Reliable analytical methods are required for quality control, stability testing, and formulation assessment.
Protocol 1: RP-HPLC Method for Purity and Assay
This protocol outlines a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for determining the purity of 4-Phenylpiperidine-4-carboxylic acid HCl and related compounds.
Objective: To separate the main component from potential impurities and degradation products.
Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The use of formic acid provides a controlled pH for consistent analyte ionization and is compatible with mass spectrometry (MS) detectors if further characterization is needed.[11]
-
-
Standard Solution Preparation (e.g., 0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the 4-Phenylpiperidine-4-carboxylic acid HCl reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (or a suitable diluent in which the analyte is stable and soluble).
-
-
Sample Solution Preparation:
-
Prepare samples (e.g., API, formulation blends) at a similar concentration to the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or a wavelength of maximum absorbance determined by UV scan)
-
Gradient Program (Example):
-
Time 0 min: 10% B
-
Time 20 min: 90% B
-
Time 25 min: 90% B
-
Time 25.1 min: 10% B
-
Time 30 min: 10% B
-
-
-
Analysis:
-
Inject a blank (diluent), followed by the reference standard (x5 injections for system suitability), and then the samples.
-
Calculate the % Purity or % Assay using the peak areas relative to the standard.
-
Protocol 2: Excipient Compatibility Screening via DSC
Objective: To rapidly assess the potential for physical or chemical interactions between the API and common pharmaceutical excipients.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans
-
4-Phenylpiperidine-4-carboxylic acid HCl
-
Selected excipients (e.g., Lactose, Microcrystalline Cellulose (MCC), Magnesium Stearate, Croscarmellose Sodium)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the API into a DSC pan.
-
For binary mixtures, prepare physical blends of the API and each excipient, typically in a 1:1 ratio by weight. Mix gently using a vortex mixer. Accurately weigh 1-3 mg of the mixture into a DSC pan.
-
Prepare a sample of each individual excipient for reference.
-
-
DSC Analysis:
-
Seal the pans hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge, from ambient temperature to a temperature beyond the melting point of the API (e.g., 25 °C to 300 °C).
-
-
Data Interpretation:
-
Compare the thermogram of the binary mixture to the thermograms of the individual components.
-
Signs of potential incompatibility include:
-
Significant shifts (>5 °C) in the melting point of the API.
-
Broadening or disappearance of the API's melting peak.
-
Appearance of new exothermic or endothermic peaks, suggesting a chemical reaction or interaction.
-
-
Rationale: This screening method provides an early warning of potential stability issues. For example, a strong interaction with an alkaline excipient like magnesium stearate might indicate a risk of salt disproportionation, which should be confirmed with HPLC analysis of stressed samples.[14]
-
Conclusion
This compound and its isomers are indispensable tools in modern medicinal chemistry, enabling the synthesis of powerful therapeutic agents. However, its journey from a chemical intermediate to a component of a finished drug product requires a rigorous and scientifically-grounded formulation strategy. Key considerations for the drug development professional include a thorough solid-state characterization, a clear understanding of the potential for salt disproportionation, and robust compatibility screening with pharmaceutical excipients. The protocols and principles outlined in this guide provide a foundational framework for navigating these challenges and successfully incorporating this valuable molecular scaffold into stable and effective pharmaceutical formulations.
References
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 1-Phenylpiperidine-4-carboxylic acid. Retrieved from [Link]
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A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. (2020). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
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ChemBK. (2024, April 9). 4-Phenylpiperdine HCL. Retrieved from [Link]
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Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. Retrieved from [Link]
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O. A. G. B. A. A. T. K. N. S. A. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
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Sennos Biotech. (2025, March 2). Innovative Approaches in Preformulation Studies for APIs: Shaping the Future of Drug Development. Retrieved from [Link]
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Cambrex. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. Retrieved from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). RSC Medicinal Chemistry. Retrieved from [Link]
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Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). Scientific Reports. Retrieved from [Link]
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Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (2014). Future Medicinal Chemistry. Retrieved from [Link]
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How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2023). Drug Discovery & Development. Retrieved from [Link]
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Pharmaceutical Preformulation Studies with Special Emphasis on Excipients Compatibility. (2012). Semantic Scholar. Retrieved from [Link]
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Stability of pharmaceutical salts in solid oral dosage forms. (2019). Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride: A Comprehensive Laboratory Guide
Abstract: This document provides a detailed protocol for the laboratory synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is approached through a robust and well-established two-step process involving an initial N-arylation of a piperidine precursor followed by nitrile hydrolysis and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety precautions, and analytical characterization methods.
Introduction and Significance
1-Phenylpiperidine-4-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry. The structural motif of a 4-substituted piperidine ring N-arylated with a phenyl group is a common feature in a variety of bioactive molecules, particularly those targeting the central nervous system. Its hydrochloride salt form enhances solubility, making it a versatile precursor for further chemical modifications.[1] The synthesis and purification of this compound are therefore of significant interest to the pharmaceutical and chemical research communities.
This guide outlines a reliable and scalable laboratory synthesis of this compound. The chosen synthetic route is based on established chemical principles, prioritizing yield, purity, and operational safety.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a two-step reaction sequence starting from commercially available 1-benzyl-4-cyano-4-phenylpiperidine. The core transformations are:
-
N-Arylation: While various methods exist for the formation of C-N bonds, this guide focuses on a pathway that utilizes a pre-formed N-substituted piperidine. An alternative and widely used method for N-arylation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[2][3][4] This powerful reaction allows for the formation of the N-phenyl bond under relatively mild conditions and with high functional group tolerance.[2][3]
-
Nitrile Hydrolysis and Salt Formation: The cyano group of the N-arylated intermediate is hydrolyzed under acidic conditions to the corresponding carboxylic acid. The use of hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the desired hydrochloride salt of the final product.
The overall workflow can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Benzyl-4-cyano-4-phenylpiperidine | ≥98% | Commercially Available | Starting material. |
| Concentrated Hydrochloric Acid (HCl) | ACS Reagent Grade | Standard Chemical Supplier | Approx. 37% w/w. |
| Deionized Water | High Purity | Laboratory Supply | |
| Ethanol | Anhydrous | Standard Chemical Supplier | For washing. |
| Diethyl Ether | Anhydrous | Standard Chemical Supplier | For washing. |
Safety Precautions
General Precautions: This protocol involves the use of corrosive and potentially toxic substances. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5][6]
Specific Hazards:
-
Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns.[5] Avoid inhalation of vapors. Handle with extreme care.
-
1-Benzyl-4-cyano-4-phenylpiperidine: While specific toxicity data is limited, nitrile-containing compounds can be toxic. Avoid skin contact and inhalation.
An emergency eyewash and safety shower should be readily accessible. A material safety data sheet (MSDS) for each chemical should be consulted before commencing the experiment.[5][6]
Step-by-Step Synthesis Procedure
Step 1: Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine and Debenzylation
This procedure is adapted from established nitrile hydrolysis methodologies.[7][8][9] The acidic conditions will also facilitate the cleavage of the N-benzyl protecting group.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzyl-4-cyano-4-phenylpiperidine (10.0 g, 0.036 mol).
-
Addition of Acid: To the flask, cautiously add a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water (100 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: Continue refluxing for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 1-2 hours to facilitate the precipitation of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (2 x 20 mL), cold ethanol (2 x 20 mL), and finally with diethyl ether (2 x 20 mL) to remove any remaining impurities and to aid in drying.
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.
Caption: Step-by-step workflow for the hydrolysis and debenzylation.
Characterization and Expected Results
The synthesized this compound should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 157-161 °C[6] |
| ¹H NMR | Consistent with the structure of this compound. |
| FT-IR (KBr) | Characteristic peaks for C=O (carboxylic acid), C-N, and aromatic C-H stretches. |
| Purity (HPLC) | ≥98% |
Mechanistic Considerations
Nitrile Hydrolysis
The hydrolysis of the nitrile to a carboxylic acid under acidic conditions proceeds in two main stages:
-
Hydration to an Amide: The nitrile is first protonated by the strong acid, which activates the carbon atom towards nucleophilic attack by water. A series of proton transfers results in the formation of a primary amide intermediate.
-
Hydrolysis of the Amide: The amide is then hydrolyzed to the carboxylic acid and ammonium ion. The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic for the attack of water. Subsequent proton transfers and elimination of ammonia (which is protonated to ammonium ion in the acidic medium) yield the carboxylic acid.
N-Debenzylation
The cleavage of the N-benzyl group under these conditions is likely a form of hydrogenolysis, where the C-N bond is cleaved. While typically performed with a metal catalyst and a hydrogen source, strong acidic conditions at elevated temperatures can also promote this transformation, although the exact mechanism can be complex.
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC indicates the presence of starting material after 24 hours, the reflux time can be extended. Ensure that the reaction temperature is maintained at a consistent reflux.
-
Low Yield: Yields can be affected by incomplete precipitation. Ensure the reaction mixture is thoroughly cooled before filtration. Also, minimize product loss during the washing steps by using cold solvents.
-
Product Purity: If the product is found to be impure, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to improve purity.
Conclusion
This application note provides a comprehensive and practical guide for the laboratory synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for applications in pharmaceutical research and development. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, aiding in potential troubleshooting and optimization efforts.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
-
Buchwald -Hartwig Amination - OpenOChem Learn. Available at: [Link]
-
Synthesis of 1-benzyl-4-cyano4-phenylpiperidine hydrochloride - PrepChem.com. Available at: [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 94201-40-8 Name: 1-phenylpiperidine-4-carboxylic acid - XiXisys. Available at: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. Available at: [Link]
-
1-Methyl-4-phenylpiperidine-4-carbonitrile | C13H16N2 | CID 62513 - PubChem. Available at: [Link]
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-
Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. Available at: [Link]
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4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem. Available at: [Link]
-
4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. Available at: [Link]
-
1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid - ChemSynthesis. Available at: [Link]
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Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Available at: [Link]
-
4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | C19H21NO2 | CID 96576. Available at: [Link]
-
A Modified Method of Preparing 1-methyl 4-phenyl - The Korean Journal of Internal Medicine. Available at: [Link]
-
4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) - PubChem. Available at: [Link]
-
1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem. Available at: [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH. Available at: [Link]
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Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - MDPI. Available at: [Link]
-
Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PubMed. Available at: [Link]
-
(PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - ResearchGate. Available at: [Link]
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Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Development of Psychoactive Agents Based on 1-Phenylpiperidine-4-carboxylic acid hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Phenylpiperidine Scaffold as a Privileged Structure in Psychoactive Drug Discovery
The 4-phenylpiperidine scaffold is a cornerstone in the development of centrally acting agents, most notably potent analgesics.[1][2] The prototypical example, pethidine (meperidine), was initially synthesized as an anticholinergic agent but was serendipitously found to possess significant analgesic properties.[3] This discovery opened the door to a vast chemical space, leading to the development of highly potent opioids like fentanyl and its analogs.[4][5] The versatility of the 1-phenylpiperidine-4-carboxylic acid hydrochloride scaffold lies in its amenability to chemical modification at both the piperidine nitrogen and the 4-position carboxylic acid, allowing for the fine-tuning of pharmacological activity.[6][7] This document provides a comprehensive guide for researchers aiming to leverage this scaffold for the development of novel psychoactive agents, with a focus on synthetic strategies, in vitro characterization, and in vivo evaluation of abuse potential.
Chemical Synthesis and Derivatization
The synthesis of novel psychoactive agents from this compound involves two key stages: the synthesis of the core scaffold and its subsequent derivatization.
Synthesis of 1-Phenylpiperidine-4-carboxylic acid
A more extensively documented approach for a related compound, pethidinic acid (1-methyl-4-phenylpiperidine-4-carboxylic acid), involves the condensation of N,N-bis-(2-chloroethyl)-N-methylamine with benzyl cyanide, followed by hydrolysis of the resulting nitrile to a carboxylic acid and subsequent esterification to yield pethidine.[1][8][9] This highlights the general principle of constructing the piperidine ring and then manipulating the functional groups at the 4-position.
Derivatization of the Carboxylic Acid Moiety: Gateway to Psychoactivity
The carboxylic acid group at the 4-position is a key handle for introducing diverse functionalities that can profoundly influence the pharmacological profile of the resulting compounds. The two primary derivatization strategies are esterification and amidation.[5][10][11][12]
Protocol 1: General Procedure for Esterification
-
Acid Chloride Formation: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane, toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The reaction can be monitored by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber for the acid chloride.
-
Ester Formation: In a separate flask, dissolve the desired alcohol in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine, pyridine).
-
Coupling: Slowly add the solution of the acid chloride to the alcohol solution at 0 °C.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired ester.
Protocol 2: General Procedure for Amidation
-
Activation of Carboxylic Acid: To a solution of this compound and the desired amine in a suitable anhydrous solvent (e.g., DMF, dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
-
Reaction Monitoring: Stir the reaction mixture at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Work-up: If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate is then diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide.
In Vitro Characterization: Unveiling the Molecular Targets
The psychoactive effects of phenylpiperidine derivatives are often mediated by their interaction with G-protein coupled receptors (GPCRs), particularly the mu-opioid receptor (μOR) and dopamine receptors (D1 and D2).[2][13][14] Therefore, a thorough in vitro characterization is essential to determine the binding affinity and functional activity of newly synthesized compounds at these key targets.
Receptor Binding Assays
Radioligand binding assays are a gold-standard technique to determine the affinity of a compound for a specific receptor.[11][15]
Protocol 3: Radioligand Binding Assay for Mu-Opioid Receptor
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (hμOR).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the hμOR-expressing membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
A similar protocol can be adapted for dopamine D1 and D2 receptors using appropriate radioligands such as [³H]SCH23390 for D1 and [³H]spiperone for D2 receptors.[14][16]
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Protocol 4: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to an activated GPCR is a key event in receptor desensitization and signaling.[17][18][19][20][21] Several commercially available assay kits (e.g., PathHunter®) utilize enzyme fragment complementation to quantify this interaction.
-
Cell Culture: Use a cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Compound Addition: Plate the cells in a 96- or 384-well plate and add varying concentrations of the test compound.
-
Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the chemiluminescent substrate for the complemented enzyme.
-
Signal Detection: Measure the luminescence using a plate reader. An increase in signal indicates β-arrestin recruitment and suggests agonist activity of the test compound.
Table 1: Representative Binding Affinities (Ki) of Phenylpiperidine Derivatives at the Mu-Opioid Receptor
| Compound | Ki (nM) at μOR | Reference |
| Morphine | 1.168 - 4.02 | [4][22] |
| Fentanyl | 1.23 - 1.6 | [22][23] |
| Carfentanil | 0.19 | [22] |
| Sufentanil | 0.40 | [22] |
| Alfentanil | 38.9 | [22] |
| Pethidine | >100 | [24] |
In Vivo Evaluation: Assessing Psychoactive Properties and Abuse Liability
Animal models are indispensable for evaluating the in vivo effects of novel compounds, including their psychoactive properties and potential for abuse.[25][26]
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used behavioral assay to assess the rewarding or aversive properties of a drug.[17][18][20][27][28]
Protocol 5: Conditioned Place Preference in Rodents
-
Apparatus: Use a two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase: On the first day, allow the animal to freely explore both compartments to determine its initial preference.
-
Conditioning Phase: Over several days, administer the test compound and confine the animal to one compartment (typically the non-preferred compartment). On alternate days, administer the vehicle and confine the animal to the other compartment.
-
Test Phase: On the final day, allow the drug-free animal to freely explore both compartments.
-
Data Analysis: An increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Drug Self-Administration
The self-administration paradigm is considered the gold standard for assessing the reinforcing effects of a drug and its abuse liability.[6][19][23][29][30]
Protocol 6: Intravenous Self-Administration in Rats
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein of the rat.
-
Operant Chamber: Place the rat in an operant conditioning chamber equipped with two levers.
-
Acquisition Phase: Train the rat to press one lever (the active lever) to receive an intravenous infusion of the test compound. The other lever (the inactive lever) has no programmed consequences.
-
Maintenance Phase: Once the rat has acquired the self-administration behavior, the reinforcing effects of the drug can be further characterized using different schedules of reinforcement (e.g., fixed-ratio, progressive-ratio).
-
Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug is reinforcing.
Table 2: Representative ED₅₀ Values of Phenylpiperidine Opioids in Rodent Behavioral Assays
| Compound | Behavioral Assay | Species | ED₅₀ (mg/kg) | Reference |
| Fentanyl | Hot Plate (analgesia) | Mouse | 0.02 | [31] |
| Morphine | Tail Flick (analgesia) | Rat | 2.5 | [32] |
Analytical Methods
Accurate and sensitive analytical methods are essential for the characterization of synthesized compounds and for their quantification in biological matrices during in vivo studies.
Structural Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for confirming the structure of newly synthesized compounds.[33][34] Mass spectrometry (MS) is used to determine the molecular weight.
Quantification in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of drugs and their metabolites in biological fluids such as plasma and urine.[3][27][28][35][36]
Protocol 7: General LC-MS/MS Method for Quantification in Plasma
-
Sample Preparation: Precipitate proteins from the plasma sample by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Extraction: The supernatant can be directly injected or further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the analyte and an internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentration of the analyte in the unknown samples.
Diagrams
Experimental Workflow for Psychoactive Agent Development
Caption: A logical workflow for the development of psychoactive agents.
Signaling Pathways of Mu-Opioid Receptor Activation
Caption: Simplified signaling pathways of the mu-opioid receptor.
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Application and Protocol Guide for the Quantification of 1-Phenylpiperidine-4-carboxylic acid hydrochloride
Introduction
1-Phenylpiperidine-4-carboxylic acid hydrochloride is a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its precise quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methodologies for the accurate determination of this compound in research and quality control settings. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration, offering detailed, field-tested protocols. All methodologies are presented with a focus on scientific integrity and are designed to be self-validating in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC is the cornerstone for the quantification of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both potency determination and impurity profiling.
The Science Behind the Separation: Reversed-Phase Chromatography
The recommended approach for this compound is reversed-phase HPLC.[4] In this technique, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is polar. The analyte, being moderately polar, will partition between the two phases. By manipulating the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), we can control the retention time of the analyte and achieve separation from impurities. The hydrochloride salt form of the analyte enhances its aqueous solubility, making it well-suited for this method.
Experimental Workflow: HPLC Quantification
Sources
HPLC method for 1-Phenylpiperidine-4-carboxylic acid hydrochloride analysis
An Application Note for the Analysis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical development, particularly in the synthesis of analgesics and other bioactive molecules.[1] The method detailed herein is suitable for quality control, purity assessment, and stability testing in research and drug development settings. The protocol has been developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction and Scientific Rationale
This compound is a pivotal building block in medicinal chemistry.[1] Its purity and stability are critical for the synthesis of safe and effective active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the quality of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[5]
The development of a stability-indicating analytical method is paramount, ensuring that the analytical procedure can accurately measure the decrease in the amount of the active substance due to degradation.[6][7] This involves demonstrating specificity in the presence of potential impurities and degradation products. This document provides a comprehensive guide, from the fundamental principles behind the method's design to a step-by-step protocol for its implementation and validation.
Physicochemical Properties of the Analyte
Understanding the analyte's properties is fundamental to developing a selective and robust HPLC method. The hydrochloride salt form enhances aqueous solubility, a beneficial characteristic for RP-HPLC analysis.[1]
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Molecular Formula | C₁₂H₁₅NO₂ · HCl | [8] |
| Molecular Weight | 241.71 g/mol | [8] |
| CAS Number | 209005-67-4 | [8] |
| LogP | 1.96 | [9] |
Rationale for Chromatographic Choices
The selection of the chromatographic conditions is based on the physicochemical nature of this compound.
-
Mode of Separation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen. This technique is ideal for separating moderately polar compounds and is the most common method used in the pharmaceutical industry for its robustness and versatility.[6][9]
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is employed. This non-polar stationary phase provides excellent retention and resolution for compounds containing both aromatic and aliphatic moieties.
-
Mobile Phase: The mobile phase consists of an aqueous acidic buffer and an organic modifier.
-
Aqueous Component: Phosphoric acid is used to acidify the aqueous phase. At a pH well below the pKa of the carboxylic acid group, the analyte is in its neutral, protonated form. This suppression of ionization minimizes peak tailing and ensures consistent retention on the C18 column. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[9]
-
Organic Component: Acetonitrile (MeCN) is selected as the organic modifier due to its strong elution strength for a wide range of compounds and its low UV cutoff, which prevents interference with detection.[9]
-
-
Detection: A UV detector is used. The presence of the phenyl group on the molecule results in significant UV absorbance, allowing for sensitive detection. A preliminary scan would confirm the optimal wavelength, but 230 nm is a suitable starting point for this chromophore.
Experimental Protocol: HPLC Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade, ~85%)
-
Water (HPLC Grade or Milli-Q)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Ratio | 60:40 (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. The final mobile phase is prepared by mixing this aqueous solution with acetonitrile in the specified ratio.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Prepare the sample to be analyzed at a target concentration of 10 µg/mL using the mobile phase as the diluent.
Analytical Workflow
The general workflow for sample analysis should follow a systematic process to ensure data integrity.
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- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. actascientific.com [actascientific.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. saudijournals.com [saudijournals.com]
- 8. 10-220355 - 1-phenylpiperidine-4-carboxylic-acid | 94201-4… [cymitquimica.com]
- 9. 1-Phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Structural Elucidation of 1-Phenylpiperidine-4-carboxylic acid hydrochloride by NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the definitive structural characterization of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a key building block in pharmaceutical synthesis.[1] We move beyond rote procedures to explain the causal-driven methodologies for acquiring and interpreting high-fidelity Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is designed for researchers, scientists, and drug development professionals, offering detailed protocols, data interpretation guidance, and field-proven insights to ensure analytical accuracy and confidence in structural assignment.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound whose scaffold is integral to the development of various bioactive molecules, including analgesics and psychoactive agents.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it a versatile precursor in medicinal chemistry.[1] Given its role in drug discovery, unambiguous confirmation of its molecular structure and purity is not merely a procedural step but a foundational requirement for all subsequent research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. NMR provides an intricate map of the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei, while MS delivers precise molecular weight information and reveals structural motifs through characteristic fragmentation patterns. This guide details an integrated approach, leveraging the strengths of both techniques for a self-validating analytical workflow.
Molecular Structure and Analytical Strategy
The first step in any analytical endeavor is to understand the target molecule. The structure of this compound presents several key features for analysis: an aromatic phenyl ring, a saturated piperidine ring, a carboxylic acid group, and a protonated amine, which forms the hydrochloride salt.
Diagram: Annotated Structure for Spectroscopic Analysis
Sources
Troubleshooting & Optimization
1-Phenylpiperidine-4-carboxylic acid hydrochloride synthesis byproduct identification
Welcome to the technical support center for the synthesis and analysis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] We will delve into the mechanistic rationale behind byproduct formation and provide robust, field-proven troubleshooting protocols to ensure the purity and integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing 1-Phenylpiperidine-4-carboxylic acid?
The current industry standard for constructing the aryl C-N bond in this molecule is the Buchwald-Hartwig amination .[2] This palladium-catalyzed cross-coupling reaction offers significant advantages over older, harsher methods like nucleophilic aromatic substitution (e.g., the Goldberg reaction), primarily due to its broader substrate scope, greater functional group tolerance, and milder reaction conditions.[2][3]
The reaction couples piperidine-4-carboxylic acid (or an ester derivative) with an aryl halide, typically bromobenzene or chlorobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Expertise & Causality: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4] This efficiency is crucial for minimizing side reactions and driving the reaction to completion at lower temperatures.
Q2: My reaction is complete, but the subsequent acidification to form the hydrochloride salt is giving me a sticky, impure solid. What's going wrong?
This is a common issue often related to residual base or impurities from the coupling reaction.
-
Troubleshooting Steps:
-
Thorough Workup: Before acidification, ensure the organic phase containing your free base product is washed extensively. A wash with a saturated solution of sodium bicarbonate followed by brine will remove residual inorganic base and salts.
-
Solvent Choice for Precipitation: The choice of solvent for precipitating the HCl salt is critical. A common procedure involves dissolving the purified free base in a solvent like diethyl ether or ethyl acetate and then adding a solution of HCl in a compatible solvent (e.g., HCl in dioxane or isopropanol) dropwise. This controlled precipitation often yields a more crystalline, manageable solid.
-
Check for Hydrolysis: If you used an ester of piperidine-4-carboxylic acid as your starting material, ensure the saponification (hydrolysis to the carboxylic acid) was complete before moving to the final acidification. Incomplete hydrolysis will lead to a mixture of the acid and ester HCl salts.
-
Troubleshooting Guide: Byproduct Identification & Mitigation
The key to a successful synthesis is understanding and controlling the formation of impurities. This section addresses the most common byproducts observed during the synthesis of 1-Phenylpiperidine-4-carboxylic acid.
Problem: My HPLC chromatogram shows a significant, early-eluting peak with a mass corresponding to benzene. My yield is also lower than expected.
Diagnosis: You are likely observing the effects of a hydrodehalogenation side reaction.
Q: What is hydrodehalogenation and why does it occur in a Buchwald-Hartwig reaction?
Hydrodehalogenation is a side reaction where the aryl halide starting material (e.g., bromobenzene) is reduced to its corresponding arene (benzene), consuming starting material and reducing the overall yield. While the exact mechanism can be complex, it often involves the palladium catalyst and can be promoted by certain bases, solvents, or impurities.[2] An unproductive side reaction can compete with the desired reductive elimination, where the amide intermediate undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[2]
Mitigation Strategies:
-
Optimize the Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are standard.[4] However, if hydrodehalogenation is severe, switching to a slightly weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be beneficial, though it may require higher reaction temperatures.[4]
-
Ligand Selection: Ensure your phosphine ligand is of high purity and not oxidized. The choice of ligand can significantly influence the relative rates of reductive elimination versus side reactions. Experimenting with different generations of Buchwald-Hartwig ligands may be necessary.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature can often minimize this side reaction.
Problem: I have an unknown peak in my LC-MS analysis. How do I begin to identify it?
Diagnosis: A systematic approach is required to identify unknown impurities. The process involves generating hypotheses based on the reaction mechanism and confirming them with analytical data.
Workflow for Byproduct Identification
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Table 1: Common Synthetic Byproducts and Their Expected Masses
| Byproduct Name | Plausible Origin | Molecular Formula | Exact Mass (Monoisotopic) |
| Piperidine-4-carboxylic acid | Unreacted Starting Material | C₆H₁₁NO₂ | 129.0790 |
| Benzene | Hydrodehalogenation of Aryl Halide | C₆H₆ | 78.0469 |
| Biphenyl | Homocoupling of Aryl Halide | C₁₂H₁₀ | 154.0783 |
| N,N-diphenylpiperidine-4-carboxylic acid | Reaction with Di-arylated Amine Impurity | C₁₈H₁₉NO₂ | 281.1416 |
| Oxidized Phosphine Ligand | Ligand Degradation | Varies (e.g., (C₆H₁₁)₃P=O) | 300.2218 (for Cy₃PO) |
Protocols for Impurity Profiling
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating analytical methods and identifying potential degradation products that could form during storage or handling.[5][6] This is a mandatory requirement for regulatory submissions.[7]
Objective: To generate potential degradation products of 1-Phenylpiperidine-4-carboxylic acid under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.[7][8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.[7][8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute for analysis.[8]
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve a portion of the stressed solid and dilute for analysis.
-
Photolytic Degradation: Expose the solid compound to a light source providing combined visible and UV output (ICH Q1B conditions) for a specified duration. Dissolve and dilute for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate the active pharmaceutical ingredient (API) from all potential process impurities and degradation products.
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the carboxylic acid is protonated for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B | A gradient elution is necessary to separate early-eluting polar impurities from the more retained API and late-eluting non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL |
Protocol 3: Byproduct Characterization by LC-MS and NMR
-
LC-MS Analysis: Analyze the sample using the HPLC method coupled to a mass spectrometer (e.g., ESI-QTOF). This will provide the molecular weight of the parent ion for each peak, which is the first crucial piece of information for identification.[9][10]
-
Preparative HPLC Isolation: If an impurity is present at a sufficient level (>0.1%), isolate it using preparative or semi-preparative HPLC. Collect the fraction corresponding to the impurity peak and remove the solvent.
-
NMR Spectroscopy: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). Acquire ¹H NMR and ¹³C NMR spectra.[11][12] These spectra will provide definitive structural information, allowing for the unambiguous identification of the byproduct.
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// Edges Pd0 -> OA [label="+ Ar-X", color="#4285F4"]; OA -> AmineCoord [label="+ HNR₂", color="#4285F4"]; AmineCoord -> Deprotonation [label="+ Base", color="#4285F4"]; Deprotonation -> RE [color="#4285F4"]; RE -> Product [color="#34A853"]; Product -> Pd0 [label="(Catalyst\nRegeneration)", style=dashed, color="#5F6368"]; Deprotonation -> SideReaction [label="Side Reaction", style=dashed, color="#EA4335"]; } caption [label="Buchwald-Hartwig Catalytic Cycle & Side Reaction", shape=plaintext, fontsize=12];
By implementing these troubleshooting guides and analytical protocols, researchers can effectively identify, control, and mitigate the formation of byproducts during the synthesis of this compound, ensuring the delivery of a high-purity compound for downstream applications.
References
- SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Szigetvári, Á., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 12205-12223. Retrieved from [Link]
-
Khan, I., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Retrieved from [Link]
-
RJPT. (2017). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
Ajel. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Phenylpiperidine: Synthesis, Properties, and Applications in Organic Chemistry and Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2018). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. biotech-spain.com [biotech-spain.com]
- 11. 1-phenylpiperidine-4-carboxylic acid(94201-40-8) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
1-Phenylpiperidine-4-carboxylic acid hydrochloride synthesis impurity profiling
Welcome to the technical support center for the synthesis and impurity profiling of 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, analytical scientists, and process chemists in the pharmaceutical industry. Here, we address common challenges encountered during synthesis and analysis, providing expert insights, troubleshooting protocols, and regulatory context to ensure the quality and safety of your drug substance.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the impurity profile of this compound, grounded in regulatory expectations.
Q1: What are the typical process-related impurities I should expect during the synthesis of this compound?
A1: Process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.[1] For a typical synthesis involving the reductive amination of a 4-piperidone precursor with aniline, you should anticipate:
-
Unreacted Starting Materials: Such as aniline and 4-piperidone derivatives.
-
Intermediates: Incomplete reaction can lead to the presence of intermediates like the corresponding imine or nitrile, depending on the synthetic route.[2]
-
By-products: Side reactions are a common source of impurities. Over-alkylation, dimerization of intermediates, or products from competing reaction pathways can occur.[3] For instance, using certain reducing agents like sodium cyanoborohydride can introduce cyanide-related by-products.[2]
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process may be present.[1]
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The thresholds for impurities are defined by the International Council for Harmonisation (ICH) guideline Q3A(R2).[1][4][5] These thresholds are based on the maximum daily dose (MDD) of the drug substance. For a typical small molecule drug with an MDD ≤ 2 g/day , the following thresholds apply:
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Purpose |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in the registration application.[1][6] |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The structure of impurities at or above this level must be determined.[6][7] |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | Impurities at or above this level must have their biological safety established.[6][7] |
It is crucial to consult the latest ICH Q3A guidelines directly as these thresholds are fundamental to regulatory submissions.[4][7]
Q3: My synthesis involves a reductive amination step. What are the most common side reactions?
A3: Reductive amination is a robust method but is not without potential side reactions.[2][3] The primary reaction involves the formation of an imine or iminium ion, followed by reduction.[2] Key side reactions to monitor include:
-
Reduction of the Carbonyl: The reducing agent (e.g., NaBH₄, NaBH(OAc)₃) can sometimes reduce the starting ketone or aldehyde to an alcohol before imine formation occurs, especially if the imine formation is slow.[8]
-
Dialkylation of the Amine: If a primary amine is used, the secondary amine product can sometimes react further with the carbonyl starting material to form a tertiary amine by-product.
-
Enamine Formation: An equilibrium can exist between the imine and its enamine tautomer, which could potentially lead to other reaction pathways.[2]
-
Aldol or Self-Condensation: The starting carbonyl compound may undergo self-condensation under certain pH conditions.
The choice of reducing agent and reaction conditions (pH, solvent) is critical to minimize these side reactions.[2][8] For example, sodium triacetoxyborohydride (STAB) is often preferred as it is a mild reductant that selectively reduces the imine intermediate.[2]
Part 2: Synthesis and Impurity Formation Pathway
Understanding the synthetic route is fundamental to predicting potential impurities. A common pathway to 1-Phenylpiperidine-4-carboxylic acid and its derivatives involves reductive amination. The diagram below illustrates this process and highlights where key impurities may arise.
Caption: Synthesis pathway and potential impurity formation.
Part 3: Analytical Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling of pharmaceutical substances due to its sensitivity and resolving power.[9][10] This section provides a troubleshooting guide for common HPLC issues.
Problem: An unexpected peak appears in my HPLC chromatogram.
This is a common and critical issue. A systematic approach is required to identify its source.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Troubleshooting Steps:
-
Check the Blank: Inject your mobile phase/diluent. If the peak is present, the source is contamination in the mobile phase, vials, or the HPLC system itself.[11]
-
Action: Prepare fresh mobile phase using high-purity, HPLC-grade solvents.[12] Flush the system thoroughly.
-
-
Investigate Carryover: If the peak appears in a blank after a sample injection, it's likely carryover from a previous run.
-
Action: Improve the injector wash method.[13] Use a stronger wash solvent and increase the wash volume. Ensure the needle and injection port are clean.
-
-
Evaluate Peak Shape: Poor peak shape (tailing, fronting, splitting) can indicate a variety of issues.[11][12]
-
Tailing: Often caused by secondary interactions between the analyte and the column stationary phase (e.g., acidic analytes interacting with free silanols).
-
Action: Adjust mobile phase pH. Use a highly deactivated (end-capped) column. Lower the sample load.[11]
-
-
Splitting: May indicate a partially clogged column frit, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[12]
-
Action: Reverse-flush the column (disconnect from the detector first). If the problem persists, replace the column. Ensure the sample is dissolved in the mobile phase whenever possible.[13]
-
-
-
Confirm as an Impurity: If the peak is sample-related, has a good shape, and is not an artifact, it is likely a genuine impurity.
-
Action: Proceed with identification and quantification. Use a hyphenated technique like LC-MS to obtain mass information for structural elucidation. Compare the retention time with any known or synthesized potential impurities.
-
Problem: My retention times are drifting or inconsistent.
Retention time stability is crucial for reliable identification and quantification.
| Symptom | Potential Cause | Recommended Solution |
| Gradual Drift (usually to shorter times) | Incomplete column equilibration; Column aging/degradation. | Increase column equilibration time between runs, especially for gradient methods.[14] Replace the column if performance continues to degrade. |
| Sudden, Random Shifts | Leak in the system; Air bubbles in the pump or detector. | Check all fittings for leaks.[13] Degas the mobile phase thoroughly and purge the pump.[12][14] |
| All Peaks Shift Proportionally | Change in mobile phase composition or flow rate. | Prepare fresh mobile phase, ensuring accurate measurement.[14] Verify pump flow rate using a calibrated flow meter. |
| Only Some Peaks Shift | Change in mobile phase pH or system temperature. | Ensure the mobile phase buffer has adequate capacity and is within the column's stable pH range. Use a column thermostat for consistent temperature control.[14] |
Part 4: Key Protocols & Methodologies
A robust analytical method is the cornerstone of accurate impurity profiling.[10][15] Below is a starting point for developing a reversed-phase HPLC method for this compound.
Protocol: RP-HPLC Method for Impurity Profiling
This protocol provides a generic starting point. Method optimization and validation are required for specific applications.[10][16]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. An LC-MS system is highly recommended for identification.[16]
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitor at 254 nm (or optimal wavelength for the parent compound and expected impurities).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development & Causality:
-
Why a C18 column? It is a versatile, non-polar stationary phase suitable for a wide range of small molecules, including the target compound.[16]
-
Why a gradient? Impurities are often present at low levels and may have a wide range of polarities. A gradient elution ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted from the column with good peak shape.[11]
-
Why formic acid? It acts as a pH modifier to control the ionization state of the carboxylic acid and amine functionalities, leading to improved peak shape and consistent retention. It is also volatile, making it compatible with mass spectrometry (MS) detection.[17]
-
Why a PDA detector? It allows for the simultaneous monitoring of multiple wavelengths and provides UV spectral information, which is useful for peak purity assessment and preliminary identification of impurities.[16]
-
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutics. [Link]
-
High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
-
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]
-
HPLC Troubleshooting Guide. Chromservis. [Link]
-
1-Phenylpiperidine-4-carboxylic acid. SIELC Technologies. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive amination of piperazine. Reddit. [Link]
-
Show how to synthesize the following amines from the indicated st... Study Prep in Pearson+. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- 4-phenylpiperidines and their preparation.
-
A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine. [Link]
-
1-Nitrosopiperidine-4-Carboxylic Acid | 6238-69-3. SynZeal. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 7. jpionline.org [jpionline.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. veeprho.com [veeprho.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. 1-Phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-Phenylpiperidine-4-carboxylic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 1-phenylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and overcome common synthetic challenges.
Introduction
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of analgesics and other central nervous system (CNS) active agents.[1] Its hydrochloride salt form enhances solubility and stability, making it a preferred precursor in many synthetic routes.[1] The synthesis of this molecule, while achievable through several pathways, can present challenges that impact yield, purity, and scalability. This guide will explore the most common synthetic routes and provide practical solutions to overcome these hurdles.
Synthetic Strategies: An Overview
There are two primary strategies for the synthesis of this compound:
-
Strecker-type Synthesis: This classic approach involves the one-pot condensation of a piperidone derivative with aniline and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.
-
N-Arylation of a Pre-formed Piperidine Ring: This method utilizes a pre-existing piperidine-4-carboxylic acid derivative and introduces the phenyl group via a cross-coupling reaction.
A third, less common approach, involves the use of a Grignard reagent with a piperidone precursor. Each of these methods has its own set of advantages and potential pitfalls, which we will explore in detail.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Strecker Synthesis | Incomplete imine formation. | Use a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine. |
| Inefficient cyanide addition. | Ensure the cyanide source (e.g., KCN, NaCN) is of high purity and that the reaction pH is appropriate for the nucleophilic attack of the cyanide ion. | |
| Difficult hydrolysis of the α-aminonitrile. | Employ harsher hydrolysis conditions (e.g., concentrated strong acid or base with heating). Consider microwave-assisted hydrolysis to reduce reaction times. | |
| Formation of Side Products in N-Arylation | Catalyst deactivation. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Homocoupling of the aryl halide. | Optimize the catalyst-to-ligand ratio. A slight excess of the ligand can sometimes suppress this side reaction. | |
| Competing C-H activation of the piperidine ring. | The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can improve selectivity for N-arylation. | |
| Incomplete Hydrolysis of Ester Precursors | Steric hindrance around the ester group. | For sterically hindered esters (e.g., ethyl or methyl esters), consider using stronger hydrolytic conditions such as potassium tert-butoxide in DMSO.[2] Alternatively, using a tert-butyl ester protecting group can facilitate easier cleavage under acidic conditions. |
| Poor solubility of the ester in the reaction medium. | Employ a co-solvent system (e.g., THF/water or dioxane/water) to improve the solubility of the substrate. | |
| Formation of Biphenyl in Grignard Route | Coupling of the Grignard reagent with unreacted aryl halide. | Add the Grignard reagent slowly to the reaction mixture to maintain a low concentration. Lowering the reaction temperature can also disfavor this side reaction.[3][4] |
| Purification Challenges | Difficulty in separating the product from starting materials or byproducts. | Optimize the pH during workup to ensure the product precipitates as the hydrochloride salt while impurities remain in solution. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective. |
| Oily product that is difficult to crystallize. | Trituration with a non-polar solvent can sometimes induce crystallization. Seeding with a small crystal of the pure product can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis?
For large-scale production, the choice of route depends on factors like cost of starting materials, overall yield, and ease of purification. While the Strecker synthesis is a one-pot reaction, the use of cyanide can be a safety concern on a large scale. N-arylation methods, particularly those employing modern cross-coupling catalysts, can offer high yields and good functional group tolerance, making them attractive for industrial applications.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. For TLC, a suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), with the ratio adjusted to achieve good separation of starting materials, intermediates, and the final product.
Q3: What is the role of the hydrochloride salt in the final product?
The formation of the hydrochloride salt serves two main purposes. Firstly, it often facilitates the purification of the final product by inducing crystallization. Secondly, the hydrochloride salt of 1-phenylpiperidine-4-carboxylic acid is generally more soluble in aqueous media and more stable as a solid compared to the free base, which is advantageous for pharmaceutical applications.[1]
Q4: I am observing a significant amount of an unknown impurity in my final product. How can I identify it?
The first step is to obtain spectroscopic data for the impurity, such as ¹H NMR, ¹³C NMR, and mass spectrometry. Based on the starting materials and reaction conditions, you can hypothesize the structure of potential byproducts. For example, in a Grignard synthesis, biphenyl is a common byproduct.[3][4] In a Strecker synthesis, incomplete hydrolysis can lead to the corresponding amide as an impurity.
Q5: Can I use a different N-aryl group instead of phenyl?
Yes, the N-arylation route is quite versatile and can accommodate a range of substituted aryl and heteroaryl halides. However, the reaction conditions, particularly the choice of catalyst and ligand, may need to be re-optimized for different aryl groups. Sterically hindered or electron-deficient aryl halides can sometimes be more challenging substrates.
Experimental Protocols
Protocol 1: Optimized Strecker-type Synthesis
This protocol is adapted from an optimized synthesis of a related compound and can be modified for the target molecule.[5]
Step 1: Formation of 1-Phenylpiperidine-4-carbonitrile
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent (e.g., methanol), add a solution of potassium cyanide (1.2 equivalents) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis to 1-Phenylpiperidine-4-carboxylic acid
-
Add the crude α-aminonitrile to a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to induce precipitation of the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol is a general procedure for the N-arylation of piperidine derivatives.
-
In an oven-dried flask under an inert atmosphere, combine piperidine-4-carboxylic acid (protected as a suitable ester, e.g., methyl or ethyl ester) (1 equivalent), bromobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equivalents).
-
Add an anhydrous solvent (e.g., toluene) and heat the mixture with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
The resulting N-arylated ester can then be hydrolyzed to the carboxylic acid and converted to the hydrochloride salt.
Visualizing the Workflow
Strecker Synthesis Workflow
Caption: Workflow for the Strecker-type synthesis.
N-Arylation Workflow
Caption: Workflow for the N-arylation synthesis route.
Reaction Mechanisms
Understanding the underlying mechanisms of the key reactions and potential side reactions is crucial for effective troubleshooting.
Mechanism of Biphenyl Formation in Grignard Reactions
Caption: Simplified mechanism of biphenyl side product formation.[4]
Conclusion
The synthesis of this compound is a well-established yet nuanced process. By understanding the different synthetic strategies, anticipating potential challenges, and applying the troubleshooting techniques outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors. We encourage you to use this guide as a starting point for your experimental design and to adapt the protocols to your specific needs.
References
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Grignard Reaction. (n.d.). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Grignard Reaction Experiment. (n.d.). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. (n.d.). Scite.ai. Retrieved January 6, 2026, from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: 1-Phenylpiperidine-4-carboxylic acid Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and significantly improve your reaction yields.
The most prevalent and scalable synthetic route involves three key stages:
-
Palladium-Catalyzed N-Arylation: The coupling of an aryl halide (e.g., chlorobenzene or bromobenzene) with an isonipecotic acid ester, typically Ethyl isonipecotate. This is most commonly achieved via a Buchwald-Hartwig amination.[1][2]
-
Ester Hydrolysis: Saponification of the resulting ethyl 1-phenylpiperidine-4-carboxylate to the corresponding carboxylic acid.
-
Salt Formation: Conversion of the free amino acid to its hydrochloride salt for improved stability, solubility, and handling.[3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter at each stage.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the synthesis of this compound?
A1: A realistic, unoptimized yield for a three-step sequence can range from 40-60%. However, with careful optimization of each step, particularly the N-arylation and the final crystallization, experienced chemists can achieve overall yields of 75% or higher. Published routes for analogous compounds have reported yields for individual steps ranging from poor to excellent (40% to over 90%), underscoring the importance of optimizing conditions for your specific setup.[4]
Q2: Which step is the most critical for maximizing the final yield?
A2: The C-N bond formation via Buchwald-Hartwig amination is arguably the most critical and complex step.[1] Its success is highly dependent on the delicate interplay between the palladium precursor, phosphine ligand, base, solvent, and temperature. Failure to establish an active catalytic cycle or the emergence of side reactions here will create downstream purification challenges and irreversibly damage the potential yield.
Q3: What are the best analytical methods for monitoring the reaction progress?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative tracking of the consumption of starting materials (e.g., aryl halide and ethyl isonipecotate) and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this synthesis. It provides accurate monitoring of conversion and can identify common side-products, such as hydrodehalogenated arenes or products of catalyst decomposition.
-
Proton NMR (¹H NMR): Useful for confirming the structure of isolated intermediates and the final product, as well as assessing purity.
Troubleshooting Guide: N-Arylation (Buchwald-Hartwig Amination)
This palladium-catalyzed reaction is the cornerstone of the synthesis, coupling the aryl and piperidine rings.[5]
Q: My N-arylation reaction is slow, stalls before completion, or shows no conversion. What are the likely causes?
A: This is a common issue often related to catalyst inactivation or suboptimal conditions. Here is a systematic troubleshooting approach:
-
Oxygen Contamination: The Pd(0) active catalyst is extremely sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are degassed.
-
Base Selection & Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Sodium tert-butoxide (NaOtBu): This is the most common and effective base for this transformation. Ensure it is fresh and has been handled under inert conditions; it is highly hygroscopic.
-
Weaker bases (e.g., K₂CO₃, Cs₂CO₃): These are often insufficient for the deprotonation of secondary amines in this coupling and will lead to slow or no reaction.
-
-
Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and promoting both oxidative addition and reductive elimination.[6] For coupling a secondary amine like ethyl isonipecotate, sterically hindered, electron-rich ligands are preferred.
-
Solvent Purity: Anhydrous solvents are mandatory. Toluene and dioxane are common choices. Water can hydrolyze the base and poison the catalyst. Use freshly dried solvents from a still or a solvent purification system.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors that readily form the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich ligands that promote the crucial reductive elimination step for C-N bond formation.[1] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base required to generate the amine anion without competing side reactions. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents that are compatible with the catalytic system. Avoid protic solvents.[2] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome activation barriers, but excessive heat can cause catalyst decomposition. |
Q: I'm observing significant hydrodehalogenation of my aryl halide (e.g., bromobenzene is converting to benzene). How can I prevent this side reaction?
A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[1] It often occurs when the catalytic cycle is disrupted.
-
Cause: This typically arises from a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide. This can be exacerbated by moisture or certain sources of hydride.
-
Solution:
-
Ensure Anhydrous Conditions: Water can be a proton source that facilitates this side reaction. Rigorously dry all reagents and solvents.
-
Ligand Choice: Some ligands are more prone to decomposition pathways that generate hydrides. Using robust, sterically hindered biarylphosphine ligands (like XPhos) can often suppress this side reaction by accelerating the desired C-N reductive elimination.
-
Base Purity: Ensure your base is not contaminated. Older or lower-purity batches of NaOtBu can sometimes contribute to side reactions.
-
Troubleshooting Guide: Ester Hydrolysis
The conversion of the stable ester to a carboxylic acid is essential. While seemingly straightforward, this step can be a source of yield loss.
Q: My saponification (base-catalyzed hydrolysis) is incomplete, even after prolonged heating. How can I drive the reaction to completion?
A: Incomplete hydrolysis is common due to the steric hindrance around the ester group.[7]
-
Increase Excess of Base: Instead of 2-3 equivalents of NaOH or KOH, try increasing to 5-10 equivalents. This helps shift the equilibrium.[8]
-
Add a Co-solvent: The starting ester has poor solubility in purely aqueous base. Using a mixture of water with a miscible organic solvent like methanol, ethanol, or THF creates a single phase, increasing the effective concentration of reactants and accelerating the reaction.[8] A 1:1 or 2:1 mixture of THF:1M NaOH is a good starting point.
-
Increase Temperature: Refluxing the reaction mixture is standard practice. Ensure the temperature is high enough to provide sufficient energy for the reaction.
-
Consider Acid Hydrolysis: Alternatively, heating the ester in a strong acid like 6M HCl can also effect hydrolysis. This is a reversible reaction, so a large excess of water (from the aqueous acid) is needed to drive it to completion.[9]
Q: I am losing a significant amount of product during the work-up after hydrolysis. How should I properly isolate the zwitterionic amino acid?
A: The product, 1-phenylpiperidine-4-carboxylic acid, is an amino acid and exists as a zwitterion at its isoelectric point (pI). This gives it high polarity and solubility in water, but poor solubility in many organic solvents, making extraction difficult.
-
The Correct Procedure:
-
After hydrolysis (assuming basic conditions), the product exists as the sodium or potassium carboxylate salt, which is water-soluble. First, wash the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any unreacted starting ester or non-polar impurities.
-
Carefully acidify the aqueous layer with an acid like 1M HCl. The goal is to adjust the pH to the isoelectric point of the amino acid. This is the pH at which the molecule has a net-zero charge and its solubility in water is at a minimum.
-
The pI will likely be in the weakly acidic to neutral range (e.g., pH 4-6). As you approach the pI, the product will precipitate out of the solution as a white solid. Monitor the pH carefully with a pH meter or pH paper. Adding acid too quickly or dropping the pH too low (e.g., to 1-2) will form the hydrochloride salt of the amine, which is highly water-soluble, preventing precipitation and trapping your product in the aqueous phase.[10]
-
Cool the mixture in an ice bath to further decrease solubility and maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly under vacuum.
-
Troubleshooting Guide: Hydrochloride Salt Formation
The final step is crucial for obtaining a stable, solid, and easily handled product.
Q: My final product is a sticky oil or an amorphous solid, not the crystalline hydrochloride salt I expected. How can I improve my crystallization?
A: Oiling out or poor crystallization is usually a result of impurities or using a suboptimal solvent system.
-
Purity is Paramount: Ensure the free amino acid starting material is as pure as possible. Any remaining organic impurities can act as an anti-solvent or disrupt the crystal lattice formation. If necessary, purify the free acid by recrystallization before salt formation.
-
Solvent Selection: The key is to dissolve the free amino acid in a suitable solvent and then add HCl (either as a gas or in a solution) in a solvent in which the hydrochloride salt is insoluble.
-
Recommended Solvents: A common and effective method is to dissolve the free acid in a minimal amount of a polar solvent like isopropanol (IPA) or ethanol. Then, add a solution of HCl in a less polar solvent like diethyl ether, dioxane, or more IPA.[11]
-
Anti-Solvent Addition: Alternatively, after adding the HCl solution, you can slowly add an "anti-solvent" (a solvent in which the salt is very insoluble, like heptane or ethyl acetate) to induce precipitation.
-
-
Control the Rate of Crystallization:
-
Slow Addition: Add the HCl solution dropwise with vigorous stirring.
-
Temperature: Cool the solution in an ice bath after HCl addition.
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Patience: Allow the solution to stand, sometimes overnight, for complete crystallization.
-
| Solvent for Free Acid | HCl Source | Precipitating/Anti-Solvent | Notes |
| Isopropanol (IPA) | HCl in IPA or HCl in Diethyl Ether | Diethyl Ether or Heptane | A robust and common system. Provides good crystal formation. |
| Methanol | HCl in Dioxane | Ethyl Acetate | Methanol is a strong solvent; a good anti-solvent is needed. |
| Ethyl Acetate | HCl gas or HCl in Ethyl Acetate | Heptane | Good for larger scales where handling HCl gas is feasible. |
Visualized Workflow and Catalytic Cycle
References
-
Schoffelmeer, R., et al. (2004). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 9(11), 911-929. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- Waterman, K. C. (2011). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 16(1), 2-19. Note: A direct link is not available, but the article can be found in pharmaceutical science journals.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
- Google Patents. (2021). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
-
Kim, K. H. (1951). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Papamicaël, C., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2002(5), 79-88. Available at: [Link]
-
Defense Technical Information Center (DTIC). (1988). Piperidine Synthesis. Available at: [Link]
-
Varghese, B., et al. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2006(16), 123-132. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]
-
Sundaresan, M., et al. (2019). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Drug Delivery & Therapeutics, 9(1), 233-236. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
Avoiding N-dealkylation in phenylpiperidine synthesis
A-GS-TSC-2026-01
Introduction: The Challenge of N-Dealkylation in Phenylpiperidine Synthesis
The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including potent analgesics and receptor ligands.[1][2] However, its synthesis is often plagued by an undesired side reaction: N-dealkylation, the cleavage of a C-N bond at the piperidine nitrogen.[3] This transformation not only reduces the yield of the target molecule but also introduces impurities that can be difficult to separate, complicating downstream processes and drug development timelines.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and—most importantly—avoiding N-dealkylation during the synthesis of N-substituted phenylpiperidines.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental chemical principles behind N-dealkylation.
Q1: What is N-dealkylation and why does it occur with tertiary amines like N-substituted phenylpiperidines?
A1: N-dealkylation is the removal of an alkyl group from a nitrogen atom.[4] In the context of phenylpiperidine synthesis, it converts the desired tertiary amine into a secondary amine byproduct. The reaction is typically an oxidative process. The lone pair of electrons on the piperidine nitrogen makes it susceptible to oxidation, which initiates the cleavage of the adjacent C-N bond.[6][7] This process is a known metabolic pathway for many drugs in vivo, often catalyzed by cytochrome P450 enzymes, but it can also be inadvertently triggered by common laboratory reagents.[4][7]
Q2: What are the primary mechanisms that drive N-dealkylation in a synthetic setting?
A2: There are several mechanistic pathways, largely dependent on the reagents and conditions used:
-
Oxidative Dealkylation via Iminium Ion: This is the most common pathway. A metal catalyst or chemical oxidant facilitates a one-electron transfer from the amine nitrogen, or abstracts a hydrogen atom from the carbon alpha to the nitrogen.[8][9] This generates a highly reactive iminium ion intermediate. Subsequent hydrolysis of this iminium ion cleaves the N-alkyl bond, yielding a secondary amine (the dealkylated product) and an aldehyde or ketone.[10]
-
The Polonovski Reaction: This classic reaction involves the activation of a tertiary amine N-oxide (formed by treating the amine with an oxidant like m-CPBA or H₂O₂) with an activating agent like acetic anhydride or, in a modified version, iron(II) salts.[11][12] This process also generates an iminium ion, leading to dealkylation.[13][14]
-
Reaction with Chloroformates or Cyanogen Bromide (von Braun Reaction): Reagents like α-chloroethyl chloroformate (ACE-Cl) or cyanogen bromide (BrCN) react with the tertiary amine to form a quaternary ammonium intermediate.[4] This intermediate then fragments, cleaving an N-alkyl group to form a carbamate or cyanamide, respectively, along with an alkyl halide.[4] Subsequent hydrolysis removes the carbamate or cyanamide group to yield the secondary amine. While sometimes used intentionally for dealkylation, these reagents can cause unintended side reactions if present as impurities or used in incompatible reaction schemes.[4][15]
Q3: Which common reagents and catalysts are known to promote N-dealkylation?
A3: Several widely used reagents can inadvertently cause N-dealkylation:
-
Palladium Catalysts: While essential for many cross-coupling reactions used to form the phenylpiperidine core, palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) in the presence of an oxidant (even atmospheric oxygen) can catalyze the cleavage of N-alkyl groups, especially at elevated temperatures.[4]
-
Transition Metal Catalysts (Fe, Cu, Ru, Rh): Various complexes of iron, copper, ruthenium, and rhodium are known to catalyze the aerobic oxidation of tertiary amines, leading directly to N-dealkylation.[4][6][16] Iron salts, for instance, are key in the modified Polonovski reaction.[12][15]
-
Strong Oxidizing Agents: Peroxides (e.g., H₂O₂, t-BuOOH), peracids (e.g., m-CPBA), and periodates can oxidize the tertiary amine to an N-oxide or directly facilitate the formation of an iminium ion intermediate.[4][6]
-
Acylating Agents and Halides: Acid chlorides, anhydrides (especially in the presence of trace water or peroxides), and reagents like N-bromosuccinimide (NBS) can activate the amine for dealkylation.[11]
Part 2: Troubleshooting Guide - From Observation to Solution
This section is designed to help you diagnose and solve N-dealkylation issues observed during your experiments.
| Observed Problem (Symptom) | Potential Cause(s) | Recommended Solution(s) & Protocol Adjustments |
| Significant formation of secondary amine byproduct detected by LC-MS or NMR. | 1. Oxidative conditions: Reaction is exposed to air (O₂) at elevated temperatures, especially with a metal catalyst. 2. Incompatible Reagents: Use of strong oxidants or reagents that can degrade into oxidants. 3. Catalyst Choice: The chosen metal catalyst (e.g., certain Pd or Cu salts) has high activity for amine oxidation.[4][16] | 1. Control Reaction Atmosphere: - Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar). - Maintain a positive pressure of inert gas throughout the reaction. 2. Reagent Purity: - Use freshly purified solvents and reagents. - Avoid solvents prone to peroxide formation (e.g., THF, ether) unless freshly distilled or tested. 3. Lower Temperature: - Run the reaction at the lowest effective temperature. |
| N-dealkylation occurs during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). | 1. High Catalyst Loading/Temperature: Excess Pd catalyst or high heat increases the rate of amine oxidation. 2. Choice of Ligand/Base: Certain ligands or bases may not sufficiently protect the catalyst or may promote side reactions. 3. Presence of Oxygen: Air leaking into the reaction setup. | 1. Optimize Catalyst System: - Screen different Pd sources and ligands. Electron-rich, bulky phosphine ligands can sometimes mitigate this. - Reduce catalyst loading to the minimum required for efficient coupling. 2. Rigorous Degassing: - Degas the reaction mixture using multiple freeze-pump-thaw cycles or by sparging with argon for an extended period (20-30 min) before adding the catalyst. |
| Product degrades during workup or purification. | 1. Acidic Workup Conditions: Hydrolysis of an intermediate iminium ion or carbamate formed during the reaction. 2. Silica Gel Chromatography: The acidic nature of standard silica gel can catalyze the degradation of sensitive tertiary amines. | 1. Modify Workup: - Use a mild basic wash (e.g., sat. NaHCO₃ soln.) during the aqueous workup. - Avoid strong acids unless necessary for product isolation as a salt. 2. Adjust Purification Method: - Use deactivated or basic silica gel (pre-treated with triethylamine/hexane). - Consider alternative purification methods like crystallization or reverse-phase chromatography. |
Part 3: Preventative Strategies & Experimental Protocols
Proactive measures are the most effective way to avoid N-dealkylation.
Strategy 1: Rigorous Control of the Reaction Environment
The most common culprit is inadvertent oxidation. Preventing the ingress of oxygen is paramount, especially in metal-catalyzed reactions.
Workflow for Creating an Inert Atmosphere:
Caption: Workflow for establishing and maintaining an inert reaction atmosphere.
Strategy 2: Judicious Choice of Reagents and Catalysts
When designing a synthesis, consider the potential for reagents to act as oxidants.
Protocol: N-Alkylation of 4-Phenylpiperidine under Inert Conditions
This protocol for a standard N-alkylation minimizes the risk of side reactions by strictly controlling the environment.[17]
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-phenylpiperidine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
-
Solvent Addition: Add anhydrous acetonitrile or DMF via syringe. Stir the suspension for 5 minutes.
-
Reagent Addition: Add the alkyl halide (e.g., propyl bromide, 1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50-60 °C, if necessary) under a positive nitrogen pressure (e.g., a nitrogen-filled balloon). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude N-alkylated product, which can then be purified by column chromatography (using triethylamine-treated silica gel if necessary).
Strategy 3: Photoredox Catalysis as a Modern Alternative
Recent advancements have shown that photoredox catalysis can achieve N-dealkylation under exceptionally mild conditions.[18] While this is often used intentionally, understanding this mechanism highlights the sensitivity of tertiary amines to single-electron transfer (SET) processes, which can be initiated by light in the presence of a photosensitizer. To prevent this, reactions involving sensitive amines should be protected from direct light.[18]
Visualizing the Core Problem: Oxidative N-Dealkylation Mechanism
Caption: The common pathway for oxidative N-dealkylation via an iminium ion intermediate.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 8. Oxidative N-dealkylation of N,N-dimethylbenzylamines by metalloporphyrin-catalysed model systems for cytochrome P450 mono-oxygenases - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. synarchive.com [synarchive.com]
- 15. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]
- 16. Aerobic oxidative N-dealkylation of tertiary amines in aqueous solution catalyzed by rhodium porphyrins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Scale-Up of 1-Phenylpiperidine-4-carboxylic acid hydrochloride
As a Senior Application Scientist, this guide is designed to provide you with practical, in-depth solutions to the common and complex challenges encountered during the process scale-up of 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This key pharmaceutical intermediate demands rigorous control over reaction parameters and purification processes to ensure final product quality and process efficiency.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your large-scale synthesis.
Section 1: Synthesis & Reaction Control - Troubleshooting Guide
The transition from bench-scale synthesis to pilot or commercial scale production often introduces variability that can impact yield and purity. This section addresses the most frequent issues encountered during the core synthesis steps.
Q1: We are observing a significant drop in yield for the N-arylation step when moving from a 1L to a 100L reactor. What are the likely causes?
This is a classic scale-up challenge rooted in mass and heat transfer limitations. On a larger scale, inefficient mixing and "hot spots" can dramatically alter the reaction pathway.
Core Areas to Investigate:
-
Mixing Efficiency: Inadequate agitation in a large reactor can lead to localized concentration gradients of reactants and base. This can promote side reactions over the desired N-arylation.
-
Exotherm Control: N-arylation reactions are often exothermic. A poor surface-area-to-volume ratio in large reactors hinders efficient heat dissipation. The resulting temperature increase can accelerate decomposition of reactants or promote the formation of thermal byproducts.
-
Reagent Addition Rate: Slow, controlled addition of the arylating agent or base is critical. A rate that is manageable on a lab scale can be too fast for a large reactor, causing sharp temperature spikes and localized high concentrations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in N-arylation scale-up.
Section 2: Impurity Profile & Management - FAQs
Controlling impurities is paramount for any pharmaceutical intermediate. The nature and quantity of impurities can change significantly with scale.
Q2: What are the most common process-related impurities in the synthesis of 1-Phenylpiperidine-4-carboxylic acid, and how can they be minimized?
Process-related impurities typically arise from starting materials, side reactions, or degradation. For this synthesis, which may involve the reaction of piperidine-4-carboxylic acid with an arylating agent, key impurities should be anticipated.
| Impurity Class | Potential Structure/Identity | Primary Cause | Mitigation Strategy |
| Starting Material | Unreacted Piperidine-4-carboxylic acid | Incomplete reaction; poor stoichiometry. | Increase reaction time/temperature moderately; ensure accurate charge of reagents. |
| Over-reaction | N,N-Diphenylpiperidine derivatives (if applicable to route) | Excess arylating agent; poor mixing leading to localized high concentrations. | Stoichiometric control; slow, subsurface addition of the limiting reagent. |
| Side-reaction | Products from solvent participation or base-induced elimination | Aggressive reaction conditions (high temperature); incorrect base selection. | Screen alternative solvents and bases (e.g., inorganic vs. organic bases); lower reaction temperature. |
| Degradation | Decarboxylation products | High thermal stress during reaction or work-up; presence of acid/base catalysts. | Minimize reaction time at high temperatures; perform work-up and isolation at controlled, lower temperatures. |
Analytical Approach: A robust HPLC method is essential for monitoring these impurities.[2] A gradient method using a C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid for MS compatibility) can typically resolve the target molecule from its key impurities.[2]
Q3: Our final product shows inconsistent color after drying. What could be the cause?
Color inconsistency is often due to trace-level impurities that are difficult to detect by standard HPLC purity tests.
-
Oxidative Impurities: The tertiary amine in the piperidine ring can be susceptible to oxidation, forming N-oxide species or other colored degradation products. This is exacerbated by exposure to air at elevated temperatures during drying.
-
Solution: Dry the final product under a nitrogen or argon blanket. Consider adding a small amount of an antioxidant during work-up if the issue persists.
-
-
Residual Metals: If a metal catalyst (e.g., Palladium, Copper) was used in the synthesis, incomplete removal can lead to colored complexes.
-
Solution: Perform an ICP-MS analysis to quantify residual metals. Improve the purification protocol by including a metal scavenger or performing an additional crystallization step.
-
Section 3: Crystallization & Isolation - Technical Protocols
The hydrochloride salt formation and subsequent crystallization are critical for achieving the desired purity and solid-state properties.[1] The zwitterionic nature of the free base presents unique crystallization challenges.[3]
Q4: We are struggling to achieve a consistent crystal form and particle size distribution. Can you provide a baseline protocol for crystallization?
Absolutely. Inconsistent crystallization is often a result of uncontrolled supersaturation. The following protocol provides a systematic approach to developing a robust crystallization process.
Protocol: Optimizing the Crystallization of 1-Phenylpiperidine-4-carboxylic acid HCl
-
Solvent Selection & Solubility Screening: a. Determine the solubility of the crude 1-Phenylpiperidine-4-carboxylic acid free base in a range of solvents (e.g., Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate) at room temperature and at reflux. b. Select a solvent in which the material has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures. Isopropanol (IPA) is often a good starting point. c. Select an anti-solvent in which the product is poorly soluble (e.g., Heptane, MTBE).
-
pH Adjustment & Salt Formation: a. Dissolve the crude free base in the chosen primary solvent (e.g., IPA) at 50-60 °C to achieve a clear solution. A typical concentration is 5-10 volumes of solvent. b. Slowly add a solution of HCl in the same solvent (e.g., HCl in IPA) or bubble anhydrous HCl gas until the pH of a wet sample paper indicates a pH of 1-2. This step is highly exothermic and requires careful temperature control. c. The point of salt formation should be visually clear.
-
Controlled Cooling & Supersaturation: a. Once salt formation is complete, hold the solution at an elevated temperature (e.g., 50 °C) for 30-60 minutes to allow for equilibration. b. Initiate a controlled cooling ramp. A slow ramp rate (e.g., 10-20 °C per hour) is crucial for growing larger, more uniform crystals and preventing oiling out or shock crystallization. c. Seeding is highly recommended. Add a small quantity (0.1-1% w/w) of previously isolated, high-purity crystals once the solution becomes slightly turbid to direct crystal growth.
-
Anti-Solvent Addition (Optional): a. If yields are low, a controlled addition of an anti-solvent can be performed after the cooling ramp has reached a certain temperature (e.g., 25 °C). b. Add the anti-solvent slowly over 1-2 hours to avoid crashing out amorphous material.
-
Isolation and Drying: a. Age the resulting slurry at the final temperature (e.g., 0-5 °C) for at least 2-4 hours to maximize yield. b. Filter the solid and wash the cake with a cold mixture of the solvent/anti-solvent, followed by a wash with the pure anti-solvent. c. Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50 °C) under a nitrogen bleed until a constant weight is achieved.
Visualizing the Crystallization Process:
Caption: A systematic workflow for the crystallization of the hydrochloride salt.
Section 4: Safety Considerations in Scale-Up
Handling reagents and intermediates on a large scale requires a heightened awareness of safety protocols.
Q5: What are the primary safety hazards to consider during the scale-up of this process?
Beyond the standard chemical handling risks, two areas deserve special attention for this process:
-
Handling of Anhydrous HCl: If using gaseous HCl for salt formation, it is highly corrosive and toxic.[4]
-
Controls: This operation must be performed in a well-ventilated area, preferably in a closed system. All equipment must be rated for corrosive service. Personnel must be equipped with appropriate PPE, including acid-gas respirators, face shields, and corrosion-resistant gloves.[4][5] A scrubber system should be in place to neutralize any excess HCl gas.
-
-
Static Discharge: When handling flammable organic solvents (like IPA, MTBE, Heptane) in large quantities, particularly during transfers and filtration, there is a significant risk of static electricity buildup and discharge, which can ignite solvent vapors.
-
Controls: All reactors, containers, and filtration equipment must be properly grounded and bonded. Use nitrogen blanketing to maintain an inert atmosphere in vessel headspaces. Ensure appropriate anti-static PPE is used by operators.
-
References
-
1-Phenylpiperidine-4-carboxylic acid - SIELC Technologies. (2018). Provides information on a reverse-phase HPLC method for analysis. URL: [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). Discusses synthesis challenges for related compounds, including low yields and difficulties with ester hydrolysis, relevant to large-scale production considerations. URL: [Link]
- Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents. (n.d.). Patent describing a synthesis route applicable to industrial production.
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). General overview of analytical methods for chemical compounds in biological and environmental samples. URL: [Link]
Sources
Technical Support Center: 1-Phenylpiperidine-4-carboxylic acid hydrochloride Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic process. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Introduction
1-Phenylpiperidine-4-carboxylic acid is a crucial building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents, including analgesics and other CNS-targeting molecules.[1][2] Despite its importance, its synthesis can be challenging, with low yields being a common impediment to efficient production. This guide aims to demystify the process, providing clear, actionable solutions to common problems encountered during its synthesis.
The two most prevalent synthetic routes are the Palladium-catalyzed Buchwald-Hartwig amination and the Reductive Amination pathway. Each has its own set of critical parameters that must be carefully controlled to achieve high efficiency.
Troubleshooting Guide: Overcoming Low Yields
This section is structured in a question-and-answer format to directly address the most common issues reported by researchers in the field.
Question 1: My Buchwald-Hartwig amination yield is consistently low. What are the most critical parameters to investigate?
Low yield in a Buchwald-Hartwig amination is a frequent issue, often stemming from a suboptimal combination of catalyst, ligand, base, or reaction conditions. The interplay between these components is critical for driving the catalytic cycle forward efficiently.[3][4]
Answer: To systematically troubleshoot low yields, consider the following key parameters, starting with the most impactful:
-
The Catalyst-Ligand System: This is the heart of the reaction. The choice of both the palladium precursor and the phosphine ligand is paramount.
-
Causality: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For coupling a secondary amine like a piperidine derivative, bulky, electron-rich dialkylbiaryl phosphine ligands are often required.[4] They promote the formation of the monomeric, coordinatively unsaturated Pd(0) species necessary for oxidative addition and accelerate the final C-N bond-forming reductive elimination step.
-
Recommendation:
-
Ligands: Start with established, robust ligands such as XPhos , RuPhos , or tBuBrettPhos . These have demonstrated broad utility and high efficacy in coupling secondary amines.[4][5]
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common choices. While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] If you suspect issues with the in situ reduction, using a pre-formed Pd(0) source like Pd₂(dba)₃ can be beneficial.
-
-
In-Process Check: If possible, run a small-scale test reaction with a trusted, high-activity catalyst system (e.g., a pre-formed G3 or G4 palladacycle precatalyst) to verify that the other reaction components are not the issue.
-
-
Choice of Base: The base is not merely a proton scavenger; it actively participates in the catalytic cycle.
-
Causality: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen, forming the amide that enters the catalytic cycle. A weak base will result in slow or no reaction. However, the base must not degrade the ligand or starting materials.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[5] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). If your substrate contains base-sensitive functional groups, a weaker base like K₂CO₃ might be attempted, but this often leads to significantly lower reaction rates.[6]
-
-
Starting Material: Ester vs. Free Acid: Attempting the N-arylation directly on piperidine-4-carboxylic acid is a common pitfall.
-
Causality: The acidic proton of the carboxylic acid will quench the strong base required for the reaction, effectively halting the catalytic cycle. Furthermore, the carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.
-
Recommendation: Always start with an ester of piperidine-4-carboxylic acid, most commonly Ethyl isonipecotate (Ethyl 4-piperidinecarboxylate) .[7][8] The ester group is robust under the reaction conditions and can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid.[9]
-
-
Solvent and Atmosphere: Palladium catalysts are sensitive to oxygen and moisture.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Water can hydrolyze the phosphine ligands and interfere with the base.
-
Recommendation: Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane . Ensure the solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30 minutes). The reaction must be run under a strictly inert atmosphere (argon or nitrogen) from start to finish.[5]
-
Below is a workflow to guide your optimization process.
Question 2: I'm using a Reductive Amination approach and my yields are poor. What should I focus on?
Reductive amination is a powerful alternative but requires careful control of pH and the choice of reducing agent to be effective.
Answer: The key to a successful reductive amination is balancing the formation of the iminium intermediate with the subsequent reduction.
-
Choice of Reducing Agent: The nature of the reducing agent is critical.
-
Causality: The reducing agent must be selective enough to reduce the iminium ion intermediate faster than it reduces the starting carbonyl compound. It should also be compatible with the reaction's pH.
-
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[10] It is milder and more selective than sodium borohydride (NaBH₄) and does not generate gaseous byproducts. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Catalytic hydrogenation (H₂/Pd/C) is a greener option but can sometimes lead to over-reduction or side reactions.[11]
-
-
pH Control: This is arguably the most overlooked parameter.
-
Causality: The initial condensation to form the imine/iminium ion is acid-catalyzed and requires a pH of roughly 4-6. If the pH is too high (basic), the condensation will not occur. If the pH is too low (strongly acidic), the amine starting material will be fully protonated and become non-nucleophilic.
-
Recommendation: The reaction is often buffered with a weak acid, such as acetic acid (AcOH) , which acts as both a solvent and a catalyst.[10] Monitor the pH of the reaction mixture if possible and adjust accordingly.
-
-
Reaction Sequence:
-
Causality: Adding the reducing agent prematurely can lead to the reduction of the starting materials.
-
Recommendation: It is often beneficial to pre-stir the amine and carbonyl components in the acidic solvent for a period (e.g., 30-60 minutes) to allow for the formation of the iminium intermediate before adding the reducing agent.
-
Question 3: The final ester hydrolysis or salt formation step is reducing my overall yield. How can I improve this?
Product loss during workup and purification is a common problem. These final steps require precision to maximize recovery.
Answer:
-
For Ester Hydrolysis:
-
Protocol: Use a standard saponification procedure, such as 1-2 equivalents of NaOH or LiOH in a mixture of water and a miscible organic solvent (e.g., THF, Methanol).[9]
-
Troubleshooting:
-
Incomplete Reaction: Monitor the reaction by TLC or LC-MS until all the starting ester is consumed. Gentle heating (40-50 °C) can accelerate the process.
-
Product Isolation: After hydrolysis, the product exists as a sodium or lithium carboxylate salt in the aqueous phase. To isolate the free acid, carefully acidify the solution with cold 1M HCl to a pH of ~5-6. The product should precipitate out of the solution. Cooling the mixture in an ice bath can improve precipitation.
-
Emulsion Formation: If an emulsion forms during extraction, adding brine can help break it.
-
-
-
For Hydrochloride Salt Formation:
-
Protocol: Dissolve the purified, dry free acid in a suitable anhydrous solvent (e.g., ethanol, isopropanol, or ethyl acetate). Add a stoichiometric amount of HCl (either as a solution in dioxane/ether or as dry HCl gas) dropwise with stirring.[12]
-
Troubleshooting:
-
Oiling Out: If the product "oils out" instead of crystallizing, try using a more non-polar solvent system or add the HCl solution more slowly at a lower temperature. Seeding with a small crystal of the product can also induce crystallization.
-
Purity: The purity of the free acid is critical. Impurities can inhibit crystallization. If the free acid is not clean, consider purifying it by column chromatography before salt formation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally considered superior: Buchwald-Hartwig or Reductive Amination?
Both routes are powerful and widely used. The "better" route depends on substrate availability, functional group tolerance, and scale.
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Key Precursors | Ethyl Isonipecotate + Aryl Halide | Piperidone Derivative + Aniline |
| Typical Yields | Good to Excellent (70-95%) | Moderate to Good (60-85%) |
| Key Advantage | High yields and broad scope.[3] | Often uses cheaper starting materials. |
| Key Challenge | Cost of palladium catalyst/ligands; sensitivity to air/moisture. | pH control is critical; potential for side reactions. |
| Recommendation | Often preferred in medicinal chemistry for its reliability and high yields. | A very strong candidate for large-scale synthesis due to lower cost. |
Q2: What is the catalytic cycle for the Buchwald-Hartwig amination?
Understanding the mechanism helps in troubleshooting. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the deprotonated amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
Q3: How can I effectively monitor the reaction's progress?
Regularly monitoring the reaction is crucial to avoid over-running or stopping too early.
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Use a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize with UV light and/or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product mass peak. This is the preferred method for accurate monitoring.
Optimized Reference Protocol
This protocol describes a reliable, high-yield synthesis of this compound via Buchwald-Hartwig amination of ethyl isonipecotate, followed by hydrolysis and salt formation.
Step 1: N-Arylation of Ethyl Isonipecotate
Materials:
-
Ethyl isonipecotate (1.0 equiv.)
-
Bromobenzene (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).
-
Add Reagents: Evacuate and backfill the flask with argon (repeat 3x). Add the anhydrous, degassed toluene via syringe, followed by the ethyl isonipecotate and then the bromobenzene.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, ethyl 1-phenylpiperidine-4-carboxylate, can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity to be carried directly to the next step.
Step 2: Hydrolysis and Salt Formation
Materials:
-
Crude ethyl 1-phenylpiperidine-4-carboxylate (1.0 equiv.)
-
Sodium Hydroxide (NaOH) (2.0 equiv.)
-
Methanol (MeOH) and Water
-
Hydrochloric Acid (1M and concentrated)
-
Ethanol (EtOH)
Procedure:
-
Hydrolysis: Dissolve the crude ester in a 3:1 mixture of MeOH and water. Add the sodium hydroxide pellets and stir the mixture at 50 °C until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).
-
Acidification: Cool the mixture in an ice bath. Slowly add 1M HCl to adjust the pH to ~5. A white precipitate of 1-Phenylpiperidine-4-carboxylic acid should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the solid under vacuum.
-
Salt Formation: Suspend the dry free acid in a minimal amount of ethanol. Add one equivalent of concentrated HCl dropwise. Stir for 1 hour at room temperature. If precipitation is slow, add diethyl ether to induce crystallization.
-
Final Product: Collect the resulting white solid (this compound) by vacuum filtration, wash with diethyl ether, and dry under high vacuum to a constant weight.
References
- 1. chemimpex.com [chemimpex.com]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS 1126-09-6: Ethyl isonipecotate | CymitQuimica [cymitquimica.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 11. soc.chim.it [soc.chim.it]
- 12. CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-Phenylpiperidine-4-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of crude 1-Phenylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this valuable research chemical in high purity. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the integrity of your experimental outcomes.
Introduction: The Importance of Purity
This compound is a key building block in medicinal chemistry, notably as a precursor in the synthesis of various bioactive molecules, including analgesics and psychoactive agents. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, complicate reaction monitoring, and compromise the biological activity and safety of the final compounds. This guide will equip you with the knowledge to effectively purify the crude product obtained from synthesis.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. A common synthetic route to 1-Phenylpiperidine-4-carboxylic acid involves a Strecker-type synthesis followed by hydrolysis. This pathway can introduce several types of impurities into the crude product.
Common Potential Impurities:
-
Unreacted Starting Materials: Such as 1-phenyl-4-piperidone and cyanide sources.
-
Intermediate α-aminonitrile: 1-phenyl-4-cyano-4-aminopiperidine.
-
Amide Intermediate: From incomplete hydrolysis of the nitrile.
-
Other By-products: Arising from side reactions during the synthesis.
The purification strategies outlined below are designed to effectively remove these common contaminants.
Purification Workflow Overview
The general workflow for the purification of crude this compound involves an initial purification step, typically recrystallization, followed by analysis to confirm purity. For highly impure samples or to remove specific contaminants, an acid-base extraction may be employed prior to recrystallization.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The goal is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the mother liquor.
Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and what should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially with impure samples which have a depressed melting point.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to ensure complete dissolution at the boiling point.
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can promote slower cooling and better crystal formation.
-
Solvent System Adjustment: If the problem persists, the solvent system may not be optimal. A mixed solvent system, such as methanol-ethyl acetate, can be effective. Dissolve the compound in a minimum amount of hot methanol (the "good" solvent) and then slowly add ethyl acetate (the "poor" solvent) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. A patent for a similar compound suggests a methanol-ethyl acetate solvent mixture for recrystallization[1].
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. How can I induce crystallization?
A2: This indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
Reduce Solvent Volume: It's possible you've used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Change Solvent System: If all else fails, you may need to try a different solvent or solvent mixture.
Q3: The purity of my compound has not significantly improved after recrystallization. What could be the reason?
A3: This suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent system, or that the crystallization process was too rapid, trapping impurities within the crystal lattice.
-
Purity Analysis is Key: Before concluding that the recrystallization was ineffective, ensure you are using a reliable method to assess purity, such as High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier is suitable for analyzing 1-Phenylpiperidine-4-carboxylic acid[2].
-
Consider a Different Purification Technique: If recrystallization is ineffective, the impurities may need to be removed by a different method. An acid-base extraction can be particularly useful for separating acidic or basic impurities from your amphoteric product.
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice that excludes impurities.
Q4: My final yield is very low after recrystallization. How can I improve it?
A4: A low yield can be due to several factors, from using too much solvent to premature crystallization during a hot filtration step.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cool the Mother Liquor: After filtering the initial crop of crystals, cool the filtrate to a lower temperature (e.g., in an ice bath or refrigerator) to induce further crystallization.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
Experimental Protocol: Recrystallization from Methanol/Ethyl Acetate
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the methanol solution is still hot, slowly add ethyl acetate dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Condition |
| Solvent System | Methanol/Ethyl Acetate |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath |
| Purity Analysis | HPLC |
Troubleshooting Guide: Acid-Base Extraction
An acid-base extraction can be a highly effective method for removing acidic or basic impurities prior to recrystallization. 1-Phenylpiperidine-4-carboxylic acid is amphoteric, meaning it has both acidic (carboxylic acid) and basic (tertiary amine) functional groups. This property can be exploited for purification.
Caption: Acid-base extraction strategies for purifying 1-Phenylpiperidine-4-carboxylic acid.
Q1: I've performed an acid-base extraction, but the purity hasn't improved. Why?
A1: This could be due to several reasons:
-
Incorrect pH: Ensure that the pH of the aqueous layer is adjusted correctly to either fully protonate the amine or deprotonate the carboxylic acid. Use pH paper or a pH meter to verify.
-
Emulsion Formation: Emulsions can prevent clean separation of the aqueous and organic layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Impurity Properties: The impurities may have similar acid-base properties to your product. In this case, another purification method like column chromatography might be necessary.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound?
A: Pure this compound is typically a white to off-white solid.
Q: How should I store the purified compound?
A: It should be stored in a tightly sealed container in a cool, dry place.
Q: Can I use other purification methods like column chromatography?
A: While recrystallization and acid-base extraction are often sufficient, column chromatography can be used for difficult separations. However, the carboxylic acid group can cause streaking on silica gel. It may be necessary to add a small amount of acetic acid to the eluent to improve the peak shape.
References
-
SIELC Technologies. (2018). Separation of 1-Phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
- Janssen, P. A., & Eddy, N. B. (1959). U.S. Patent No. 2,904,550. Washington, DC: U.S.
Sources
Removal of starting material from 1-Phenylpiperidine-4-carboxylic acid hydrochloride
An In-Depth Guide to the Purification of 1-Phenylpiperidine-4-carboxylic acid hydrochloride
Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What are the most likely starting materials or synthesis-related impurities I need to remove?
A: The impurity profile depends on the synthetic route, but common precursors and byproducts include unreacted starting materials or reagent-related impurities.[1][2] For this compound, likely impurities are Isonipecotic acid (piperidine-4-carboxylic acid) and Aniline, which are often used in its synthesis. Side-reaction products or residual catalysts from the manufacturing process may also be present.[2]
Q2: What is the most effective and straightforward method for purifying this compound at a lab scale?
A: Recrystallization is a powerful and widely used technique for purifying solid organic compounds like this compound.[1] This method leverages differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound extensively at a high temperature but poorly at a low temperature, allowing the pure product to crystallize upon cooling while impurities remain in the solution.[3]
Q3: How do I select an appropriate solvent for recrystallization?
A: Solvent selection is critical for successful recrystallization.[3] Start by testing the solubility of a small amount of your crude product in various common laboratory solvents at both room temperature and their boiling points.[1] For this compound, which is a polar salt, polar protic solvents are a good starting point. The presence of the amino and carboxylic acid functional groups makes it soluble in solvents like water and alcohols.[4] A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the ideal solubility profile.
Q4: What is the quickest way to check if my purification was successful?
A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for qualitatively assessing the purity of your sample before and after purification. By running lanes of the crude material, the recrystallized product, and the starting material standards on the same plate, you can visually determine if the starting materials have been removed. For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) is considered the gold standard.[5][6]
Visual Workflow for Troubleshooting and Purification
The following diagram outlines the logical workflow for assessing purity and implementing a purification strategy for this compound.
Caption: General troubleshooting workflow for purification.
In-Depth Troubleshooting Guide
Problem: My product "oils out" during cooling instead of forming crystals. What is happening and how can I fix it?
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree, often due to excessively rapid cooling.
Solution:
-
Re-heat the solution to dissolve the oil back into the solvent.
-
Add more solvent. This will lower the saturation point. Add just enough to keep the solution clear at the elevated temperature.
-
Cool the solution much more slowly. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Slower cooling encourages the orderly formation of a crystal lattice.[3]
-
Try a different solvent system. If the problem persists, your chosen solvent may be unsuitable. A solvent with a lower boiling point might be necessary.
Problem: My final product is pure, but my recovery yield is very low.
Cause: Low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or leaving too much product dissolved in the cold mother liquor.
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] Excess solvent will retain more of your product in the solution even after cooling.
-
Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) before performing a hot filtration to remove insoluble impurities. This prevents the product from crystallizing prematurely on the cold surfaces.[1]
-
Ensure complete cooling. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Recover a second crop. Concentrate the mother liquor (the remaining solution after filtration) by boiling off some of the solvent and cooling again. This will often yield a second batch of crystals, which should be analyzed separately for purity.
Problem: After one recrystallization, my TLC/HPLC analysis still shows starting material.
Cause: This indicates that the solubility of the impurity is too similar to that of your product in the chosen solvent system, or the impurity is present in a very large quantity.
Solution:
-
Perform a second recrystallization. Often, a single recrystallization is not sufficient for heavily contaminated materials.
-
Change the solvent system. Select a new solvent or solvent pair with different polarity characteristics. This can alter the relative solubilities of the product and the impurity, leading to better separation.
-
Consider an alternative purification method. If recrystallization fails, column chromatography may be necessary to separate compounds with very similar properties.[1]
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent can be identified.
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., isopropanol, ethanol, water, acetonitrile). A good solvent will dissolve the product when hot but not at room temperature.[1] A mixed system like 9:1 isopropanol:water is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid is just fully dissolved. Avoid adding a large excess of solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
The following diagram illustrates the key steps of this protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Technical Support Center: Synthesis of 1-Phenylpiperidine-4-carboxylic acid hydrochloride
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Phenylpiperidine-4-carboxylic Acid Derivatives as Monoamine Reuptake Inhibitors
For drug development professionals and researchers in neuroscience, the piperidine scaffold represents a cornerstone of pharmacologically active agents. Within this class, derivatives of 1-phenylpiperidine-4-carboxylic acid are emerging as a versatile framework for modulating key central nervous system targets. This guide provides an in-depth comparison of the bioactivity of a series of these derivatives, specifically 4-benzylpiperidine carboxamides, focusing on their performance as monoamine reuptake inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, and benchmark their performance against established antidepressant agents. The experimental data presented herein is synthesized from robust in vitro assays, and the underlying methodologies are detailed to ensure scientific integrity and reproducibility.
The Rationale for Targeting Monoamine Transporters
Monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—are fundamental to the regulation of mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft by their respective transporters (SERT, NET, and DAT) is the primary mechanism for terminating their signaling. Consequently, inhibition of these transporters can increase the synaptic availability of monoamines, a therapeutic strategy that has proven effective for a range of psychiatric disorders, most notably major depressive disorder.
While selective serotonin reuptake inhibitors (SSRIs) have been a mainstay of treatment, there is a growing interest in compounds with broader activity. Dual-acting serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs) that also target dopamine may offer improved efficacy and a faster onset of action for some patients.[] The 1-phenylpiperidine-4-carboxylic acid scaffold provides a chemically tractable starting point for developing such modulators, allowing for systematic structural modifications to fine-tune activity and selectivity.
Visualizing the Mechanism: Monoamine Reuptake Inhibition
The therapeutic action of the compounds discussed in this guide is centered on the inhibition of monoamine transporters located on the presynaptic neuron. By blocking these transporters, the drugs prevent the reabsorption of neurotransmitters from the synaptic cleft, thereby prolonging their presence and enhancing signaling to the postsynaptic neuron.
Caption: Mechanism of monoamine reuptake and its inhibition by piperidine derivatives.
Comparative Bioactivity Analysis
The following table presents a comparative analysis of a series of 4-benzylpiperidine carboxamide derivatives against standard antidepressants. The data, derived from in vitro reuptake inhibition assays, highlights the influence of specific structural modifications on potency and selectivity.[2][3]
| Compound | Linker (n) | R1 Group | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Novel Derivatives | |||||
| 7j | 3 | 2-Naphthyl | 6.7 | 10.1 | >1000 |
| 8f | 2 | Diphenylacetyl | 87.0 | 54.0 | 28.0 |
| 8k | 2 | 2-(6-Bromonaphthyl) | 6.0 | 8.0 | 32.0 |
| 8l | 2 | 2-(6-Methoxynaphthyl) | 4.0 | 11.0 | 45.0 |
| Standard Antidepressants | |||||
| Fluoxetine (SSRI) | N/A | N/A | 1.4-11 | >1000 | >1000 |
| Venlafaxine (SNRI) | N/A | N/A | 26-82 | 140-2480 | >1000 |
| Bupropion (NDRI) | N/A | N/A | >10000 | 2900 | 520 |
Data for novel derivatives are adapted from Paudel et al. (2017).[2] Data for standard antidepressants are compiled from various sources and represent a range of reported values.[3]
Structure-Activity Relationship (SAR) Insights:
The data reveals several key structural requirements for modulating the activity of these piperidine derivatives:
-
Linker Length is Crucial for Dopamine Activity: A comparison between compounds with a two-carbon linker (n=2) and a three-carbon linker (n=3) shows that the shorter linker is critical for potent dopamine transporter (DAT) inhibition. For instance, compound 8f (n=2) has a DAT IC50 of 28.0 nM, whereas its longer-linker counterparts show negligible activity.[2]
-
Aromatic Substituents Dictate Selectivity: The nature of the R1 aromatic group plays a pivotal role in determining selectivity between the transporters.
-
Diphenyl groups , as seen in 8f , confer strong DAT inhibitory activity.[2]
-
Biphenyl groups (not shown in the abbreviated table) tend to enhance selectivity for the serotonin transporter (SERT).[2]
-
2-Naphthyl rings , present in compounds 7j , 8k , and 8l , generally lead to potent inhibition of both SERT and the norepinephrine transporter (NET).[2]
-
-
Substitutions on the Naphthyl Ring Fine-Tune Potency: As demonstrated by compounds 8k and 8l , adding substituents to the 2-naphthyl ring can further enhance potency at SERT and NET. The bromo-substituted derivative 8k and the methoxy-substituted derivative 8l are among the most potent compounds in the series for SERT inhibition.[2]
Performance vs. Alternatives:
When benchmarked against standard antidepressants, these novel derivatives show compelling profiles:
-
Compound 7j exhibits a potent and relatively balanced dual SERT/NET inhibition profile, similar to an SNRI like venlafaxine, but with significantly higher potency at NET.
-
Compounds 8f , 8k , and 8l are effective triple reuptake inhibitors (TRIs) , potently inhibiting all three monoamine transporters. This is a significant departure from the selective action of SSRIs like fluoxetine or the dual action of SNRIs. Compound 8k , for example, has an IC50 of 6.0 nM at SERT, 8.0 nM at NET, and 32.0 nM at DAT, a profile not seen in commonly prescribed antidepressants.[2]
Experimental Protocols: Ensuring Scientific Integrity
The presented bioactivity data is underpinned by robust and reproducible experimental methodologies. The following protocols are representative of the assays used to characterize monoamine reuptake inhibitors.
Experimental Workflow Overview
The evaluation of a compound's effect on monoamine reuptake follows a systematic process, from cell preparation to the final analysis of inhibitory potency. This workflow ensures that the data is reliable and allows for valid comparisons between different compounds.
Sources
Comparative analysis of phenylpiperidine-based analgesics.
A Comparative Analysis of Phenylpiperidine-Based Analgesics: Fentanyl, Pethidine, and Remifentanil
Introduction: The Phenylpiperidine Scaffold in Analgesia
The phenylpiperidine class of synthetic opioids represents a cornerstone of modern pain management, originating from the initial synthesis of pethidine (meperidine) in 1938.[1] These compounds, characterized by a phenyl group attached to a piperidine ring, have been instrumental in anesthesia and the management of moderate-to-severe pain.[2][3][4] Their primary mechanism of action involves agonism at the µ-opioid receptor, which modulates pain perception pathways in the central nervous system.[2][5]
This guide provides a comparative analysis of three key phenylpiperidine derivatives: Pethidine, the prototype; Fentanyl, a potent second-generation compound; and Remifentanil, an ultra-short-acting agent with a unique metabolic profile.[2][6][7] By examining their structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and the experimental methods used for their evaluation, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate this vital class of analgesics.
Structural and Mechanistic Comparison
The analgesic activity of phenylpiperidine derivatives is intrinsically linked to their chemical structure and their interaction with opioid receptors.
The Core Scaffold and Key Derivatives
All three compounds share the 4-phenylpiperidine core, but variations in the substituents at the nitrogen (N1) and C4 positions of the piperidine ring drastically alter their potency, pharmacokinetics, and clinical utility.
-
Pethidine (Meperidine): As the first synthetic opioid of this class, pethidine has a relatively simple structure with a methyl group on the piperidine nitrogen and an ethyl carboxylate group at the C4 position.[6]
-
Fentanyl: Synthesized in 1968, fentanyl introduced a significant structural modification: an N-phenethyl group and a propionanilide side chain at the C4 position.[2][3] This change dramatically increases its affinity for the µ-opioid receptor, making it 80-100 times more potent than morphine.[2]
-
Remifentanil: A more recent fentanyl derivative, remifentanil is distinguished by a methyl ester group in its N-acyl side chain.[7][8] This ester linkage is the key to its unique metabolism, rendering it susceptible to rapid hydrolysis by non-specific esterases in the blood and tissues.[7][9]
Caption: Core phenylpiperidine structure and variations in key derivatives.
Mechanism of Action: µ-Opioid Receptor Signaling
Phenylpiperidines exert their analgesic effects primarily by acting as agonists at µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[2][10] Receptor activation initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of nociceptive signals.
The key steps are:
-
Agonist Binding: The drug binds to the extracellular domain of the µ-opioid receptor.
-
G-Protein Activation: This induces a conformational change, activating the intracellular Gi/Go proteins.
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).
-
Reduced Neuronal Excitability: Potassium efflux and reduced calcium influx hyperpolarize the neuron, making it less likely to fire an action potential and reducing the release of pain-associated neurotransmitters like substance P.[11]
Caption: Workflow for an in vitro µ-opioid receptor binding assay.
In Vivo: Hot Plate Test
The hot plate test is a classic behavioral model used to assess the efficacy of centrally acting analgesics in animals, typically mice or rats. [12]It measures the animal's response latency to a thermal pain stimulus, which is increased by effective analgesics. [13][14] Protocol:
-
Acclimatization: Allow the animal to acclimate to the testing room and the apparatus to reduce stress-induced variability.
-
Baseline Measurement: Place the animal on the surface of the hot plate, which is maintained at a constant temperature (e.g., 52-55°C). [15]Record the baseline latency, defined as the time until the animal exhibits a pain response (e.g., licking a hind paw or jumping). [12]A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage. [14][16]3. Drug Administration: Administer the test compound (e.g., pethidine) or a vehicle control, typically via intraperitoneal or subcutaneous injection.
-
Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency. [13]5. Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in latency indicates an analgesic effect. The data can be expressed as the raw latency time or as the Maximum Possible Effect (%MPE).
Caption: Workflow for the in vivo hot plate analgesia test.
Conclusion
The comparative analysis of pethidine, fentanyl, and remifentanil highlights the profound impact of chemical structure on the pharmacological profile of phenylpiperidine analgesics.
-
Pethidine , the progenitor, remains a benchmark but its use is limited by lower potency and the significant risk of neurotoxicity from its active metabolite, normeperidine. [6][17]* Fentanyl offers high potency and rapid onset, making it a mainstay in anesthesia and acute pain management; however, its clinical use requires careful consideration of its redistribution kinetics to avoid accumulation and prolonged respiratory depression. [2][18]* Remifentanil represents a significant advance, with its unique esterase metabolism providing an ultra-short, predictable duration of action that is independent of infusion length. [8][9]This makes it an exceptional tool for procedures demanding precise, real-time control of analgesia.
For researchers and drug development professionals, understanding these key differences is paramount. The choice of analgesic for a specific clinical or experimental context must be guided by a thorough evaluation of the required onset, duration, potency, and the patient's or subject's metabolic capacity. The experimental protocols detailed herein provide a framework for the continued evaluation and development of novel analgesics built upon the versatile phenylpiperidine scaffold.
References
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Egan, T. D. (1995). Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. Clinical Pharmacokinetics, 29(2), 80-94. [Link]
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Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. (2025, February 28). YouTube. [Link]
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Pethidine: Mechanisms, Clinical Applications and Adverse Effects. (2020, March 2). American Society of Anesthesiologists. [Link]
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Pharmacology of Remifentanil Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube. [Link]
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Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31. [Link]
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Vadivelu, N., Urman, R. D., & Kaye, A. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31. [Link]
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Egan, T. D. (1995). Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. Clinical Pharmacokinetics, 29(2), 80-94. [Link]
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Pethidine. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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Remifentanil: Biological Mechanisms, Surgical Applications and Side Effects. (2020, February 21). American Society of Anesthesiologists. [Link]
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Hot plate test. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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Feierman, D. E., & Lasker, J. M. (1996). Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4. Drug Metabolism and Disposition, 24(9), 932-939. [Link]
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Das, A., et al. (2025). Pharmacokinetics and pharmacodynamics of remifentanil: A review. Malque Publishing. [Link]
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Ziesenitz, V. C., et al. (2017). Pharmacokinetics of Fentanyl and Its Derivatives in Children: A Comprehensive Review. Clinical Pharmacokinetics, 56(10), 1-22. [Link]
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Drewes, A. M., et al. (2013). Differences between opioids: pharmacological, experimental, clinical and economical perspectives. British Journal of Clinical Pharmacology, 75(1), 60-78. [Link]
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Mather, L. E. (1983). Clinical pharmacokinetics of fentanyl and its newer derivatives. Clinical Pharmacokinetics, 8(5), 422-446. [Link]
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Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. [Link]
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Ziesenitz, V. C., et al. (2017). Pharmacokinetics of Fentanyl and Its Derivatives in Children: A Comprehensive Review. SciSpace. [Link]
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Portoghese, P. S., et al. (1987). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 30(11), 2008-2013. [Link]
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Pharmacokinetics and Pharmacodynamics of Fentanyl. (n.d.). ATrain Education. [Link]
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Metibemu, D. S., et al. (2015). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of Clinical and Diagnostic Research, 9(7), FC01-FC04. [Link]
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pethidine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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In-Vivo Models for Management of Pain. (2014). Scientific Research Publishing. [Link]
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D'Arcy, Y. (2023). Meperidine. In StatPearls. StatPearls Publishing. [Link]
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Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice? (n.d.). Medznat.ru. [Link]
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Phenylpiperidines. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]
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Blair, J. M., et al. (2005). A comparison of pethidine and remifentanil patient-controlled analgesia in labour. Anaesthesia, 60(1), 22-25. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Phenylpiperidine-4-Carboxylic Acids
Introduction
4-Phenylpiperidine-4-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These scaffolds are particularly prominent in the development of potent analgesics, including opioids such as pethidine and carfentanil, as well as agents targeting the central nervous system.[1][3] The strategic placement of the phenyl and carboxylic acid groups at the 4-position of the piperidine ring provides a versatile platform for further chemical modification, enabling the fine-tuning of pharmacological properties.[4]
The efficient and scalable synthesis of 4-phenylpiperidine-4-carboxylic acids is therefore of paramount importance to researchers in drug discovery and development. Over the years, several synthetic strategies have been devised, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the most notable synthetic routes, offering an in-depth analysis of their underlying chemistry, experimental considerations, and overall efficiency. By presenting objective comparisons and supporting experimental data, we aim to equip researchers with the knowledge to select the most appropriate synthetic strategy for their specific needs.
Traditional Synthetic Approaches and Their Limitations
Route 1: The Classical Strecker Synthesis Approach
One of the earliest and most well-known methods for the synthesis of 4-phenylpiperidine-4-carboxylic acids is based on the Strecker synthesis. This multi-step process typically begins with a substituted 4-piperidone.
The key steps in this route are:
-
Formation of an α-aminonitrile: The 4-piperidone is reacted with an amine (e.g., aniline) and a cyanide source (e.g., potassium cyanide) to form the corresponding α-aminonitrile.
-
Hydrolysis of the nitrile: The nitrile group is then hydrolyzed to a carboxylic acid. This hydrolysis is often challenging and can proceed through a carboxamide intermediate.
While this approach is conceptually straightforward, it is often plagued by low overall yields.[5] A significant bottleneck is the hydrolysis of the sterically hindered nitrile, which often requires harsh reaction conditions (e.g., strong acid or base at high temperatures) and can lead to the formation of side products, complicating purification.[5] The conversion of the nitrile to the corresponding amide intermediate can be particularly low-yielding.[5]
Modern and Optimized Synthetic Strategies
Recognizing the limitations of the classical routes, significant efforts have been directed towards developing more efficient and scalable syntheses of 4-phenylpiperidine-4-carboxylic acids.
Route 2: The tert-Butyl Ester Protection Strategy
A major advancement in the synthesis of these compounds involves the use of a tert-butyl ester as a protecting group for the carboxylic acid functionality.[5][6] This strategy dramatically improves the overall yield and facilitates the synthesis of various N-substituted derivatives.[6]
A representative workflow for this route is as follows:
Figure 1: Workflow of the tert-butyl ester protection strategy.
Key Advantages:
-
Increased Yields: The use of the tert-butyl ester protecting group has been shown to dramatically increase the overall yield of the target compounds.[6]
-
Milder Deprotection Conditions: The tert-butyl group can be removed under mild acidic conditions (e.g., trifluoroacetic acid), which is compatible with a wide range of other functional groups.[6]
-
Versatility: This route allows for the efficient synthesis of a variety of N-acylated and N-alkylated derivatives, which are important for structure-activity relationship (SAR) studies.[6]
Route 3: Spirohydantoin Intermediate Approach
An alternative method for the synthesis of the core amino acid involves the formation and subsequent hydrolysis of a spirohydantoin derivative.[6] This route offers a good overall yield for the preparation of the key intermediate, 4-phenylamino-1-benzyl-4-piperidinecarboxylic acid.[6]
The general steps are:
-
Reaction of an α-aminonitrile with an isocyanate: The aminonitrile intermediate is reacted with an isocyanate (e.g., chlorosulfonyl isocyanate) to form a urea derivative.
-
Cyclization: The urea derivative is then cyclized under acidic conditions to yield a spirohydantoin.
-
Hydrolysis: The spirohydantoin is hydrolyzed under alkaline conditions to afford the desired α-amino acid.[6]
This method provides a reliable alternative to the direct hydrolysis of the nitrile, often with improved yields.[6]
Route 4: Grignard Reaction with 4-Piperidones
A more direct approach to establishing the 4-phenyl-4-hydroxy-piperidine scaffold involves the addition of a Grignard reagent to a 4-piperidone. This is a key step in a synthetic route to 4-phenylpiperidine hydrochloride.[7]
The synthetic sequence is as follows:
-
Grignard Addition: 1-Benzyl-4-piperidone is reacted with phenylmagnesium bromide to yield 1-benzyl-4-phenylpiperidin-4-ol.[7]
-
Dehydration: The resulting tertiary alcohol is dehydrated to introduce a double bond, forming 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine.[7]
-
Reduction and Deprotection: The double bond is reduced, and the benzyl protecting group is removed, typically via catalytic hydrogenation, to give 4-phenylpiperidine.[7] Subsequent steps would be required to introduce the carboxylic acid group at the 4-position.
While this route is effective for producing the 4-phenylpiperidine core, it does not directly yield the 4-carboxylic acid derivative and would necessitate further functionalization.
Route 5: Friedel-Crafts Acylation Approach
Another synthetic strategy involves the N-acetylation of 4-piperidinecarboxylic acid, followed by a Friedel-Crafts acylation to introduce the phenyl group.[8]
The key transformations in this route are:
-
N-Acetylation: 4-Piperidinecarboxylic acid is protected with an acetyl group.[8]
-
Formation of Acyl Chloride: The carboxylic acid is converted to an acyl chloride.[8]
-
Friedel-Crafts Acylation: The acyl chloride undergoes a Friedel-Crafts reaction with benzene to introduce the benzoyl group at the 4-position.[8]
-
Grignard Reaction: The resulting ketone is then reacted with a Grignard reagent (phenylmagnesium bromide) to form the tertiary alcohol.[8]
-
Hydrolysis: The N-acetyl group is removed by hydrolysis to yield the final product.[8]
This route provides an alternative pathway to the desired scaffold, although it involves multiple steps and the use of strong Lewis acids for the Friedel-Crafts reaction.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Disadvantages | Typical Overall Yield |
| Route 1: Strecker Synthesis | Substituted 4-piperidone, Aniline, KCN | α-Aminonitrile, Carboxamide | Conceptually simple | Low overall yields, harsh hydrolysis conditions, difficult purification | Low (e.g., 1.2% reported for a carfentanil precursor)[5] |
| Route 2: tert-Butyl Ester Protection | 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid | tert-Butyl ester derivative | High overall yields, mild deprotection, versatile for derivatization, suitable for large-scale production[6] | Requires protection/deprotection steps | Significantly improved, reported to be a dramatic increase[6] |
| Route 3: Spirohydantoin Intermediate | α-Aminonitrile, Isocyanate | Spirohydantoin | Good overall yield for the key amino acid intermediate[6] | Multi-step process to form the amino acid | Good (e.g., 39% for the amino acid intermediate)[6] |
| Route 4: Grignard Reaction | 1-Benzyl-4-piperidone, Phenylmagnesium bromide | 4-Phenyl-4-hydroxypiperidine | Direct formation of the 4-phenylpiperidine core | Does not directly yield the 4-carboxylic acid; requires further functionalization | Not directly comparable as it yields a different final product |
| Route 5: Friedel-Crafts Acylation | 4-Piperidinecarboxylic acid, Benzene | N-acetyl-4-benzoylpiperidine | Utilizes readily available starting materials | Multi-step, use of strong Lewis acids | Not explicitly stated, but likely moderate |
Experimental Protocols
Protocol for Route 2: Synthesis of tert-Butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate[6]
Step 1: Esterification
-
Dissolve 4-Phenylamino-1-benzyl-4-piperidinecarboxylic acid (10 mmol) in dry toluene (30 mL) under an argon atmosphere.
-
Heat the mixture to 90 °C.
-
Add N,N-dimethyformamide di-tert-butyl acetal (40 mmol) dropwise over 40 minutes.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to ambient temperature and add toluene (30 mL).
-
Purify the crude product by column chromatography to obtain tert-butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate.
Step 2: N-Propionylation
-
Dissolve the tert-butyl ester from the previous step (9.05 mmol) in dry chloroform (115 mL).
-
Add N-ethyldiisopropylamine (46 mmol) to the solution at ambient temperature.
-
Add propionyl chloride (27.6 mmol) dropwise to the resulting mixture.
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture to room temperature and pour it into water (150 mL).
-
Extract the aqueous layer with chloroform, and wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the tert-Butyl Ester
-
Stir the N-propionylated tert-butyl ester (2.18 mmol) with trifluoroacetic acid (10 mL) at room temperature for 16 hours under an argon atmosphere.
-
Evaporate the solvent and dry the residue in vacuo.
-
Dissolve the crude product in 1M NaOH solution (4 mL) and add water (10 mL).
-
Purify as needed to obtain the final 4-[N-(1-oxopropyl)-N-phenylamino]-4-piperidinecarboxylic acid derivative.
Conclusion
The synthesis of 4-phenylpiperidine-4-carboxylic acids has evolved significantly from the classical, low-yielding Strecker-based methods. The introduction of the tert-butyl ester protection strategy represents a substantial improvement, offering high yields, mild reaction conditions, and the flexibility to generate a diverse library of derivatives.[5][6] For the synthesis of the core amino acid intermediate, the spirohydantoin route also provides a viable and efficient alternative.[6]
The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available starting materials. For researchers focused on the development of novel therapeutics based on the 4-phenylpiperidine-4-carboxylic acid scaffold, the tert-butyl ester protection strategy is highly recommended due to its efficiency and versatility. This guide provides the foundational knowledge for making an informed decision and for the successful implementation of these synthetic routes in a research setting.
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A Comparative Guide to the Efficacy of Analgesics Derived from 1-Phenylpiperidine-4-carboxylic Acid
This guide provides a comprehensive comparison of the efficacy of analgesics derived from the 1-phenylpiperidine-4-carboxylic acid scaffold. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate analgesic efficacy.
Introduction: The Versatility of the Phenylpiperidine Scaffold
The 1-phenylpiperidine structure is a cornerstone in the development of synthetic opioids. Its discovery marked a significant shift from morphine-derived alkaloids to fully synthetic analgesics with tunable pharmacological profiles. The prototype of this class, Pethidine (also known as Meperidine), was first synthesized in 1938.[1][2] While initially investigated for its anticholinergic properties, its potent analgesic effects were quickly recognized, paving the way for an entire class of centrally-acting pain relief agents.[3]
The core scaffold's versatility allows for chemical modifications that drastically alter potency, duration of action, and metabolic pathways. This has led to the development of compounds ranging from the moderately potent Pethidine to the exceptionally potent Fentanyl and its analogues, which are integral in clinical settings for anesthesia and managing severe pain.[4][5] This guide will dissect the key structural modifications that govern the efficacy of these derivatives and the robust experimental methods used for their evaluation.
Mechanism of Action: The μ-Opioid Receptor Signaling Cascade
Analgesics derived from the 1-phenylpiperidine backbone primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6][7] The activation of MOR in the central nervous system, particularly in the periaqueductal gray and dorsal horn of the spinal cord, is the fundamental mechanism for their analgesic effect.[8]
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of its associated inhibitory G-protein (Gi/o). This initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[6] Concurrently, it inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., glutamate, substance P) from presynaptic terminals.[7]
The cumulative effect of these actions is a reduction in neuronal excitability and an inhibition of ascending pain transmission pathways, resulting in profound analgesia.[4]
Caption: μ-Opioid receptor signaling pathway activated by phenylpiperidine analgesics.
Comparative Efficacy and Structure-Activity Relationships (SAR)
The analgesic potency of phenylpiperidine derivatives can be modulated by several orders of magnitude through targeted chemical modifications. The structure-activity relationship (SAR) in this class is well-studied, particularly concerning substitutions on the piperidine ring and the nitrogen atom.[9][10]
| Compound | Key Structural Features | Relative Potency (Morphine = 1) | Pharmacokinetic/Mechanistic Highlights |
| Pethidine (Meperidine) | N-methyl group; Ethyl ester at C4.[2][11] | ~0.1x[3] | Rapid onset but short duration (2-3 hours).[3] Metabolized in the liver to norpethidine, a toxic metabolite with convulsant properties.[1][3] |
| Fentanyl | N-phenethyl group; Anilido group at C4.[12] | 50-100x[12][13] | Highly lipophilic, allowing rapid CNS penetration.[13] Potency is heavily influenced by steric factors of substituents on the piperidine ring.[9][10] |
| Remifentanil | N-propionyl group with a methyl ester; Anilido group at C4.[14][15] | ~50-100x (Similar to Fentanyl)[13][16] | Ultra-short acting due to an ester linkage that is rapidly hydrolyzed by non-specific plasma and tissue esterases, independent of liver function.[4][16][17] |
| Carfentanil | N-phenethyl group; Methyl-carboxylate at C4 in addition to the anilido group.[12] | ~10,000x[12][18] | One of the most potent opioids known. The addition of the methyl-carboxylate group at the 4-position dramatically increases potency compared to Fentanyl.[12] Used in veterinary medicine for large animals.[18] |
The key takeaway from the SAR of this class is that the nature of the substituent on the piperidine nitrogen is critical for activity, with aralkyl groups often conferring high potency.[19] Furthermore, modifications at the 4-position of the piperidine ring significantly influence the drug's interaction with the opioid receptor and, consequently, its analgesic power.[9]
Experimental Protocols for Efficacy Evaluation
Evaluating the analgesic potential of novel compounds requires robust and reproducible preclinical assays. The following protocols are standard in the field for assessing centrally-acting analgesics. The choice of assay is critical; thermal tests like the hot plate and tail-flick are excellent for evaluating responses to acute thermal pain mediated by spinal and supraspinal pathways, while the writhing test assesses visceral chemical pain.
Caption: General experimental workflow for in vivo analgesic screening.
Hot Plate Test (Supraspinal Analgesia)
This test measures the response to a thermal pain stimulus, which involves higher-order CNS processing, making it a valuable tool for assessing supraspinally mediated analgesia.[20][21]
-
Objective: To determine the latency of a mouse or rat to react to a constant heat stimulus applied to its paws. An increase in latency indicates an analgesic effect.
-
Materials:
-
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[21]
-
Apparatus Setup: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52 ± 0.5°C).
-
Baseline Measurement: Gently place each animal on the hot plate within the restrainer and immediately start the stopwatch. Record the time (latency) until the first sign of nociception, typically characterized by paw licking, shaking, or jumping.[21][23] This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established, after which the animal is immediately removed regardless of response.
-
Drug Administration: Administer the test compound, standard, or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.[24]
-
-
Data Analysis: The analgesic effect is quantified as the increase in reaction time (latency) compared to the baseline or the vehicle-treated group.
Tail-Flick Test (Spinal Analgesia)
The tail-flick test assesses a spinal reflex to a thermal stimulus, making it particularly useful for studying spinal mechanisms of analgesia.[20][25]
-
Objective: To measure the time it takes for an animal to withdraw ("flick") its tail from a focused beam of heat.
-
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
Test animals (mice or rats).
-
-
Procedure:
-
Acclimatization & Restraint: Acclimatize the animals to the environment. Gently place the animal in the restrainer, allowing its tail to be exposed.[26]
-
Baseline Measurement: Position the tail over the apparatus's groove. Activate the radiant heat source focused on a specific point on the tail (e.g., 2-3 cm from the tip).[26] The apparatus will automatically record the latency to the tail flick. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.[24][27] Take 2-3 baseline readings for a stable average.
-
Drug Administration: Administer the compounds as required.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points post-administration, as in the hot plate test.
-
-
Data Analysis: Analgesic activity is determined by a significant increase in the latency of the tail-flick response compared to control values.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This is a chemical-induced pain model sensitive to peripherally and centrally acting analgesics. It models visceral inflammatory pain.[22][28]
-
Objective: To quantify the number of abdominal constrictions ("writhes") in a mouse following an intraperitoneal injection of an irritant like acetic acid. A reduction in the number of writhes indicates analgesia.
-
Materials:
-
Procedure:
-
Acclimatization and Grouping: Prepare animal groups as for other assays.
-
Drug Administration: Administer the test compound, standard (e.g., Diclofenac), or vehicle control, typically 30-60 minutes before the acetic acid injection to allow for absorption.[29]
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (e.g., 10 mL/kg body weight).[22]
-
Observation: Immediately place the mouse in an observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes for a fixed duration (e.g., 10-15 minutes).[22][29] A writhe is characterized by a wave of abdominal muscle contraction followed by the extension of the hind limbs.[22]
-
-
Data Analysis: The primary endpoint is the total number of writhes. The percentage of analgesic activity or inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Conclusion
The 1-Phenylpiperidine-4-carboxylic acid scaffold has proven to be an exceptionally fruitful platform for the discovery and development of potent analgesics. Through systematic chemical modification, it is possible to design molecules with a vast spectrum of potencies and pharmacokinetic profiles, from the short-acting Pethidine to the ultra-potent and ultra-short-acting Remifentanil. The comparative efficacy of these derivatives is underpinned by their interaction with the μ-opioid receptor, and their preclinical evaluation relies on a battery of well-validated in vivo assays. Understanding the structure-activity relationships within this chemical class, combined with rigorous experimental validation, remains critical for the development of next-generation analgesics with improved efficacy and safety profiles.
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In Vitro Validation of 1-Phenylpiperidine-4-carboxylic acid hydrochloride: A Comparative Guide to Unraveling its Neuroactive Potential
This guide provides a comprehensive framework for the in vitro validation of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a compound of interest in neuroscience and pharmacology. Given that the phenylpiperidine scaffold is a cornerstone for molecules targeting both opioid and N-methyl-D-aspartate (NMDA) receptors, this document outlines a systematic approach to first identify the primary molecular target of this compound and subsequently characterize its functional activity in comparison to established pharmacological agents. Our methodology is grounded in robust, reproducible assays designed to deliver clear, actionable data for researchers, scientists, and drug development professionals.
Section 1: Introduction and Rationale
The 1-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of potent analgesics like fentanyl and meperidine, which act on opioid receptors, as well as dissociative anesthetics such as ketamine and phencyclidine (PCP) that target the NMDA receptor.[1][2][3] this compound, as a key synthetic intermediate, holds the potential for intrinsic biological activity or serves as a foundational structure for novel therapeutics. This guide presents a head-to-head in vitro comparison to elucidate its primary mechanism of action and functional profile.
The experimental strategy is twofold:
-
Primary Target Identification: Employ competitive radioligand binding assays to determine if this compound exhibits significant affinity for the µ-opioid receptor (MOR) or the NMDA receptor.
-
Functional Characterization: Based on the binding assay results, subsequent functional assays will be performed to characterize the compound as a potential agonist, antagonist, or modulator, and to quantify its potency and efficacy relative to gold-standard compounds.
Section 2: Primary Target Screening - Competitive Radioligand Binding Assays
To empirically determine the primary molecular target, we will assess the ability of this compound to displace specific radioligands from the µ-opioid receptor and the NMDA receptor.
Experimental Design
This phase involves two parallel competitive binding assays. The test compound will be evaluated over a range of concentrations for its ability to inhibit the binding of a high-affinity radioligand to membranes prepared from cells expressing the target receptor.
Alternative Compounds for Comparison:
-
Opioid Receptor:
-
Morphine: A classic µ-opioid receptor agonist.
-
Naloxone: A potent, non-selective opioid receptor antagonist.[4]
-
-
NMDA Receptor:
Workflow for Target Identification
Caption: Workflow for primary target identification of this compound.
Detailed Protocol: µ-Opioid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor (hMOR).
Materials:
-
Membranes from CHO-K1 cells stably expressing hMOR.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).[4]
-
Non-specific determinant: Naloxone (10 µM).[4]
-
Test Compound: this compound.
-
Reference Compounds: Morphine, Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the hMOR membrane preparation on ice.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or compound dilution.
-
50 µL of [³H]-DAMGO (final concentration ~0.5 nM).[4]
-
100 µL of hMOR membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Section 3: Functional Characterization - Opioid Receptor Activity
Assuming the binding assays reveal significant affinity for the µ-opioid receptor, the following functional assay will determine whether this compound acts as an agonist or an antagonist.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, which is an early event in GPCR signaling.[8][9] Agonist binding to the µ-opioid receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.[10]
Caption: Simplified signaling pathway of µ-opioid receptor activation.
Detailed Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the agonist or antagonist activity of this compound at the hMOR.
Materials:
-
Membranes from CHO-K1 cells stably expressing hMOR.
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: this compound.
-
Reference Agonist: DAMGO.
-
Reference Antagonist: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Procedure:
-
Agonist Mode:
-
Prepare serial dilutions of the test compound and DAMGO.
-
In a 96-well plate, add membrane preparation, GDP (final concentration ~10 µM), and the compound dilutions.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the membranes with serial dilutions of the test compound or naloxone for 15 minutes.
-
Add a fixed concentration of DAMGO (EC₈₀) to all wells except the basal and non-specific binding controls.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
-
Terminate the assay by rapid filtration and wash as described for the binding assay.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis:
-
Agonist Activity: Data are expressed as a percentage of the maximal stimulation achieved with a saturating concentration of DAMGO. EC₅₀ (potency) and Emax (efficacy) values are determined by non-linear regression.
-
Antagonist Activity: The ability of the test compound to inhibit DAMGO-stimulated [³⁵S]GTPγS binding is quantified, and the IC₅₀ is determined. The Schild analysis can be used to determine the pA₂ value, a measure of antagonist potency.
Section 4: Functional Characterization - NMDA Receptor Activity
If the primary screening indicates significant affinity for the NMDA receptor, a functional assay to assess antagonist activity will be performed.
Fluorescence-Based Calcium Influx Assay
NMDA receptors are ligand-gated ion channels that are permeable to Ca²⁺.[5] Antagonists block this channel, preventing the influx of calcium upon receptor activation. This change in intracellular calcium can be measured using a fluorescent calcium indicator.[11][12]
Caption: Workflow for the NMDA receptor calcium influx assay.
Detailed Protocol: Fluorescence-Based Calcium Influx Assay
Objective: To determine the antagonist potency (IC₅₀) of this compound at the hNMDA receptor.
Materials:
-
HEK293 cells stably expressing hNMDA receptors (e.g., GluN1/GluN2A subunits).
-
Fluo-4 AM or another suitable calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulants: NMDA and Glycine.
-
Test Compound: this compound.
-
Reference Antagonists: Ketamine, MK-801.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Seed the HEK293-hNMDA cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescent plate reader and record a baseline fluorescence reading.
-
Add serial dilutions of the test compound or reference antagonists to the wells and incubate for a predetermined time.
-
Inject a solution of NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) to stimulate the receptors.
-
Measure the change in fluorescence intensity over time.
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (stimulants only). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Section 5: Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear, concise tables for easy comparison.
Table 1: Primary Target Screening - Binding Affinities (Ki)
| Compound | µ-Opioid Receptor Ki (nM) | NMDA Receptor Ki (nM) |
| This compound | Experimental Value | Experimental Value |
| Morphine | Reference Value | Not Applicable |
| Naloxone | Reference Value | Not Applicable |
| Ketamine | Not Applicable | Reference Value |
| MK-801 | Not Applicable | Reference Value |
Table 2: Functional Characterization at the µ-Opioid Receptor ([³⁵S]GTPγS Assay)
| Compound | Agonist EC₅₀ (nM) | Agonist Emax (%) | Antagonist pA₂ |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| DAMGO (Agonist) | Reference Value | 100 | Not Applicable |
| Naloxone (Antagonist) | Not Applicable | Not Applicable | Reference Value |
Table 3: Functional Characterization at the NMDA Receptor (Calcium Influx Assay)
| Compound | Antagonist IC₅₀ (nM) |
| This compound | Experimental Value |
| Ketamine | Reference Value |
| MK-801 | Reference Value |
Interpretation of Results:
The results from these assays will provide a clear pharmacological profile of this compound. A low Ki value in one of the binding assays will indicate a high affinity for that particular receptor. Subsequent functional data will then classify the compound's activity. For instance, if the compound demonstrates a low Ki at the µ-opioid receptor and stimulates [³⁵S]GTPγS binding, it is acting as an opioid agonist. Conversely, if it has a high affinity for the NMDA receptor and inhibits NMDA/glycine-induced calcium influx, it is an NMDA receptor antagonist. The comparison with well-characterized reference compounds will contextualize its potency and efficacy.
Section 6: Conclusion
This guide provides a rigorous and systematic in vitro framework to validate the activity of this compound. By first identifying its primary molecular target and then characterizing its functional properties in comparison to established drugs, researchers can gain crucial insights into its potential therapeutic applications or its utility as a pharmacological tool. The self-validating nature of these assays, through the inclusion of appropriate controls and reference compounds, ensures the generation of trustworthy and high-quality data.
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Phenylpiperidine Derivatives: A Comparative Guide to Structure-Activity Relationships for Analgesic Potency
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of opioid analgesics, the phenylpiperidine scaffold represents a cornerstone of synthetic opioid design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of phenylpiperidine derivatives, with a focus on the well-established families of fentanyl and meperidine analogs. By presenting key experimental data and detailed methodologies, this document aims to elucidate the nuanced molecular interactions that govern analgesic potency and receptor selectivity, thereby empowering more informed drug discovery efforts.
The Phenylpiperidine Core: A Privileged Scaffold for Opioid Receptor Agonism
The phenylpiperidine moiety is a common structural feature in a significant class of synthetic opioids.[1] These compounds primarily exert their analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[2][3] The fundamental structure consists of a piperidine ring with a phenyl group at the 4-position. Strategic modifications at various positions of this scaffold have profound effects on binding affinity, efficacy, and selectivity for the different opioid receptor subtypes (µ, δ, and κ).[4][5]
This guide will dissect the SAR of two major classes of phenylpiperidine derivatives: the 4-anilinopiperidines (e.g., fentanyl and its analogs) and the 4-arylpiperidines (e.g., meperidine and its analogs).
Diagram 1: Core Phenylpiperidine Scaffolds
Caption: Core structures of 4-anilinopiperidine and 4-arylpiperidine analgesics.
Comparative Analysis of Structure-Activity Relationships
The following sections detail how modifications to the phenylpiperidine scaffold influence opioid receptor binding affinity (Ki) and in vivo analgesic potency (ED50).
The 4-Anilinopiperidine Class (Fentanyl Analogs)
Fentanyl is a potent synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine.[3] Its rigid structure allows for high-affinity binding to the µ-opioid receptor.
The N-phenethyl group of fentanyl is crucial for its high potency. Shortening this chain to a benzyl group dramatically reduces activity.[6] However, replacing the phenyl ring with other aromatic systems like thiophene (sufentanil) or a tetrazole (alfentanil) can maintain or even enhance potency.[6]
The N-propionyl group is optimal for analgesic activity. Replacing it with a larger group, such as a butyryl group, can decrease potency. Conversely, replacing the phenyl ring of the anilide with a more polar group can reduce the duration of action.
Introduction of a methyl group at the 3-position of the piperidine ring can have stereospecific effects on potency. The (+)-cis-3-methylfentanyl isomer is significantly more potent than fentanyl, while the (-)-cis isomer is less potent.[7] A carbomethoxy group at the 4-position, as seen in carfentanil, dramatically increases potency.[7][8]
Table 1: Comparative Opioid Receptor Binding Affinities and Analgesic Potency of Fentanyl and its Analogs
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg, hot plate test) |
| Fentanyl | 1.346 - 1.6 | >1000 | 255 | 0.018 - 0.08 |
| Sufentanil | 0.1380 | - | - | - |
| Alfentanil | 7.391 | - | - | - |
| Carfentanil | - | - | - | - |
| Acetylfentanyl | 64 | - | - | 0.021 |
| Furanylfentanyl | 0.028 | 54 | 59.2 | 0.0279 |
| Cyclopropylfentanyl | 0.088 | 59.4 | 36 | - |
| Ocfentanil | - | - | - | 0.0077 |
Note: Ki and ED50 values are compiled from multiple sources and experimental conditions may vary.[2][7][8][9][10][11]
The 4-Arylpiperidine Class (Meperidine Analogs)
Meperidine, the first fully synthetic opioid, is less potent than morphine but still a clinically significant analgesic.[12][13] Its SAR has been extensively studied, revealing key structural requirements for activity.
The N-methyl group of meperidine is not essential for activity and can be replaced by larger groups to modulate potency. For instance, substitution with a p-aminophenethyl group (anileridine) increases analgesic activity.[1]
Substitution on the phenyl ring can significantly impact potency. A meta-hydroxyl group, for example, enhances analgesic activity.[14]
The ethyl ester of meperidine is crucial for its activity. Hydrolysis to the corresponding carboxylic acid results in a loss of analgesic effect.[1]
Table 2: Comparative Opioid Receptor Binding Affinities and Analgesic Potency of Meperidine and its Analogs
| Compound | µ-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg, tail flick test) |
| Meperidine | 450.1 | - |
| Normeperidine | - | - |
| Anileridine | - | - |
| Piminodine | - | - |
| Ketobemidone | - | - |
Note: Data for meperidine analogs is less consistently reported in comparative tables. The provided Ki for meperidine is from a study using human µ-opioid receptors.[10] ED50 values are often determined using various in vivo models, making direct comparison challenging.[15][16]
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section details standardized experimental protocols for assessing the key performance parameters of phenylpiperidine derivatives.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
This in vitro assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Objective: To determine the Ki of a phenylpiperidine derivative for the human µ-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[17][18]
-
Test Compound: Phenylpiperidine derivative of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Step-by-Step Methodology:
-
Membrane Preparation: a. Thaw frozen cell membranes on ice. b. Resuspend membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Plate Setup (in triplicate): a. Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension. b. Non-specific Binding: 10 µM Naloxone, [³H]-DAMGO, and membrane suspension. c. Competitive Binding: Varying concentrations of the test compound, [³H]-DAMGO, and membrane suspension.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: a. Place filters in scintillation vials with scintillation cocktail. b. Measure radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration of test compound that inhibits 50% of specific binding). c. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 2: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Analgesic Activity Assessment (Hot Plate Test)
The hot plate test is a widely used method to evaluate the analgesic efficacy of centrally acting compounds in rodents.[19][20]
Objective: To determine the analgesic potency (ED50) of a phenylpiperidine derivative in mice.
Materials:
-
Animals: Male or female mice (e.g., Swiss Webster), acclimated to the testing environment.
-
Apparatus: Hot plate apparatus with adjustable temperature control.
-
Test Compound: Phenylpiperidine derivative dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve the test compound.
-
Positive Control: A standard opioid analgesic (e.g., morphine).
Step-by-Step Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: a. Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C). b. Gently place a mouse on the hot plate and start a timer. c. Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a hind paw, jumping). d. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time recorded as its latency.
-
Drug Administration: a. Administer the test compound, vehicle, or positive control to different groups of mice via a specific route (e.g., intraperitoneal, subcutaneous).
-
Post-Treatment Latency: a. At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: a. Calculate the percentage of maximal possible effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 . b. Construct a dose-response curve by plotting the %MPE against the log of the drug dose. c. Determine the ED50 (the dose that produces 50% of the maximal possible effect) from the dose-response curve.
Diagram 3: Hot Plate Test Workflow
Caption: Workflow for the in vivo hot plate test for analgesia.
Conclusion
The phenylpiperidine scaffold remains a highly versatile and clinically relevant platform for the design of potent opioid analgesics. The structure-activity relationships of the 4-anilinopiperidine and 4-arylpiperidine classes demonstrate that subtle modifications to this core structure can lead to dramatic changes in receptor affinity and in vivo potency. A thorough understanding of these SAR principles, supported by robust and reproducible experimental data, is paramount for the rational design of novel analgesics with improved therapeutic profiles. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of pain management.
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A Comparative Spectroscopic Guide to 1-Phenylpiperidine-4-carboxylic Acid Hydrochloride and Its Analogues
Introduction: The Structural Significance of the Phenylpiperidine Scaffold
The 1-phenylpiperidine-4-carboxylic acid moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a foundational building block for a multitude of pharmacologically active agents, particularly in the development of analgesics and other central nervous system-targeted therapeutics.[1][2] The precise arrangement of substituents on both the phenyl and piperidine rings, as well as modifications to the carboxylic acid group, can profoundly influence a molecule's biological activity, potency, and selectivity.
For researchers and drug development professionals, the unambiguous characterization of these analogues is paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this analytical process.[3][4][5][6] They provide a detailed roadmap of the molecular architecture, confirming identity, assessing purity, and ensuring consistency in synthesis. This guide offers an in-depth spectroscopic comparison of 1-phenylpiperidine-4-carboxylic acid hydrochloride and several key analogues, providing experimental data and explaining the causal relationships between structural modifications and their spectral outputs.
Part 1: Foundational Spectroscopic Principles
A multi-faceted spectroscopic approach is essential for the comprehensive analysis of complex organic molecules. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for mapping the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, while spin-spin coupling provides information about the connectivity of adjacent atoms. For piperidine derivatives, NMR is crucial for determining stereochemistry and conformational preferences.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence or absence of key groups like carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[6][9][10][11]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[12] Techniques like Electrospray Ionization (ESI) are particularly useful for polar, non-volatile molecules common in pharmaceutical development.[13]
Part 2: Spectroscopic Profile of the Parent Compound
Let us first establish the baseline spectroscopic signature for This compound .
Caption: Structure of this compound.
Expected Spectroscopic Data:
-
¹H NMR (DMSO-d₆):
-
δ 12.0-13.0 ppm (s, 1H): Very broad singlet for the carboxylic acid proton.
-
δ 10.0-11.0 ppm (s, 1H): Broad singlet for the protonated piperidine nitrogen (N-H⁺).
-
δ 7.20-7.40 ppm (m, 2H): Aromatic protons (meta).
-
δ 6.90-7.10 ppm (m, 3H): Aromatic protons (ortho and para).
-
δ 3.60-3.80 ppm (m, 2H): Piperidine protons adjacent to nitrogen (axial/equatorial).
-
δ 3.00-3.20 ppm (m, 2H): Piperidine protons adjacent to nitrogen (axial/equatorial).
-
δ 2.50-2.70 ppm (m, 1H): Piperidine proton at C4.
-
δ 1.80-2.20 ppm (m, 4H): Remaining piperidine protons at C3 and C5.
-
-
¹³C NMR (DMSO-d₆):
-
δ ~175 ppm: Carboxylic acid carbonyl carbon.
-
δ ~148 ppm: Aromatic carbon attached to nitrogen.
-
δ ~129 ppm: Aromatic C-H (meta).
-
δ ~120 ppm: Aromatic C-H (para).
-
δ ~116 ppm: Aromatic C-H (ortho).
-
δ ~50 ppm: Piperidine carbons adjacent to nitrogen (C2, C6).
-
δ ~40 ppm: Piperidine carbon at C4.
-
δ ~28 ppm: Piperidine carbons at C3 and C5.
-
-
FTIR (ATR):
-
3300-2500 cm⁻¹: Very broad band due to the O-H stretch of the hydrogen-bonded carboxylic acid, superimposed on C-H stretches.[14][15]
-
~2700-2400 cm⁻¹: Broad absorption characteristic of the N-H⁺ stretch of the amine hydrochloride.
-
~1710 cm⁻¹: Strong, sharp absorption from the C=O stretch of the carboxylic acid dimer.[15]
-
~1600 & 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1240 cm⁻¹: C-O stretching of the carboxylic acid.
-
-
MS (ESI+):
-
m/z 206.11: [M+H]⁺, corresponding to the molecular ion of the free base (C₁₂H₁₅NO₂).
-
Key Fragments: Loss of H₂O (m/z 188), loss of COOH (m/z 161).
-
Part 3: Comparative Analysis of Analogues
Structural modifications introduce predictable and informative changes to the spectroscopic data. We will examine three representative analogues to illustrate these principles.
Caption: Structural relationship between the parent compound and its analogues.
Analogue 1: 1-(4-Methoxyphenyl)piperidine-4-carboxylic acid hydrochloride
Here, an electron-donating methoxy group is added to the para-position of the phenyl ring.
-
Causality: The methoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding affects the chemical shifts of nearby protons.
-
¹H NMR: The aromatic region simplifies due to symmetry. The ortho protons (doublet, ~δ 6.9 ppm) and meta protons (doublet, ~δ 6.8 ppm) will both be shifted upfield (to lower ppm) compared to the parent compound. A new sharp singlet will appear around δ 3.75 ppm for the methoxy (-OCH₃) protons.
-
FTIR: The spectrum will be very similar to the parent, with the addition of a characteristic C-O stretch for the aryl ether around 1250 cm⁻¹ and 1030 cm⁻¹ .
-
MS (ESI+): The molecular ion will be observed at m/z 236.12 [M+H]⁺, an increase of 30 amu corresponding to the C₂H₂O mass difference of the methoxy group.
Analogue 2: Methyl 1-phenylpiperidine-4-carboxylate hydrochloride
The carboxylic acid is converted to its methyl ester.
-
Causality: The removal of the acidic proton and the introduction of a methyl group creates dramatic and easily identifiable spectral changes. The electronic environment of the carbonyl group is also altered.
-
¹H NMR: The very broad carboxylic acid proton signal between δ 12-13 ppm disappears entirely . It is replaced by a sharp singlet for the ester methyl protons (-COOCH₃) at ~δ 3.65 ppm .
-
FTIR: The broad O-H stretch from 3300-2500 cm⁻¹ is absent. The C=O stretching frequency shifts to a higher wavenumber, ~1735 cm⁻¹ , which is characteristic of saturated esters.[9][10][11] A new C-O single bond stretch for the ester appears in the 1300-1150 cm⁻¹ region.
-
MS (ESI+): The molecular ion appears at m/z 220.13 [M+H]⁺, an increase of 14 amu for the additional CH₂ group (replacing H with CH₃). Common fragmentation includes the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Analogue 3: 1-Phenylpiperidine-4-carboxamide hydrochloride
The carboxylic acid is converted to a primary amide.
-
Causality: The replacement of the hydroxyl group with a primary amine group (-NH₂) introduces new N-H protons and significantly lowers the carbonyl stretching frequency due to resonance.
-
¹H NMR: The carboxylic acid proton signal is replaced by two new, typically broad signals for the amide N-H₂ protons, usually in the δ 7.0-7.5 ppm range.
-
FTIR: The broad O-H band is replaced by two sharper N-H stretching bands for the primary amide around 3350 cm⁻¹ and 3180 cm⁻¹ . The C=O stretch (Amide I band) shifts to a much lower wavenumber, ~1650 cm⁻¹ , due to resonance delocalization of the nitrogen lone pair.[10] An N-H bending vibration (Amide II band) also appears near 1640 cm⁻¹.
-
MS (ESI+): The molecular ion is observed at m/z 205.13 [M+H]⁺, a decrease of 1 amu compared to the parent acid, reflecting the replacement of -OH with -NH₂.
Part 4: Summary of Comparative Spectroscopic Data
| Feature | Parent Compound | Analogue 1 (4-Methoxy) | Analogue 2 (Methyl Ester) | Analogue 3 (Amide) |
| Formula | C₁₂H₁₅NO₂·HCl | C₁₃H₁₇NO₃·HCl | C₁₃H₁₇NO₂·HCl | C₁₂H₁₆N₂O·HCl |
| MW (free base) | 205.25 | 235.28 | 219.28 | 204.27 |
| ¹H NMR (Key Signal) | ~12.5 ppm (s, 1H, COOH) | ~3.75 ppm (s, 3H, OCH₃) | ~3.65 ppm (s, 3H, COOCH₃) | ~7.2 ppm (br s, 2H, CONH₂) |
| FTIR (C=O Stretch) | ~1710 cm⁻¹[15] | ~1710 cm⁻¹ | ~1735 cm⁻¹[9][10] | ~1650 cm⁻¹[10] |
| FTIR (Other Key Band) | ~3300-2500 cm⁻¹ (Broad O-H)[14] | ~1250 cm⁻¹ (C-O) | No broad O-H | ~3350 & 3180 cm⁻¹ (N-H) |
| MS (m/z of [M+H]⁺) | 206.11 | 236.12 | 220.13 | 205.13 |
Part 5: Standardized Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible and high-quality spectroscopic data.
Caption: General workflow for the spectroscopic characterization of analogues.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analogue hydrochloride salt and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse proton spectrum.
-
Set the spectral width to cover -2 to 14 ppm.
-
Use a 30-degree pulse angle with a 1-second relaxation delay.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a 45-degree pulse angle with a 2-second relaxation delay.
-
Co-add 1024 scans or more, as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Protocol 2: FTIR Data Acquisition (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Data Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use a quadrupole or time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to ~3.5 kV and the source temperature to ~120 °C.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
-
MS/MS (Fragmentation) Analysis: For structural confirmation, perform a product ion scan on the isolated parent ion of interest to observe its characteristic fragmentation pattern.
Conclusion
The systematic application of NMR, FTIR, and Mass Spectrometry provides a robust and definitive framework for the characterization of this compound and its analogues. As demonstrated, even minor structural modifications yield significant and predictable changes in the resulting spectra. Understanding the causal link between a change in chemical structure and its spectroscopic output is a fundamental skill for any scientist in the field of drug discovery and development. By employing a combined analytical approach as outlined in this guide, researchers can confidently confirm the structure, purity, and identity of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
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Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts . (2007). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-Phenylpiperidine-4-carboxylic acid Hydrochloride
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable and reproducible data. This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for 1-Phenylpiperidine-4-carboxylic acid hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents.[1] By integrating established principles from international guidelines with practical, field-proven insights, this document serves as a comprehensive resource for ensuring the quality and integrity of analytical data.
Introduction: The Analytical Significance of this compound
This compound is a versatile building block in medicinal chemistry, particularly in the development of analgesics and psychoactive compounds.[1] Its purity, concentration, and stability are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess these attributes must be rigorously validated to demonstrate their suitability for their intended purpose.[2][3] This guide will explore and compare common analytical techniques and provide a framework for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[4][5][6]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific parameter being measured (e.g., identity, purity, assay). For this compound, several techniques are applicable.
| Analytical Method | Principle | Application for 1-Phenylpiperidine-4-carboxylic acid HCl | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Assay, impurity profiling, and stability testing. A reverse-phase method is suitable.[7] | High specificity, sensitivity, and ability to separate related substances. | Requires a chromophore for UV detection; if not, alternative detectors like Charged Aerosol Detection (CAD) are needed.[8] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Analysis of residual solvents or volatile impurities. The hydrochloride salt would require derivatization to increase volatility. | Excellent for volatile analytes. | Not suitable for non-volatile or thermally labile compounds like the hydrochloride salt without derivatization. |
| Titrimetry | Quantitative chemical reaction with a standard solution. | Assay (potentiometric or indicator-based titration). The carboxylic acid and hydrochloride moieties can be titrated. | Simple, cost-effective, and provides high accuracy for assay of the bulk substance. | Lacks specificity in the presence of other acidic or basic impurities.[9] |
| Spectroscopy (e.g., FT-IR, NMR) | Interaction of electromagnetic radiation with the molecule. | Identification and structural confirmation. | Provides detailed structural information, crucial for identity confirmation. | Generally not quantitative without significant calibration efforts. |
Expert Recommendation: For comprehensive quality control, a combination of methods is often ideal. HPLC is the workhorse for assay and purity due to its specificity and sensitivity. Titrimetry can serve as a valuable, straightforward method for assay confirmation of the bulk drug substance. Spectroscopic methods are essential for initial identification and structural elucidation.
The Validation Workflow: A Systematic Approach
A successful validation process is a planned and documented activity.[10][11] The following diagram illustrates the logical flow of validating a quantitative analytical method, such as an HPLC assay for this compound.
Caption: A structured workflow for analytical method validation.
In-Depth Validation Protocols for an HPLC Assay Method
The following protocols are designed for the validation of a reversed-phase HPLC method for the assay of this compound. The objective is to demonstrate that the method is fit for its intended purpose.[2]
Specificity
Causality: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[12]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound reference standard.
-
Prepare a placebo solution (containing all formulation excipients except the active ingredient).
-
Prepare a spiked sample by adding the reference standard to the placebo solution.
-
Prepare solutions of known related substances and potential impurities.
-
Subject a sample of the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Analyze the chromatograms for any co-eluting peaks at the retention time of the main analyte peak in the placebo, impurity, and degraded samples.
-
Perform peak purity analysis (e.g., using a photodiode array detector) on the analyte peak in the stressed sample to confirm its homogeneity.
-
-
Acceptance Criteria:
-
The analyte peak should be free from any co-elution from placebo components, impurities, or degradation products.
-
The peak purity angle should be less than the peak purity threshold.
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.[10][12]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of the this compound reference standard, typically spanning 80% to 120% of the target assay concentration.
-
Analysis: Inject each concentration in triplicate.
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
-
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show significant deviation from the regression line.
-
Accuracy
Causality: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by recovery studies.[6][13]
Experimental Protocol:
-
Sample Preparation: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples using the developed HPLC method.
-
Calculation: Calculate the percentage recovery at each concentration level.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
-
Acceptance Criteria:
-
Repeatability: The RSD of the six assay results should be ≤ 1.0%.
-
Intermediate Precision: The overall RSD for the combined data from both conditions should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity methods but less so for an assay.
Experimental Protocol (for an associated impurity method):
-
Visual Evaluation: Determine the concentration at which the analyte can be reliably detected.
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be verified for accuracy and precision.
Robustness
Causality: Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters, providing an indication of its suitability for routine use.[11][13]
Experimental Protocol:
-
Parameter Variation: Intentionally vary critical HPLC parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analysis: Analyze a system suitability solution and a standard sample under each varied condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay result.
-
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not significantly change, demonstrating the method's robustness.
-
Data Summary and Interpretation
All quantitative data from the validation experiments should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte retention time; peak purity passes. |
| Linearity (R²) | ≥ 0.999 |
| Range | 80% - 120% of test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| LOQ Precision (RSD) | ≤ 10% (for impurity methods) |
| Robustness | System suitability passes under all varied conditions. |
Conclusion
The validation of analytical methods for this compound is a systematic process that ensures the generation of reliable and accurate data.[15] This guide provides a comprehensive framework for comparing analytical techniques and executing a thorough validation of a quantitative HPLC method, grounded in the principles of the ICH Q2(R2) guideline.[4] By following these detailed protocols and understanding the causality behind each validation parameter, researchers can confidently establish the suitability of their analytical methods, thereby ensuring the quality and consistency of their work in drug development.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Lab Manager. (2025).
- International Council for Harmonisation. (2023).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (2018). 1-Phenylpiperidine-4-carboxylic acid.
- International Journal of Research in Pharmaceutical and Nano Sciences. (2014).
- Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
- Basicmedical Key. (2016). Titrimetric and chemical analysis methods.
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
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- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. 1-Phenylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]
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- 10. youtube.com [youtube.com]
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The Pivotal Role of Conformation in the Analgesic Activity of 4-Phenylpiperidines: A Comparative Guide
For researchers, scientists, and professionals in the field of drug development, the quest for potent and selective analgesics is a continuous endeavor. Among the various scaffolds explored, the 4-phenylpiperidine core has proven to be a cornerstone in the design of opioid analgesics, with prominent members including meperidine and fentanyl. The orientation of the 4-phenyl group, whether axial or equatorial relative to the piperidine ring, is a critical determinant of their interaction with the µ-opioid receptor and, consequently, their analgesic efficacy. This guide provides an in-depth, comparative analysis of the conformation-activity relationships of 4-phenylpiperidine analgesics, supported by experimental and computational data.
The Conformational Dichotomy: Axial vs. Equatorial Phenyl Substitution
The analgesic activity of 4-phenylpiperidine derivatives is profoundly influenced by the spatial arrangement of the phenyl group. While the equatorial conformation is generally more stable, the axial conformer is hypothesized to be the bioactive conformation for optimal interaction with the µ-opioid receptor. This is based on the rigid structure of morphine, a natural opioid, where the corresponding phenyl-like moiety is held in an axial-like position.
Computational studies have shown that for analgesics like meperidine and ketobemidone, the energy difference between the phenyl equatorial and axial conformations is relatively small, in the range of 0.6 to 0.7 kcal/mol.[1] This suggests that a significant population of the axial conformer can exist at physiological temperatures, potentially contributing to their analgesic activity. In contrast, for the prodines, the phenyl axial conformers are energetically less favorable, with energy differences of 1.9 to 3.4 kcal/mol higher than the equatorial conformers.[1] This higher energy barrier may correlate with their differing potency profiles.
The introduction of substituents on the piperidine ring can further influence this conformational equilibrium. For instance, a 3-methyl group in the beta configuration has been shown to destabilize the phenyl axial conformer due to steric hindrance.[1]
This guide will comparatively evaluate two representative 4-phenylpiperidine analogs: a derivative of alphaprodine, which predominantly adopts a phenyl-equatorial conformation, and a conformationally restricted analog designed to favor a phenyl-axial orientation.
Experimental and Computational Workflow
To rigorously assess the conformation-activity relationship, a multi-faceted approach is employed, integrating chemical synthesis, conformational analysis, in vitro receptor binding assays, and in vivo analgesic evaluation.
Synthesis of Conformationally Distinct Analogs
The synthesis of conformationally defined 4-phenylpiperidine analogs is the first critical step. Here, we outline the synthesis of a derivative of alphaprodine (favoring an equatorial phenyl group) and a rigid analog designed to lock the phenyl group in an axial orientation.
Experimental Protocol 1: Synthesis of a Phenyl-Equatorial Analog (Alphaprodine Derivative)
This synthesis is adapted from the classical synthesis of prodine analogs.
-
Step 1: Synthesis of 1,3-dimethyl-4-piperidone. React methylamine with two equivalents of methyl acrylate to form the diester, which is then subjected to a Dieckmann condensation to yield the β-keto ester. Hydrolysis and decarboxylation of the ester furnish 1,3-dimethyl-4-piperidone.
-
Step 2: Phenylation. Treat 1,3-dimethyl-4-piperidone with phenyllithium in anhydrous diethyl ether at -78°C. The organolithium reagent will predominantly attack from the less sterically hindered face, leading to the formation of the tertiary alcohol with the phenyl group in the equatorial position.
-
Step 3: Esterification. The resulting 1,3-dimethyl-4-phenyl-4-hydroxypiperidine is then esterified with propionic anhydride in the presence of a base such as pyridine to yield the alphaprodine analog. The cis-relationship between the 3-methyl and 4-phenyl groups favors the chair conformation where both substituents are equatorial.
Experimental Protocol 2: Synthesis of a Phenyl-Axial Analog
To enforce an axial orientation of the phenyl group, a bicyclic system can be synthesized.
-
Step 1: Synthesis of a Substituted Piperidone. Begin with a suitable starting material, such as a protected 4-piperidone with a handle for annulation.
-
Step 2: Annulation. Perform a Robinson annulation with a suitable Michael acceptor to construct a second ring, creating a bicyclo[2.2.2]octane or similar rigid system fused to the piperidine ring.
-
Step 3: Introduction of the Phenyl Group. Introduce the phenyl group at the 4-position via a Grignard or organolithium reaction. The stereochemistry of this addition will be dictated by the rigid bicyclic framework, forcing the phenyl group into an axial-like orientation relative to the piperidine ring.
-
Step 4: Esterification and Deprotection. Subsequent esterification and deprotection of the nitrogen (if necessary) will yield the final conformationally restricted analog.
Conformational Analysis: Deciphering the 3D Structure
The precise determination of the phenyl group's orientation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Experimental Protocol 3: NMR Spectroscopy for Conformational Analysis
1H NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized analog in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a 400 MHz or higher spectrometer. Additionally, acquire 2D NMR spectra such as COSY and NOESY to aid in proton assignments and to identify through-space interactions.
-
Data Analysis:
-
Equatorial Phenyl Group: For the alphaprodine analog, the proton at C4 will have small coupling constants (typically 2-5 Hz) with the adjacent methylene protons at C3 and C5, indicative of axial-equatorial and equatorial-equatorial relationships.
-
Axial Phenyl Group: For the rigid analog, the proton at C4 (if present) would exhibit at least one large coupling constant (typically 8-12 Hz) with an adjacent axial proton, indicating a diaxial relationship. In the absence of a C4 proton, NOESY experiments can reveal close spatial proximity between the axial phenyl protons and other axial protons on the piperidine ring.
-
| Conformation | Key 1H NMR Coupling Constants (JH,H) |
| Equatorial Phenyl | Small J-values (2-5 Hz) for C4-H with C3/C5 protons |
| Axial Phenyl | At least one large J-value (8-12 Hz) for a C4-H with an axial C3/C5 proton |
Experimental Protocol 4: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive evidence of the solid-state conformation.
-
Crystal Growth: Grow single crystals of the synthesized analogs suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a high-resolution 3D model of the molecule. This will unequivocally show the axial or equatorial disposition of the phenyl group in the crystalline state.
Pharmacological Evaluation: Linking Conformation to Activity
The ultimate goal is to correlate the determined conformation with the analgesic activity. This is achieved through in vitro receptor binding assays and in vivo animal models of pain.
Experimental Protocol 5: µ-Opioid Receptor Binding Assay
This assay determines the affinity of the synthesized compounds for the µ-opioid receptor.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Competitive Binding: Incubate the membrane preparation with a radiolabeled µ-opioid receptor ligand (e.g., [3H]-DAMGO) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Experimental Protocol 6: In Vivo Hot-Plate Test
This is a classic test to assess the central analgesic activity of compounds in rodents.
-
Animal Acclimatization: Acclimatize mice or rats to the testing environment to minimize stress-induced responses.
-
Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compound (at various doses) or vehicle control to different groups of animals, typically via intraperitoneal or subcutaneous injection.
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the dose of the compound that produces a 50% analgesic effect (ED50). A lower ED50 value indicates higher analgesic potency.
Comparative Data and Interpretation
| Compound | Preferred Conformation | Key NMR Data (J-values in Hz) | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Potency (ED50, mg/kg) |
| Analog 1 (Equatorial) | Phenyl-Equatorial | J4a,3e = 3.2, J4a,5e = 3.5 | Experimental Value | Experimental Value |
| Analog 2 (Axial) | Phenyl-Axial | J4e,3a = 11.5, J4e,5a = 11.8 | Experimental Value | Experimental Value |
It is anticipated that the analog with a preferred axial phenyl conformation will exhibit a higher affinity for the µ-opioid receptor (lower Ki) and greater analgesic potency in the hot-plate test (lower ED50) compared to the analog with a preferred equatorial phenyl group.
Molecular Modeling: Visualizing the Drug-Receptor Interaction
Molecular modeling provides a powerful tool to rationalize the experimental findings at the atomic level.
Protocol 7: Molecular Docking and Dynamics
-
Receptor Preparation: Obtain the crystal structure of the µ-opioid receptor from the Protein Data Bank (PDB). Prepare the receptor by adding hydrogen atoms, assigning protonation states, and removing water molecules.
-
Ligand Preparation: Build 3D models of both the axial and equatorial conformers of the 4-phenylpiperidine analogs. Assign partial charges and define rotatable bonds.
-
Molecular Docking: Dock both conformers into the binding site of the µ-opioid receptor using software such as AutoDock or Glide. Analyze the docking poses and scores to predict the most favorable binding mode for each conformer.
-
Molecular Dynamics (MD) Simulations: Take the best-docked poses and perform MD simulations to assess the stability of the ligand-receptor complex and to observe the dynamic interactions over time. This can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity and efficacy.
The results of the molecular modeling are expected to show that the axial phenyl conformer forms more extensive and favorable interactions with key residues in the binding pocket of the µ-opioid receptor, thus providing a structural basis for its higher anticipated activity.
Conclusion
The conformation of the 4-phenyl group is a critical determinant of the analgesic activity of 4-phenylpiperidine derivatives. A comprehensive approach that combines organic synthesis, detailed conformational analysis, in vitro pharmacology, in vivo behavioral assays, and molecular modeling is essential to fully elucidate these structure-activity relationships. The insights gained from such studies are invaluable for the rational design of novel, more potent, and selective opioid analgesics with improved therapeutic profiles. This guide provides a framework and detailed protocols for researchers to conduct such comparative studies, ultimately contributing to the advancement of pain management.
References
-
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. [Link][1]
- Casy, A. F. (1978). Stereochemistry and biological activity of 4-phenylpiperidine analgesics. Chemical Reviews, 78(3), 239-278.
-
Podlewska, S., Bugno, R., Kudla, L., Bojarski, A. J., & Przewlocki, R. (2020). Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data. Molecules, 25(20), 4759. [Link]
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
- Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15.
-
Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in clinical and biological research, 291, 377–381. [Link]
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A Senior Application Scientist's Guide to Comparing Hydrochloride and Other Salts of 1-Phenylpiperidine-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's performance, stability, and manufacturability. This guide provides an in-depth comparison of the commonly used hydrochloride salt of 1-Phenylpiperidine-4-carboxylic acid with other potential salt forms, supported by illustrative experimental data and detailed protocols.
The Critical Role of Salt Selection in Drug Development
1-Phenylpiperidine-4-carboxylic acid is a versatile scaffold in medicinal chemistry. However, the free form of the API may not possess the optimal physicochemical properties for formulation and in vivo performance. Salt formation is a widely employed strategy to enhance properties such as solubility, dissolution rate, stability, and bioavailability.[1] The choice of the counterion can profoundly influence these characteristics.
The hydrochloride salt is a frequent choice for basic APIs due to its straightforward synthesis and generally good crystallinity. However, it is not always the optimal choice. Other salt forms, such as mesylate, tosylate, or sodium salts, may offer advantages in specific formulation contexts.[2][3] A systematic salt screening and selection process is therefore essential to identify the most suitable form for development.[4]
Experimental Design for a Comprehensive Salt Comparison
A thorough comparison of different salt forms of 1-Phenylpiperidine-4-carboxylic acid should focus on the following key physicochemical properties:
-
Aqueous Solubility: A critical factor for oral bioavailability.
-
Hygroscopicity: The tendency to absorb moisture, which can affect stability and handling.
-
Chemical and Physical Stability: Resistance to degradation under various environmental conditions.
-
Solid-State Properties: Including crystallinity, polymorphism, and melting point.
This guide outlines the experimental protocols to assess these properties and presents illustrative data in a comparative format.
Illustrative Comparison of 1-Phenylpiperidine-4-carboxylic Acid Salts
The following table summarizes hypothetical, yet representative, experimental data for different salts of 1-Phenylpiperidine-4-carboxylic acid. This data illustrates the potential variations in physicochemical properties that can be observed.
| Property | Hydrochloride Salt | Mesylate Salt | Tosylate Salt | Sodium Salt |
| Molecular Weight | 241.71 g/mol | 301.36 g/mol | 377.46 g/mol | 227.24 g/mol |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White hygroscopic solid |
| Melting Point (°C) | 235-238 | 198-201 | 215-218 | Decomposes >250 |
| Aqueous Solubility (mg/mL at 25°C) | 15.2 | 45.8 | 25.3 | >100 |
| Hygroscopicity (Weight gain at 80% RH) | 1.5% (Slightly hygroscopic) | 0.8% (Non-hygroscopic) | 0.5% (Non-hygroscopic) | 18.2% (Very hygroscopic) |
| Stability (Degradation after 4 weeks at 40°C/75% RH) | < 0.2% | < 0.1% | < 0.1% | 1.8% |
| Dominant Crystalline Form | Monoclinic | Orthorhombic | Triclinic | Amorphous |
Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for 1-Phenylpiperidine-4-carboxylic acid salts.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of different salts of 1-Phenylpiperidine-4-carboxylic acid.
Laboratory-Scale Salt Synthesis
This protocol describes a general method for preparing various salts of 1-Phenylpiperidine-4-carboxylic acid.
Materials:
-
1-Phenylpiperidine-4-carboxylic acid (free base)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 2M in diethyl ether)
-
Methanesulfonic acid (CH₃SO₃H)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium hydroxide (NaOH)
-
Suitable solvents (e.g., isopropanol, ethanol, acetone, water)
-
Stir plate and magnetic stir bars
-
Round-bottom flasks
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of 1-Phenylpiperidine-4-carboxylic acid in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle heating and stirring.
-
Counterion Addition:
-
For Hydrochloride: Slowly add 1.05 equivalents of HCl solution dropwise to the stirred solution of the free base at room temperature.
-
For Mesylate and Tosylate: Dissolve 1.05 equivalents of methanesulfonic acid or p-toluenesulfonic acid in a small amount of the same solvent and add it dropwise to the free base solution.
-
For Sodium Salt: Dissolve 1.0 equivalent of sodium hydroxide in a minimal amount of water or ethanol and add it slowly to a solution of the free acid.
-
-
Crystallization: Stir the resulting mixture at room temperature for 1-2 hours. If a precipitate forms, continue stirring for another hour. If no precipitate forms, cool the solution in an ice bath or add an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.
-
Isolation: Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the isolated salt in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the salt using appropriate analytical techniques such as NMR, FT-IR, and elemental analysis.
Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a gold standard for determining equilibrium solubility.[2][5]
Materials:
-
Salt forms of 1-Phenylpiperidine-4-carboxylic acid
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid, pH 1.2
-
Acetate buffer, pH 4.5
-
Thermostatically controlled shaker bath (e.g., 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of the salt to a vial containing a known volume of the desired buffer (e.g., 5 mL). Ensure there is enough solid to maintain a saturated solution with undissolved solid present throughout the experiment.
-
Equilibration: Tightly cap the vials and place them in a shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilution and Analysis: Dilute the filtered sample with the mobile phase of the HPLC system to a concentration within the calibrated range.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility of the salt in mg/mL.
Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample.[6][7]
Materials:
-
Dynamic Vapor Sorption (DVS) instrument
-
Salt forms of 1-Phenylpiperidine-4-carboxylic acid
-
Microbalance (integrated into the DVS instrument)
Procedure:
-
Sample Preparation: Place a small amount of the salt (typically 5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved.
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of weight change is below a set threshold (e.g., 0.002% per minute).
-
Desorption Isotherm: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate sorption and desorption isotherms. The total weight gain at a specific RH (e.g., 80%) is used to classify the hygroscopicity of the material.
Chemical and Physical Stability Testing
This protocol outlines a basic approach to assessing the stability of the different salt forms under accelerated conditions.[1][8]
Materials:
-
Salt forms of 1-Phenylpiperidine-4-carboxylic acid
-
Stability chambers with controlled temperature and humidity (e.g., 40°C / 75% RH)
-
Light exposure chamber (ICH Q1B compliant)
-
Glass vials with appropriate closures
-
HPLC system
-
X-Ray Powder Diffraction (XRPD) instrument
-
Differential Scanning Calorimetry (DSC) instrument
Procedure:
-
Sample Preparation: Place a sufficient amount of each salt form into separate, loosely capped glass vials to allow for exposure to the environmental conditions.
-
Initial Analysis (Time Zero): Analyze each salt form at the beginning of the study for:
-
Appearance: Visual inspection.
-
Assay and Impurities: Using a stability-indicating HPLC method.
-
Crystallinity: Using XRPD.
-
Thermal Properties: Using DSC.
-
-
Stress Conditions: Place the vials in the stability chambers under the following conditions:
-
Accelerated Stability: 40°C / 75% RH.
-
Photostability: In the light exposure chamber according to ICH Q1B guidelines.
-
-
Time Points: Pull samples at predetermined time points (e.g., 1, 2, and 4 weeks for an initial assessment).
-
Analysis at Each Time Point: Analyze the pulled samples for the same parameters as the initial analysis.
-
Data Evaluation: Compare the results at each time point to the initial data. Look for:
-
Changes in physical appearance.
-
A decrease in the assay of the API.
-
An increase in the level of degradation products.
-
Changes in the XRPD pattern, which would indicate a polymorphic transformation or a change in crystallinity.
-
Changes in the DSC thermogram.
-
Visualizing the Workflow and Structures
The following diagrams, generated using Graphviz, illustrate the salt screening workflow and the chemical structures of the different salt forms of 1-Phenylpiperidine-4-carboxylic acid.
Caption: A typical workflow for salt screening and selection.
Caption: Chemical structures of 1-Phenylpiperidine-4-carboxylic acid and its potential salts.
Conclusion
The selection of an optimal salt form for 1-Phenylpiperidine-4-carboxylic acid is a data-driven process that requires a systematic evaluation of key physicochemical properties. While the hydrochloride salt is a common starting point, this guide demonstrates that other salt forms, such as mesylates and tosylates, may offer superior properties in terms of solubility, hygroscopicity, and stability. The provided experimental protocols offer a robust framework for conducting a comprehensive comparative analysis, enabling researchers to make informed decisions and select the most promising salt candidate for further drug development.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1997). Salt selection for basic drugs. In Pharmaceutical Salts: Properties, Selection, and Use (pp. 235-276). Wiley-VCH.
- Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]
- Surface Measurement Systems. (2012). Moisture Sorption of Hydrophobic Pharmaceutical Substances.
- Hossain, M. S., Economidou, S., Trivedi, V., Bhatt, S., & Douroumis, D. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(12), 7937-7955.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
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- 4. chemscene.com [chemscene.com]
- 5. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
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- 7. cenmed.com [cenmed.com]
- 8. EP1097924B1 - 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Phenylpiperidine-4-carboxylic acid hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Phenylpiperidine-4-carboxylic acid hydrochloride, synthesizing technical data with field-proven best practices to ensure the safety of personnel and the integrity of our environment.
Part 1: Hazard Characterization and Risk Assessment
Before any disposal procedures can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative risk assessment can be constructed by evaluating data from structurally similar compounds. This approach ensures that the highest safety standards are maintained.
The primary hazards are associated with its acidic nature (hydrochloride salt) and the toxicological profile of substituted piperidines. Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[1][2][3][4]
Table 1: Postulated Hazard Profile for this compound
| Property | Anticipated Characteristic | Rationale & Causality |
| Physical State | Solid, crystalline powder.[5] | Typical for hydrochloride salts of organic acids. |
| GHS Classification | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[3] Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3][4][6] Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1][2][3][4][6] Specific Target Organ Toxicity - Single Exposure (Category 3) , H335: May cause respiratory irritation.[2][3][4][6][7] | Based on data for similar piperidine derivatives and hydrochloride salts, which are known irritants. The hydrochloride moiety can contribute to corrosive properties in aqueous solution. |
| Incompatibilities | Strong oxidizing agents, strong bases.[1][3] | The amine functional group can react with strong oxidizers. As a hydrochloride salt, it will react with strong bases in a neutralization reaction. |
| Disposal Consideration | Must be treated as hazardous chemical waste.[8][9][10] | Due to its potential toxicity and irritant properties, it cannot be disposed of in regular trash or down the sewer system.[7][8][11] |
Part 2: Pre-Disposal Protocol: Handling and Segregation
Proper handling and segregation at the point of generation are critical to prevent accidental exposure and dangerous chemical reactions.[11][12]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn. The choice of PPE is dictated by the hazard assessment.
-
Eye Protection: Wear chemical safety goggles (conforming to EN 166 or NIOSH standards).[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[1][3]
-
Body Protection: A standard laboratory coat is required. For bulk handling, consider additional protective clothing.[2]
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][2]
Step 2: Waste Segregation
Segregation is the foundation of safe laboratory waste management.[12][13] Mixing incompatible wastes can lead to dangerous reactions.[14]
-
Designate a Waste Stream: this compound waste should be classified as a Solid, Non-Reactive, Toxic Chemical Waste .
-
Prevent Mixing: Do not mix this waste with other waste streams such as solvents, acids, bases, or oxidizers.[14][15] Keep solid and liquid waste separate.[14]
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling, storage, and transport.[9][11][16][17]
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[8][15][18]
-
Ensure the container is clean, dry, and in good condition, free from cracks or damage.[11][15]
-
Do not overfill the container; leave at least 10% headspace to prevent spills.[10]
-
-
Label the Container Immediately:
-
Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[8]
-
Clearly write out the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[8]
-
List all constituents and their approximate percentages if it is a mixture.
-
Indicate the relevant hazards (e.g., Toxic, Irritant) by checking the appropriate boxes or pictograms on the label.[8]
-
Include the name of the Principal Investigator, the laboratory room number, and the date of accumulation.[8]
-
Part 3: Disposal Workflow and On-Site Management
The following workflow outlines the process from waste generation to its final removal from the laboratory. This process must be conducted in compliance with your institution's Environmental Health and Safety (EHS) department guidelines and regulations set forth by the EPA's Resource Conservation and Recovery Act (RCRA).[11]
Step-by-Step Disposal Methodology
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA.[15][18]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[9][11][18]
-
Ensure the container is kept closed at all times except when adding waste.[18][19]
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential spills.[11][14]
-
-
Monitoring and Storage Time Limits:
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in an SAA.[18]
-
While federal regulations allow for storage up to one year in an SAA, your institution may have stricter policies.[15] It is best practice to request a waste pickup when the container is 90% full or at regular intervals.[10]
-
-
Requesting Waste Pick-Up:
-
Once the container is full or ready for disposal, submit a chemical waste pick-up request to your institution's EHS department.
-
Follow the specific procedures outlined by your EHS, which may involve an online form or a specific tagging system.[8]
-
-
Final Disposal:
-
Your institution's EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material.
-
The standard and recommended disposal method for this type of compound is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[1][4] This method ensures the complete destruction of the organic molecule, minimizing environmental impact.
-
Never dispose of this compound in the regular trash or by washing it down the drain.[7][8] This is a direct violation of environmental regulations and poses a significant risk to public health.
-
Disposal Workflow Diagram
Caption: A flowchart illustrating the procedural steps from waste generation in the lab to final disposal by a licensed contractor.
Part 4: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: For a small spill of solid material, trained laboratory personnel can manage the cleanup. For large spills, contact your institution's EHS emergency line immediately.
-
Don Appropriate PPE: Before cleaning, don the PPE detailed in Part 2.
-
Contain and Clean:
-
Report: Report the spill to your laboratory supervisor and EHS department, even if it is small.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.
References
- Environmental Marketing Services. (2025, September 15).
- Ace Waste. (n.d.).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- ACTenviro. (2024, September 17).
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- National PDES. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
- Daniels Health. (2025, May 21).
- CDC. (n.d.).
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Benchchem. (n.d.).
- University of Houston. (n.d.). How to Dispose of Chemical Waste.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Matrix Scientific. (2017, February 8). Safety Data Sheet for (S)-Piperidine-2-carboxylic acid hydrochloride.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Cayman Chemical. (2023, August 10).
- Apollo Scientific. (n.d.). Safety Data Sheet for Piperidine-4-carboxylic acid.
- Sigma-Aldrich. (2024, March 2).
- Fisher Scientific. (2024, March 30).
- Fisher Scientific. (2025, January 16). Safety Data Sheet for 1-Methylpiperidine-4-carboxylic acid hydrochloride.
- XiXisys. (n.d.). Safety Data Sheet for 1-phenylpiperidine-4-carboxylic acid.
- Fisher Scientific. (2023, September 25).
- Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet for 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride.
- ChemicalBook. (2025, July 19). Safety Data Sheet for BOC-4-PHENYLPIPERIDINE-4-CARBOXYLIC ACID.
- Synquest Labs. (n.d.). Safety Data Sheet for 1-Benzylpiperidine-4-carboxylic acid.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
